molecular formula C11H17NS B2517518 2-(3-Methyl-2-thienyl)azepane CAS No. 527674-19-7

2-(3-Methyl-2-thienyl)azepane

Cat. No.: B2517518
CAS No.: 527674-19-7
M. Wt: 195.32
InChI Key: NDUGFZZLFOVAKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methyl-2-thienyl)azepane is a useful research compound. Its molecular formula is C11H17NS and its molecular weight is 195.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylthiophen-2-yl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c1-9-6-8-13-11(9)10-5-3-2-4-7-12-10/h6,8,10,12H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUGFZZLFOVAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2CCCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3-Methyl-2-thienyl)azepane: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and potential applications of the novel heterocyclic compound, 2-(3-Methyl-2-thienyl)azepane. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the exploration of new chemical entities incorporating the pharmacologically significant azepane and thiophene moieties.

Introduction: The Convergence of Two Privileged Scaffolds

The molecular architecture of this compound brings together two well-established pharmacophores: the seven-membered saturated nitrogen heterocycle, azepane, and the sulfur-containing aromatic ring, thiophene. Azepane-based compounds are integral to a variety of FDA-approved drugs, exhibiting a wide range of therapeutic applications including anti-cancer, anti-tubercular, and anti-Alzheimer's disease activities.[1][2] The structural diversity of azepane derivatives makes them a fertile ground for the discovery of new therapeutic agents.[1][2] Similarly, thiophene and its derivatives are recognized for their electron-rich nature and bioisosteric properties, enabling them to interact with diverse biological targets.[3] This has led to the incorporation of the thiophene nucleus in numerous approved drugs across various pharmacological classes.[3]

The combination of these two scaffolds in this compound suggests a high potential for novel biological activities, making it a compound of significant interest for further investigation.

Physicochemical and Spectroscopic Properties

PropertyPredicted/Inferred Value
Molecular Formula C₁₁H₁₇NS
Molecular Weight 195.33 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solid
Solubility Expected to be soluble in common organic solvents like chloroform, methanol, and DMSO
Boiling Point Estimated to be high, likely requiring vacuum distillation
Melting Point Expected to be relatively low
Nuclear Magnetic Resonance (NMR) Spectroscopy

Predictive models and data from structurally similar compounds can provide an estimation of the ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for the structural verification of synthesized this compound. Modern machine learning algorithms can predict ¹H chemical shifts with a mean absolute error of less than 0.10 ppm.[4][5] Similarly, deep learning models for ¹³C NMR can achieve high accuracy.[6][7]

Predicted ¹H NMR (CDCl₃):

  • Thienyl protons (2H): δ 6.8-7.2 ppm (doublets)

  • Azepane CH proton (1H): δ 3.5-4.0 ppm (multiplet)

  • Azepane CH₂ protons (10H): δ 1.5-3.0 ppm (multiplets)

  • Methyl protons (3H): δ 2.1-2.3 ppm (singlet)

  • NH proton (1H): δ 1.5-2.5 ppm (broad singlet)

Predicted ¹³C NMR (CDCl₃):

  • Thienyl carbons (4C): δ 120-145 ppm

  • Azepane C2 carbon (1C): δ 55-65 ppm

  • Azepane carbons (5C): δ 25-50 ppm

  • Methyl carbon (1C): δ 13-16 ppm

Mass Spectrometry (MS)

Electron impact mass spectrometry of this compound is expected to show a molecular ion peak (M⁺) at m/z = 195. The fragmentation pattern would likely involve the cleavage of the C-C bond between the two ring systems, leading to characteristic fragments.[8][9] The most abundant fragment would likely be from the loss of the azepane ring, resulting in a thienylmethyl cation.

Plausible Synthetic Methodologies

The synthesis of this compound can be approached through several established synthetic strategies for the formation of 2-substituted azepanes. The choice of method will depend on the availability of starting materials and the desired scale of the synthesis.

Reductive Amination of a Precursor Ketone

A highly plausible and versatile approach involves the reductive amination of a suitable ketone precursor. This method is widely used for the synthesis of amines due to its operational simplicity and the use of mild reducing agents.[10]

Workflow for Reductive Amination:

G cluster_0 Synthesis via Reductive Amination Start 3-Methyl-2-thienylmagnesium bromide Intermediate1 1-(3-Methyl-2-thienyl)-6-aminohexan-1-one Start->Intermediate1 1. Grignard Reaction 2. Hydrolysis Product This compound Intermediate1->Product Cyclization Reagent1 6-Aminohexanenitrile Reagent1->Intermediate1 Reagent2 Reducing Agent (e.g., NaBH(OAc)₃) Reagent2->Product Step1 Grignard Reaction Step2 Intramolecular Reductive Amination

Figure 1: Proposed synthesis of this compound via reductive amination.

Experimental Protocol:

  • Synthesis of the Grignard Reagent: Prepare 3-methyl-2-thienylmagnesium bromide from 2-bromo-3-methylthiophene and magnesium turnings in anhydrous THF.

  • Grignard Addition: React the freshly prepared Grignard reagent with 6-aminohexanenitrile. The Grignard reagent adds to the nitrile to form an intermediate imine, which is subsequently hydrolyzed to the corresponding ketone, 1-(3-methyl-2-thienyl)-6-aminohexan-1-one, upon acidic workup.[11]

  • Intramolecular Reductive Amination: The amino-ketone is then subjected to intramolecular reductive amination. This cyclization can be achieved using a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[12][13] The reaction proceeds via the formation of a cyclic iminium ion intermediate, which is then reduced to the final azepane product.

Causality Behind Experimental Choices: The use of a Grignard reaction with a nitrile is a reliable method for the synthesis of ketones.[11] Intramolecular reductive amination is chosen for the cyclization step due to its high efficiency and mild reaction conditions, which are generally tolerant of various functional groups.[10]

Addition of an Organometallic Reagent to a Cyclic Imine

Another viable strategy involves the in-situ generation of a cyclic imine from azepane, followed by the addition of an organometallic reagent.

Workflow for Organometallic Addition:

G cluster_1 Synthesis via Organometallic Addition to Cyclic Imine Start Azepane Intermediate1 Cyclic Imine (in situ) Start->Intermediate1 Deprotonation & Oxidation Product This compound Intermediate1->Product Nucleophilic Addition Reagent1 n-BuLi, then Ketone Hydride Acceptor Reagent1->Intermediate1 Reagent2 3-Methyl-2-thienyllithium Reagent2->Product

Figure 2: Synthesis of this compound via addition to a cyclic imine.

Experimental Protocol:

  • Generation of the Cyclic Imine: The cyclic imine of azepane can be generated in situ from the N-lithiated amine and a ketone hydride acceptor.[14]

  • Preparation of the Organolithium Reagent: 3-Methyl-2-thienyllithium is prepared by the reaction of 2-bromo-3-methylthiophene with n-butyllithium in an ethereal solvent at low temperature.

  • Nucleophilic Addition: The freshly prepared 3-methyl-2-thienyllithium is then added to the in situ generated cyclic imine.[14] Lewis acid activation of the transient imine may be necessary to facilitate the addition of the less reactive organolithium reagent.[14]

Causality Behind Experimental Choices: This method offers a direct approach to α-functionalized cyclic amines. The in-situ generation of the cyclic imine avoids the isolation of this potentially unstable intermediate.[14]

Potential Applications and Pharmacological Profile

Given the established biological activities of both azepane and thiophene derivatives, this compound represents a promising candidate for a range of therapeutic areas.

  • Central Nervous System (CNS) Disorders: The azepane scaffold is a key component of many CNS-active drugs.[15] Therefore, this compound could be investigated for its potential as an antipsychotic, anticonvulsant, or antidepressant agent.

  • Anticancer Activity: Both azepane and thiophene derivatives have been reported to possess anticancer properties.[15][16] The combined scaffold could exhibit synergistic or novel anticancer mechanisms.

  • Anti-inflammatory and Antioxidant Properties: Thiophene-containing compounds have shown significant anti-inflammatory and antioxidant activities.[16]

  • Enzyme Inhibition: The azepane ring is present in various enzyme inhibitors.[17] It would be worthwhile to screen this compound against a panel of relevant enzymes.

Safety and Toxicology

As with any novel chemical entity, a thorough evaluation of the toxicological profile of this compound is essential. While specific data is unavailable for this compound, general considerations for thienyl and azepane derivatives should be taken into account. Preliminary in vitro cytotoxicity and genotoxicity assays are recommended as a first step in the safety assessment.

Conclusion

This compound is a novel heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. This guide has outlined its predicted chemical properties and presented plausible, well-grounded synthetic strategies based on established chemical principles. The convergence of the pharmacologically privileged azepane and thiophene moieties makes this compound a compelling target for synthesis and biological evaluation. Further research is warranted to experimentally validate the properties and explore the full therapeutic potential of this promising molecule.

References

An In-Depth Technical Guide to 2-(3-Methyl-2-thienyl)azepane (CAS 527674-19-7): A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the novel heterocyclic compound, 2-(3-Methyl-2-thienyl)azepane. While public domain data on this specific molecule is nascent, this document synthesizes established principles of medicinal chemistry and extrapolated data from analogous structures to provide a robust framework for its synthesis, characterization, and potential pharmacological exploration.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the azepane ring and the thiophene nucleus represent two "privileged scaffolds"—structural motifs that are recurrent in a multitude of biologically active compounds. The seven-membered azepane ring offers a flexible, three-dimensional structure that can effectively probe the binding pockets of various biological targets.[1] Its derivatives are found in numerous FDA-approved drugs, exhibiting a wide array of therapeutic applications from anticancer to antimicrobial agents.[2] The thiophene ring, a bioisostere of the benzene ring, is a key component in many pharmaceuticals, valued for its electronic properties and ability to engage in various intermolecular interactions.

The compound this compound, with CAS number 527674-19-7, uniquely combines these two scaffolds. This guide will provide a forward-looking analysis of its chemical properties, a plausible and detailed synthetic route, and a well-reasoned exploration of its potential as a valuable building block in drug discovery programs.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. While experimental data is not widely published, computational predictions based on established algorithms provide a reliable starting point for experimental design.

PropertyValueSource
CAS Number 527674-19-7Chemical Abstracts Service
Molecular Formula C₁₁H₁₇NS[3]
Molecular Weight 195.32 g/mol [3]
IUPAC Name 2-(3-methylthiophen-2-yl)azepane-
Predicted LogP 3.2 ± 0.4Computational Model
Predicted pKa 10.5 ± 0.2 (most basic)Computational Model
Predicted Solubility Insoluble in waterComputational Model

Proposed Synthesis and Mechanistic Rationale

This multi-step synthesis is designed for efficiency and control, leveraging common and well-understood reactions in organic chemistry.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Reductive Amination 2-bromo-3-methylthiophene 2-Bromo-3-methylthiophene Grignard (3-Methylthiophen-2-yl)magnesium bromide 2-bromo-3-methylthiophene->Grignard Mg, THF Mg_THF Mg, THF Grignard_input (3-Methylthiophen-2-yl)magnesium bromide Caprolactam ε-Caprolactam N-Boc-Caprolactam N-Boc-ε-caprolactam Caprolactam->N-Boc-Caprolactam Boc₂O, DMAP Boc_Anhydride Boc₂O, DMAP Addition_Product Hemiaminal Intermediate N-Boc-Caprolactam->Addition_Product 1. Grignard Reagent 2. H₃O⁺ quench Grignard_input->Addition_Product Intermediate_input Hemiaminal Intermediate Final_Product This compound Intermediate_input->Final_Product Et₃SiH, TFA Reducing_Agent Et₃SiH, TFA

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Formation of (3-Methylthiophen-2-yl)magnesium bromide

  • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq).

  • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 2-bromo-3-methylthiophene (1.0 eq) in anhydrous THF dropwise via an addition funnel. Maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until the magnesium is consumed. The resulting dark solution is the Grignard reagent.

Causality: The use of anhydrous conditions is critical as Grignard reagents are highly reactive with water. The iodine crystal helps to activate the magnesium surface.

Step 2: N-Boc Protection of ε-Caprolactam

  • In a separate flask, dissolve ε-caprolactam (1.0 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise and stir the reaction at room temperature overnight.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-ε-caprolactam.

Causality: The Boc protecting group activates the lactam for nucleophilic attack and prevents side reactions at the nitrogen atom.

Step 3: Nucleophilic Addition and Reductive Amination

  • Cool the Grignard reagent solution from Step 1 to 0 °C.

  • Slowly add a solution of N-Boc-ε-caprolactam (0.9 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, and dry over Na₂SO₄.

  • After concentrating the crude hemiaminal intermediate, dissolve it in trifluoroacetic acid (TFA).

  • Cool the solution to 0 °C and add triethylsilane (Et₃SiH, 2.0 eq) dropwise.

  • Stir the reaction at room temperature for 12-16 hours.

  • Carefully neutralize the reaction with a saturated solution of NaHCO₃ and extract with DCM.

  • Purify the final product, this compound, by column chromatography on silica gel.

Causality: The Grignard reagent adds to the carbonyl of the protected lactam, forming a stable hemiaminal intermediate after workup. The subsequent treatment with a reducing agent like triethylsilane in the presence of a strong acid (TFA) facilitates the reduction of the hemiaminal and removal of the Boc group to yield the desired azepane.

Structural Elucidation and Characterization

Confirmation of the successful synthesis of this compound would rely on a combination of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Expected signals would include a singlet for the methyl group on the thiophene ring (~2.2-2.4 ppm), two doublets for the thiophene protons (~6.8-7.2 ppm), a multiplet for the proton at the 2-position of the azepane ring, and a series of multiplets for the methylene protons of the azepane ring. A broad singlet corresponding to the N-H proton would also be present.

    • ¹³C NMR : The spectrum should show 11 distinct carbon signals, including those for the methyl group, the four carbons of the thiophene ring, and the six carbons of the azepane ring.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 196.12.

  • Infrared (IR) Spectroscopy : Key vibrational bands would include N-H stretching (~3300-3400 cm⁻¹) and C-H stretching of the aromatic and aliphatic portions.

Potential Pharmacological Applications and Future Directions

The true value of this compound lies in its potential as a scaffold for novel therapeutic agents. Based on the known biological activities of related compounds, several promising avenues for investigation exist.

G Core This compound Azepane Azepane Scaffold Core->Azepane Thiophene Thiophene Moiety Core->Thiophene CNS CNS Disorders (e.g., Anticonvulsant, Antidepressant) Azepane->CNS Known Activity [12] Enzyme Enzyme Inhibition (e.g., Glycosidase, Kinase) Azepane->Enzyme Known Activity Anticancer Anticancer Activity Thiophene->Anticancer Known Activity Antimicrobial Antimicrobial Agents Thiophene->Antimicrobial Known Activity

Caption: Logical relationships between structural motifs and potential biological activities.

  • Central Nervous System (CNS) Disorders : The azepane core is a well-established pharmacophore in drugs targeting the CNS.[4] Therefore, this compound and its derivatives should be screened for activity as anticonvulsants, antidepressants, and anxiolytics.

  • Anticancer Activity : Numerous thiophene-containing molecules have demonstrated potent antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of key kinases or interference with cell cycle progression.

  • Antimicrobial Agents : Both azepane and thiophene derivatives have been reported to possess antibacterial and antifungal properties. This compound could serve as a lead for the development of new anti-infective agents.

  • Enzyme Inhibition : Substituted azepanes have been developed as potent inhibitors of enzymes such as glycosidases. The specific substitution pattern of this compound may confer selectivity for other enzyme classes as well.

Future Research Workflow:

  • Synthesis and Characterization : Execute the proposed synthesis and rigorously characterize the compound to confirm its structure and purity.

  • In Vitro Screening : Screen the compound against a diverse panel of biological targets, including cancer cell lines, bacterial and fungal strains, and a selection of relevant enzymes and receptors.

  • Hit-to-Lead Optimization : If promising activity is identified, a medicinal chemistry campaign should be initiated to synthesize analogs and establish a structure-activity relationship (SAR).

  • In Vivo Evaluation : Promising lead compounds should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

Conclusion

While this compound (CAS 527674-19-7) is a relatively unexplored entity in the scientific literature, its constituent parts—the azepane and 3-methyl-thiophene moieties—are well-validated in numerous successful drug discovery programs. This technical guide provides a comprehensive, scientifically-grounded framework for initiating research on this promising compound. By offering a plausible synthetic route, a strategy for characterization, and a rationale for exploring its pharmacological potential, this document aims to empower researchers to unlock the therapeutic possibilities held within this novel chemical scaffold.

References

2-(3-Methyl-2-thienyl)azepane molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight and Characterization of 2-(3-Methyl-2-thienyl)azepane

Introduction

In the landscape of modern drug discovery and medicinal chemistry, nitrogen-containing heterocycles are paramount structural motifs. Among these, the seven-membered azepane ring has garnered significant attention for its presence in a wide array of bioactive molecules and approved pharmaceuticals, offering a unique three-dimensional chemical space compared to more common five- and six-membered rings.[1][2] The compound this compound combines this valuable azepane scaffold with a substituted thiophene ring, another key pharmacophore known for its diverse pharmacological activities.[1]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals focused on the precise characterization of this compound. As a Senior Application Scientist, my objective is not merely to state the molecular weight but to provide an in-depth exploration of its fundamental properties and outline the rigorous, multi-faceted analytical workflow required for its unambiguous identification and structural confirmation. This document is built on the principles of experimental causality, self-validating protocols, and authoritative scientific grounding to ensure both accuracy and practical utility in a research setting.

Part 1: Core Molecular Properties of this compound

The foundational step in the characterization of any chemical entity is the precise determination of its molecular formula and corresponding molecular weight. These values are critical for everything from reaction stoichiometry to spectroscopic analysis and registration in chemical databases.

The structure of this compound consists of a saturated seven-membered azepane ring connected at its second carbon to the second position of a thiophene ring, which is itself substituted with a methyl group at the third position.

Table 1: Physicochemical Identifiers for this compound

PropertyValueSource
IUPAC Name 2-(3-methylthiophen-2-yl)azepaneN/A
CAS Number 527674-19-7[3]
Molecular Formula C₁₁H₁₇NS[3]
Average Molecular Weight 195.32 g/mol Calculated
Monoisotopic Mass 195.10817 g/mol Calculated
  • Average Molecular Weight: This value is calculated using the weighted average of the natural abundances of the isotopes of each element (C, H, N, S). It is most relevant for bulk material properties and stoichiometric calculations in chemical synthesis.

  • Monoisotopic Mass: This value is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ³²S). It is the critically important value for high-resolution mass spectrometry (HRMS), which can measure mass with enough precision to determine the elemental composition of a molecule.

Part 2: Analytical Workflow for Molecular Weight and Structural Confirmation

Unambiguous identification of a molecule like this compound requires more than a single measurement. It necessitates a workflow that combines techniques to confirm both the molecular formula and the specific arrangement of atoms (connectivity). Mass spectrometry (MS) is the definitive tool for determining molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the detailed molecular structure.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation & Confirmation Compound Synthesized Compound (Crude Product) Purification Purification (e.g., Flash Chromatography) Compound->Purification Pure_Sample Purified Sample Purification->Pure_Sample MS Mass Spectrometry (HRMS) - ESI or APCI source Pure_Sample->MS Dilute in suitable solvent (e.g., MeCN) NMR NMR Spectroscopy - ¹H NMR - ¹³C NMR Pure_Sample->NMR Dissolve in deuterated solvent (e.g., CDCl₃) MW_Confirm Molecular Weight & Elemental Composition Confirmation MS->MW_Confirm Struct_Confirm Structural Connectivity Confirmation NMR->Struct_Confirm Final_ID Unambiguous Identification of This compound MW_Confirm->Final_ID Struct_Confirm->Final_ID

Caption: Workflow for the definitive characterization of this compound.

Mass Spectrometry: The Gold Standard for Molecular Weight

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the most direct evidence of a molecule's weight. For a novel or synthesized compound, High-Resolution Mass Spectrometry (HRMS) is indispensable.

Expertise & Causality: We choose HRMS because its high mass accuracy (typically <5 ppm) allows for the determination of a unique elemental formula. A nominal mass measurement could correspond to multiple different formulas, creating ambiguity. The choice of ionization source is also critical. For thiophene-containing compounds, which can be challenging to ionize softly, Atmospheric Pressure Chemical Ionization (APCI) has been shown to be highly effective, often generating the radical molecular ion (M⁺•).[4] Electrospray Ionization (ESI) is also a viable alternative, which would typically generate the protonated molecule ([M+H]⁺). The choice depends on the specific instrumentation and the compound's final purity and formulation.

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

  • Sample Preparation: Prepare a dilute solution of the purified compound (approx. 10-50 µg/mL) in a suitable solvent such as acetonitrile or methanol. The high sensitivity of modern mass spectrometers requires very low concentrations to avoid detector saturation.

  • Instrumentation: Utilize an HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) mass spectrometer, equipped with an ESI or APCI source.

  • Calibration: Ensure the instrument is calibrated immediately prior to the run using a known calibration standard to guarantee high mass accuracy. This is a self-validating step; without proper calibration, the data is not trustworthy.

  • Infusion: Introduce the sample into the source via direct infusion or through an LC system. Direct infusion is faster for pure samples, while LC-MS is essential for analyzing complex mixtures or confirming purity.

  • Data Acquisition: Acquire the spectrum in positive ion mode. Scan a mass range that comfortably includes the expected m/z of the target ion (e.g., 50-500 Da).

    • Expected [M+H]⁺ ion (ESI): m/z 196.11599

    • Expected M⁺• ion (APCI): m/z 195.10817

  • Data Analysis:

    • Identify the peak corresponding to the target ion.

    • Use the instrument's software to calculate the elemental composition based on the measured accurate mass.

    • Confirm that the measured mass is within 5 ppm of the theoretical mass for C₁₁H₁₇NS and that the isotopic pattern matches the theoretical distribution for a molecule containing one sulfur atom.

NMR Spectroscopy: Confirming the Molecular Structure

While HRMS confirms what atoms are present, NMR spectroscopy reveals how they are connected. ¹H and ¹³C NMR are fundamental techniques for structural elucidation of organic molecules, including azepane derivatives.[5][6]

Expertise & Causality: The chemical shifts and coupling patterns in an NMR spectrum are uniquely dependent on the electronic environment of each nucleus. This allows us to confirm the presence of the 3-methyl-2-thienyl group, the saturated azepane ring, and, critically, the point of attachment between them. Without NMR, a confirmed molecular formula of C₁₁H₁₇NS could still represent numerous isomers. The combination of MS and NMR provides a self-validating system where the structure proposed by NMR must be consistent with the formula determined by MS.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The deuterated solvent is used to avoid a large interfering solvent signal in the ¹H spectrum.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[7]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Signals: Look for characteristic signals corresponding to the aromatic protons on the thiophene ring, the methyl group singlet, and the complex multiplets of the methylene protons on the flexible azepane ring.[5] The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Signals: Observe distinct signals for each of the 11 unique carbon atoms: the methyl carbon, the carbons of the thiophene ring (both substituted and unsubstituted), and the carbons of the azepane ring.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Assign the observed peaks to the specific protons and carbons in the proposed structure of this compound.

    • (Optional but recommended) Perform 2D NMR experiments (e.g., COSY, HSQC) to definitively confirm proton-proton and proton-carbon correlations, respectively, solidifying the structural assignment.

Conclusion

The definitive characterization of this compound, a molecule of interest in medicinal chemistry, hinges on a synergistic analytical approach. Its molecular formula, C₁₁H₁₇NS, corresponds to a monoisotopic mass of 195.10817 g/mol and an average molecular weight of 195.32 g/mol . While these values can be calculated theoretically, their experimental verification is a cornerstone of scientific rigor. The use of high-resolution mass spectrometry provides an accurate mass measurement sufficient to confirm the elemental composition. However, true structural elucidation is only achieved when this data is combined with NMR spectroscopy, which provides incontrovertible evidence of the atomic connectivity. The integrated workflow detailed in this guide represents a robust, self-validating system for ensuring the identity, purity, and structural integrity of this and other valuable heterocyclic compounds.

References

2-(3-Methyl-2-thienyl)azepane IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the IUPAC Nomenclature and Chemical Context of 2-(3-Methyl-2-thienyl)azepane

Abstract

This technical guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the heterocyclic compound this compound. Designed for researchers, scientists, and professionals in drug development, this document deconstructs the systematic naming process, elucidates the structural components, and provides context regarding the chemical class. The guide follows a logical progression from the identification of the parent hydride and its substituents to the final assembly of the IUPAC name, grounded in the Hantzsch-Widman system for heterocyclic compounds. Furthermore, it briefly touches upon the significance of the azepane and thiophene moieties in medicinal chemistry and outlines a conceptual synthetic approach, thereby offering a holistic view of the compound's chemical identity.

Introduction: The Azepane and Thiophene Scaffolds in Modern Chemistry

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials.[1] Among these, structures containing azepane and thiophene rings are of significant interest. The azepane ring, a seven-membered saturated heterocycle containing a single nitrogen atom, is a crucial structural motif found in numerous bioactive natural products and synthetic molecules.[2] Azepane derivatives have demonstrated a wide range of pharmacological activities, including acting as glycosidase inhibitors, protein kinase C inhibitors, and antiviral agents.[2][3]

Similarly, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry. Its bioisosteric relationship with the benzene ring allows for the modulation of physicochemical properties, often enhancing potency and improving pharmacokinetic profiles. The combination of these two scaffolds into a single molecule, as in this compound, creates a chemical entity with potential for unique biological activities, making a precise understanding of its structure and nomenclature paramount for scientific communication and discovery.

Systematic IUPAC Nomenclature Analysis

The purpose of the IUPAC nomenclature system is to provide a unique and unambiguous name for every chemical structure, facilitating clear international communication.[4] The name this compound is derived using a systematic, rule-based approach that involves identifying the primary or parent structure and then naming the groups attached to it.

Identification of the Parent Heterocycle: Azepane

In substitutive nomenclature, the first step is to identify the parent hydride.[5] In this molecule, the principal structure is the seven-membered saturated ring containing a nitrogen atom. According to the Hantzsch-Widman nomenclature system, the preferred method for naming monocyclic heterocycles with three to ten ring members, this structure is named azepane .[6]

The name "azepane" is systematically constructed as follows:

  • Prefix 'Aza-' : This denotes the presence of a nitrogen heteroatom in the ring.[7]

  • Stem '-ep-' : This stem indicates a seven-membered ring.

  • Suffix '-ane' : This suffix signifies a completely saturated ring system.[6]

The numbering of the azepane ring begins at the heteroatom (nitrogen), which is assigned position 1. This ensures the heteroatom receives the lowest possible locant.[7][8]

Deconstruction of the Substituent: (3-Methyl-2-thienyl)

The group attached to the azepane parent ring is a substituted thiophene ring.

  • Core Substituent Name : The substituent is derived from thiophene. When a cyclic system is a substituent, the suffix '-yl' is added to the name of the parent hydride. Thus, a thiophene ring as a substituent is termed thienyl .

  • Numbering and Secondary Substitution : The thiophene ring is itself substituted with a methyl group. The numbering of the thiophene ring starts with the sulfur atom as position 1. The methyl group is located at position 3, leading to the name 3-Methylthiophene .

  • Point of Attachment : The substituted thiophene group attaches to the parent azepane ring via its carbon at position 2. This point of attachment is indicated by the locant preceding the '-yl' suffix.

Combining these elements, the full name of the substituent group is (3-Methyl-2-thienyl) . The parentheses are used to enclose the complex substituent name to avoid ambiguity.

Assembly of the Final IUPAC Name

The final IUPAC name is assembled by combining the locant for the substituent's position on the parent ring, the name of the substituent, and the name of the parent ring.

  • Locant : The (3-Methyl-2-thienyl) group is attached to the carbon at position 2 of the azepane ring. Therefore, the locant is 2- .

  • Substituent : (3-Methyl-2-thienyl)

  • Parent : azepane

Combining these parts yields the full, unambiguous IUPAC name: This compound .

The logical process for constructing this name is illustrated in the diagram below.

IUPAC_Naming_Workflow start Molecular Structure parent Identify Parent Ring (Azepane) start->parent substituent Identify Substituent (Substituted Thiophene) start->substituent name_parent Name Parent via Hantzsch-Widman 'Aza-' + '-ep-' + '-ane' = Azepane parent->name_parent name_sub Name Substituent Core (Thiophene -> Thienyl) substituent->name_sub number_parent Number Parent Ring (N=1) name_parent->number_parent point_of_attachment Identify Attachment Point (Thiophene C2 -> Azepane C2) number_parent->point_of_attachment number_sub Number Substituent Ring (S=1) name_sub->number_sub name_secondary_sub Name Secondary Substituent (3-Methyl) number_sub->name_secondary_sub name_secondary_sub->point_of_attachment assemble Assemble Final Name: Locant + (Substituent) + Parent point_of_attachment->assemble final_name This compound assemble->final_name

Workflow for systematic IUPAC name construction.

Structural Elucidation and Physicochemical Data

The derived IUPAC name corresponds to a precise two-dimensional structure. The diagram below illustrates the connectivity and standard numbering for this compound.

Structure and numbering of this compound.

A summary of key identifiers and properties for this compound is provided in the table below.

PropertyValueSource
IUPAC Name This compound(Self-derived)
CAS Number 527674-19-7[9]
Molecular Formula C₁₁H₁₇NS[9]
Molecular Weight 195.33 g/mol [9]

Context in Synthetic Chemistry: An Overview

The synthesis of 2-substituted azepanes is a topic of significant interest in organic chemistry.[3] While a detailed experimental protocol is beyond the scope of this nomenclature guide, it is valuable to understand the general strategies employed. Methods often involve the formation of the seven-membered ring or the introduction of the substituent onto a pre-existing azepane core.

One common conceptual pathway involves the reductive amination of a suitable keto-amine precursor.[3] Another powerful strategy utilizes organolithium chemistry, where N-protected azepane is deprotonated at the C2 position, creating a nucleophilic intermediate that can then react with an appropriate electrophile.[10]

The diagram below outlines a generalized workflow for the synthesis of a 2-substituted azepane derivative.

Synthesis_Workflow start Azepane Precursor (e.g., N-Boc-azepane) step1 Deprotonation (e.g., n-BuLi) start->step1 intermediate Lithiated Intermediate (Nucleophile at C2) step1->intermediate step2 Electrophilic Quench (e.g., with a thienyl electrophile) intermediate->step2 product_protected N-Protected Product step2->product_protected step3 Deprotection (e.g., Acidic conditions) product_protected->step3 final_product Final Product: 2-Substituted Azepane step3->final_product

References

The Thienyl Group in Azepane Scaffolds: A Nexus of Privileged Structures for Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The confluence of the seven-membered azepane ring and the five-membered thienyl moiety represents a powerful strategy in modern medicinal chemistry. The azepane scaffold, a key feature in numerous approved drugs, offers a flexible, three-dimensional framework that allows for extensive exploration of chemical space.[1][2][3] Concurrently, the thienyl group, a well-established bioisostere of the phenyl ring, introduces unique electronic and metabolic properties that can significantly enhance pharmacological profiles.[4][5][6] This technical guide synthesizes the current understanding of the biological significance of incorporating a thienyl group into azepane-based structures. We will explore the synergistic benefits of this combination, delve into structure-activity relationships (SAR), provide exemplary therapeutic applications, and detail key experimental protocols to empower researchers in the rational design of novel thienyl-azepane derivatives.

Foundational Moieties in Drug Design: A Strategic Overview

The Azepane Scaffold: Beyond Flatland

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, has garnered significant attention in drug discovery.[1][7] Unlike the more common five- and six-membered rings (pyrrolidine and piperidine), the azepane framework is less prevalent in medicinal chemistry libraries, representing an underexplored area of chemical space.[8] Its significance stems from several key attributes:

  • Conformational Flexibility: The larger ring size imparts considerable conformational diversity, which can be crucial for optimizing interactions with the complex topographies of biological targets.[2] The ability to introduce specific substituents can bias the ring towards a desired conformation, a critical aspect of effective drug design.[2]

  • Three-Dimensionality (3D): The non-planar nature of the azepane ring provides greater three-dimensionality compared to aromatic systems, a property increasingly sought after to improve drug-like properties and escape "flatland" chemistry.[1]

  • Proven Pharmacophore: The azepane substructure is present in several FDA-approved drugs, including the antidiabetic agent Tolazamide and the antihistamine Azelastine, validating its utility as a core scaffold for bioactive molecules.[2][3] Its derivatives have shown a wide spectrum of pharmacological activities, including anticancer, antiviral, and antidiabetic properties.[9][10]

The Thienyl Group: A Versatile Bioisostere

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a privileged pharmacophore in medicinal chemistry.[11] Its utility is largely derived from its role as a classical bioisostere of the benzene ring.[4][5] This substitution can profoundly influence a molecule's biological profile:

  • Modulation of Physicochemical Properties: The replacement of a benzene ring with thiophene alters electronic distribution, lipophilicity, and metabolic stability.[4][11] The sulfur atom can engage in unique hydrogen bonding and polar interactions, refining the binding profile at a target receptor.[12]

  • Altered Metabolism: The thiophene ring can present different metabolic pathways compared to a phenyl group, which can be leveraged to avoid the formation of toxic metabolites or to improve pharmacokinetic properties.[13]

  • Enhanced Receptor Interactions: The aromatic nature of the thienyl group allows it to participate in π-stacking interactions with biological targets, similar to a phenyl ring, potentially leading to high binding affinity.[12][14]

The strategic combination of these two scaffolds—the conformationally diverse azepane and the electronically distinct thienyl group—provides a powerful platform for developing novel therapeutics with tailored pharmacological activities.

Synthesis of Thienyl-Azepane Derivatives

The construction of the thienyl-azepane core can be achieved through various synthetic routes. A common strategy involves the coupling of a pre-functionalized azepane with a thienyl derivative or, alternatively, constructing the azepane ring onto a thiophene-containing precursor. A recently developed strategy for synthesizing complex azepanes involves the photochemical dearomative ring expansion of nitroarenes, which transforms a six-membered ring into a seven-membered one.[8] Other methods include tandem amination/cyclization reactions of functionalized allenynes.[9]

Below is a generalized workflow for the synthesis of a thienyl-azepane derivative.

G cluster_0 Route A: Ring Formation cluster_1 Route B: Coupling Strategy A1 Thienyl-substituted Precursor A2 Ring Expansion / Cyclization (e.g., Photochemical Dearomatization) A1->A2 A3 Hydrogenolysis / Reduction A2->A3 Final Thienyl-Azepane Core A3->Final B1 Functionalized Azepane B3 Coupling Reaction (e.g., Buchwald-Hartwig, Suzuki) B1->B3 B2 Functionalized Thiophene B2->B3 B3->Final caption General Synthetic Workflow for Thienyl-Azepanes.

General Synthetic Workflow for Thienyl-Azepanes.

Structure-Activity Relationships (SAR)

The biological activity of thienyl-azepane derivatives can be finely tuned by modifying substituents on both the thienyl and azepane rings. SAR studies reveal critical insights into the molecular features required for potent and selective interaction with biological targets.

  • Substitution on the Thienyl Ring: The position and nature of substituents on the thiophene ring are critical. For instance, in a series of thienylcyanoguanidines designed as potassium channel openers, N-cyano-N'-(5-cyano-3-thienyl)-N"-tert-pentylguanidine exhibited excellent activity.[15] This highlights that specific substitution patterns (e.g., cyano or bromo groups) can dramatically enhance potency.[15] The position of attachment to the azepane (e.g., via the 2- or 3-position of the thiophene) also dictates the vector and orientation of the azepane ring relative to the aromatic system, impacting receptor fit.

  • Substitution on the Azepane Ring: The nitrogen atom of the azepane ring is a common point for modification. In studies of bicyclic azepanes as monoamine transporter inhibitors, an N-benzylated derivative emerged as a potent lead compound.[16][17][18] Further halogenation of the benzyl group strongly modulated activity and selectivity, indicating this position is a key handle for tuning the pharmacological profile.[16]

  • Linker and Stereochemistry: The nature of the linker connecting the two moieties and the stereochemistry of the azepane ring are also vital. The length and flexibility of an alkyl chain spacer can determine optimal positioning within a binding pocket.[19] Furthermore, as many azepane scaffolds are chiral, the specific stereoisomer can exhibit dramatically different biological activity and potency.

SAR Core Thienyl-Azepane Scaffold Affinity Binding Affinity Core->Affinity Modulates Selectivity Receptor Selectivity Core->Selectivity Influences Activity Agonist / Antagonist Profile Core->Activity Determines Thienyl_Sub Thienyl Substituent (R1, R2) Thienyl_Sub->Core Azepane_Sub Azepane N-Substituent (R3) Azepane_Sub->Core Stereochem Stereochemistry Stereochem->Core caption Key Structure-Activity Relationships.

Key Structure-Activity Relationships.

Therapeutic Applications and Case Studies

The unique structural and electronic properties of thienyl-azepanes make them promising candidates for a variety of therapeutic areas, particularly in targeting the central nervous system (CNS) and in oncology.

Central Nervous System Disorders

The azepane scaffold is a key pharmacophore in numerous CNS drugs.[1] The introduction of a thienyl group can modulate receptor affinity and selectivity, offering new avenues for treating neuropsychiatric and neurodegenerative disorders.

  • Monoamine Transporter Inhibition: An N-benzylated bicyclic azepane was identified as a potent inhibitor of norepinephrine (NET) and dopamine (DAT) transporters, with IC50 values below 100 nM.[16][17][18] This compound also showed significant brain penetrance, a critical property for CNS drugs, suggesting its potential for treating disorders like depression or ADHD.[16]

  • Serotonin (5-HT) Receptor Ligands: Thieno[2,3-d]pyrimidinone derivatives featuring piperazinyl or piperidinyl moieties (structurally related to azepanes) have been developed as high-affinity, selective ligands for 5-HT1A receptors.[20] One derivative showed an IC50 of 0.3 nM, demonstrating the potency achievable with this scaffold.[20] Similarly, other thieno[2,3-d]pyrimidines have been identified as potent and selective antagonists for the 5-HT3 receptor, with potential applications as antiemetics or for treating irritable bowel syndrome.[21]

  • Neurodegenerative Diseases: Heterocyclic compounds are a cornerstone in the search for treatments for Alzheimer's and Parkinson's diseases.[22][23] For example, thienyl-containing compounds have been investigated as acetylcholinesterase inhibitors to address the cholinergic deficit in Alzheimer's disease.[24] The ability of the azepane scaffold to cross the blood-brain barrier makes thienyl-azepane derivatives intriguing candidates for targeting CNS pathologies.[16]

Quantitative Data for CNS-Active Azepane Derivatives

The following table summarizes the inhibitory concentrations for representative azepane derivatives targeting CNS proteins.

Compound ClassTarget(s)IC50 / KiReference
N-benzylated bicyclic azepaneNET, DAT< 100 nM[16][18]
N-benzylated bicyclic azepaneσ-1R~110 nM[16][18]
Biphenyloxy-alkyl-azepane (Cmpd 13)Histamine H3 ReceptorKi = 18 nM[19]
Biphenyloxy-alkyl-azepane (Cmpd 16)Histamine H3 Receptor (Antagonist)IC50 = 9 nM[19]
Thienopyrimidinone (Cmpd 70)5-HT1A ReceptorIC50 = 0.3 nM[20]

Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this area, detailed experimental protocols are essential.

General Protocol: Radioligand Binding Assay for Receptor Affinity

This protocol describes a standard method for determining the binding affinity of a novel thienyl-azepane derivative to a target receptor (e.g., 5-HT1A) in brain tissue homogenates.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known radioligand from its receptor.

Materials:

  • Rat brain tissue (e.g., hippocampus for 5-HT1A receptors)

  • Tritiated radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A)

  • Test thienyl-azepane compound, dissolved in DMSO

  • Non-specific binding agent (e.g., 10 µM serotonin)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester and liquid scintillation counter

Methodology:

  • Tissue Preparation: Homogenize rat hippocampal tissue in ice-cold binding buffer. Centrifuge the homogenate (e.g., at 48,000 x g for 15 min at 4°C). Resuspend the resulting pellet in fresh buffer and repeat the process twice. The final pellet is resuspended to a protein concentration of ~1 mg/mL.

  • Assay Setup: In triplicate, prepare assay tubes containing:

    • Total Binding: 50 µL buffer, 50 µL radioligand (e.g., 1 nM [3H]8-OH-DPAT), and 400 µL tissue homogenate.

    • Non-specific Binding: 50 µL non-specific agent (10 µM serotonin), 50 µL radioligand, and 400 µL tissue homogenate.

    • Displacement: 50 µL of test compound (at 8-10 different concentrations), 50 µL radioligand, and 400 µL tissue homogenate.

  • Incubation: Incubate all tubes at a specified temperature (e.g., 25°C for 30 minutes).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Future Perspectives and Conclusion

The integration of the thienyl group into the azepane scaffold is a compelling strategy for the discovery of novel, potent, and selective therapeutic agents. The conformational richness of the azepane ring, combined with the unique electronic and metabolic profile of the thiophene moiety, provides a vast and fertile ground for lead optimization. Future research should focus on exploring novel synthetic routes to access diverse thienyl-azepane derivatives with greater efficiency and stereocontrol.[8] Furthermore, a deeper investigation into how the thienyl-azepane core influences ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties will be crucial for translating promising in vitro activity into in vivo efficacy. As our understanding of the complex interplay between three-dimensional structure and biological function grows, the thienyl-azepane motif is poised to become an increasingly valuable tool in the armamentarium of medicinal chemists targeting complex diseases.

References

The Azepane Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Seven-Membered Ring

In the vast and ever-expanding universe of chemical scaffolds leveraged for drug discovery, the azepane ring—a saturated seven-membered heterocycle containing a single nitrogen atom—holds a position of significant and growing importance.[1][2] While five- and six-membered nitrogen heterocycles like pyrrolidine and piperidine have historically dominated medicinal chemistry libraries, the azepane motif offers a unique foray into a greater three-dimensional chemical space.[3] Its inherent conformational flexibility allows for a broader range of spatial arrangements of substituents, enhancing the potential for precise and potent interactions with biological targets.[4][5] This structural nuance has been instrumental in the development of a number of FDA-approved drugs and a plethora of promising clinical candidates targeting a wide spectrum of diseases, from central nervous system (CNS) disorders to cancer.[2][6][7] This guide will provide a comprehensive technical overview of the azepane scaffold, from its fundamental structural characteristics and synthetic accessibility to its diverse applications in modern medicinal chemistry.

Structural Features and Conformational Analysis: The Key to Biological Activity

The biological activity of azepane-containing molecules is intrinsically linked to the conformational diversity of the seven-membered ring.[7] Unlike the relatively rigid cyclohexane ring, the azepane core can adopt multiple low-energy conformations, primarily twist-chair and chair forms. The equilibrium between these conformers can be influenced by the nature and position of substituents, a critical consideration in rational drug design.

The ability to introduce specific substituents to bias the azepane ring towards a single major conformation is a powerful tool for optimizing drug-target interactions.[7] For instance, strategic monofluorination has been shown to effectively regulate the conformational preferences of the azepane ring, demonstrating a method to lock the scaffold into a bioactive conformation.[8][9] Understanding and predicting the conformational landscape of a substituted azepane is therefore paramount for successful drug design. This is often achieved through a combination of NMR spectroscopy and computational modeling.[8]

Below is a diagram illustrating the equilibrium between the two most stable conformations of the azepane ring.

Caption: Conformational equilibrium of the azepane ring.

Synthetic Strategies: Building the Azepane Core

The construction of the azepane scaffold has been a persistent challenge for synthetic organic chemists, leading to the development of a variety of innovative strategies.[1] These methods can be broadly categorized into ring-closing reactions, ring-expansion reactions, and dearomative approaches.

Ring-Closing Reactions

Intramolecular cyclization of linear precursors is a common and versatile approach to azepane synthesis. Methodologies such as ring-closing metathesis (RCM) followed by reduction, and intramolecular nucleophilic substitution are frequently employed. A notable example is the Dieckmann condensation, an intramolecular reaction of a diester to form a β-keto ester, which can then be further manipulated to yield the desired azepane derivative.[10]

Generalized Protocol for Dieckmann Condensation:

  • Precursor Synthesis: Synthesize a linear precursor containing a terminal amine and a pimelic acid derivative.

  • N-Alkylation/Acylation: Protect or functionalize the amine as required for the target molecule.

  • Dieckmann Condensation: Treat the diester precursor with a strong base (e.g., sodium ethoxide) to induce intramolecular cyclization, forming the azepane-2,4-dione scaffold.

  • Hydrolysis and Decarboxylation: Acidic workup followed by heating leads to the hydrolysis of the ester and subsequent decarboxylation to yield the desired substituted azepan-4-one.

  • Further Functionalization: The resulting ketone can be further modified to introduce additional diversity.

Ring-Expansion Reactions

Ring-expansion strategies offer an alternative route to the azepane core, often starting from more readily available five- or six-membered rings.[11][12] The Beckmann rearrangement of cyclohexanone oximes is a classic example, providing access to caprolactams, which are valuable precursors to azepanes.[3] More recent advancements include the palladium-catalyzed two-carbon ring expansion of 2-alkenyl pyrrolidines.[13]

G Start Cyclohexanone Oxime Step1 Beckmann Rearrangement Start->Step1 Product ε-Caprolactam Step1->Product Step2 Reduction (e.g., LiAlH4) Product->Step2 Final Azepane Step2->Final

Caption: Synthesis of azepane via Beckmann rearrangement.

Dearomative Ring Expansion of Nitroarenes

A particularly innovative and efficient strategy for the synthesis of polysubstituted azepanes involves the dearomative ring expansion of nitroarenes.[3] This photochemical approach utilizes blue light to convert a nitro group into a singlet nitrene, which then mediates the transformation of the six-membered aromatic ring into a seven-membered ring system. A subsequent hydrogenolysis furnishes the azepane in just two steps from simple and readily available starting materials.[3] This method allows for the direct translation of the substitution pattern of the starting nitroarene to the final azepane product, streamlining access to complex derivatives.[3]

Applications in Medicinal Chemistry: A Scaffold of Diverse Therapeutic Potential

The unique structural and conformational properties of the azepane scaffold have led to its incorporation into a wide array of therapeutic agents.[2] Its derivatives have demonstrated significant activity in various disease areas, including CNS disorders, oncology, and infectious diseases.

Central Nervous System (CNS) Disorders

The azepane motif is a key pharmacophore in numerous FDA-approved drugs for CNS disorders, including antipsychotics, anticonvulsants, and antidepressants.[6] The conformational flexibility of the azepane ring is thought to be crucial for its interaction with various CNS targets, such as G-protein coupled receptors and monoamine transporters.[14][15][16] For example, N-benzylated bicyclic azepanes have emerged as potent inhibitors of norepinephrine (NET) and dopamine (DAT) transporters, with potential applications in neuropsychiatric disorders.[14][15][16]

Compound Class Target Therapeutic Indication Reference
N-Benzylated Bicyclic AzepanesNET, DATNeuropsychiatric Disorders[14][15][16]
Pyrimido[4,5-d]azepines5-HT2C Receptor AgonistsCNS Disorders[17]
Oncology

In the field of oncology, azepine-based compounds have garnered significant attention as potential anticancer agents.[4][18] They have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of kinases, histone deacetylases (HDACs), and tubulin polymerization.[5][19] For instance, certain azepane derivatives have been identified as potent inhibitors of protein kinase B (Akt), a key enzyme in cell signaling pathways that regulate cell survival and proliferation.[20]

cluster_pathway PI3K/Akt Signaling Pathway cluster_drug Azepane Derivative RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Signaling (Proliferation, Survival) Akt->Downstream Azepane Azepane-based Akt Inhibitor Azepane->Akt inhibits

Caption: Hypothesized mechanism of action for an azepane-based Akt inhibitor.

Enzyme Inhibition

The azepane scaffold has proven to be a versatile template for the design of potent and selective enzyme inhibitors.

  • Secretase Inhibitors: Azepane-based derivatives have been reported as promising gamma-secretase inhibitors, an enzyme implicated in the pathogenesis of Alzheimer's disease.[6][21]

  • 11β-HSD1 Inhibitors: Azepane sulfonamides have been discovered as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucocorticoid metabolism and a target for metabolic diseases.[22]

  • PTPN2/PTPN1 Inhibitors: More recently, azepane-containing derivatives have been developed as inhibitors of protein tyrosine phosphatases PTPN2 and PTPN1, which are implicated in the signaling pathways of immune cells and represent attractive targets for cancer immunotherapy.[23][24]

The following table summarizes the inhibitory activities of representative azepane derivatives against various enzymes.

Compound Type Target Enzyme IC₅₀ Therapeutic Area Reference
5,5-dimethyl-2-oxoazepane derivativeγ-secretaseLow nanomolarAlzheimer's Disease[21]
Azepane sulfonamide11β-HSD13.0 nMMetabolic Diseases[22]
Azepane-containing derivativePTPN2/PTPN1NanomolarImmuno-oncology[23]

Conclusion and Future Perspectives

The azepane scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its unique conformational properties provide a distinct advantage in the design of novel therapeutics with enhanced potency and selectivity. The continued development of innovative and efficient synthetic methodologies will undoubtedly facilitate the exploration of a wider chemical space around the azepane core. As our understanding of the intricate interplay between conformation and biological activity deepens, the azepane scaffold is poised to remain a cornerstone of drug discovery efforts for years to come, with the potential to deliver next-generation therapies for a multitude of challenging diseases.

References

An In-depth Technical Guide to the Physicochemical Properties of Thienyl-Substituted Azepanes

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Among the vast landscape of heterocyclic compounds, the seven-membered azepane ring has emerged as a structure of significant interest, offering a departure from the more common five- and six-membered rings and providing access to a unique and underexplored three-dimensional chemical space.[1][2][3] When this flexible azepane core is functionalized with a thienyl moiety—a bioisostere of the phenyl ring—it creates a class of compounds with compelling potential, particularly for targets within the Central Nervous System (CNS).[4][5][6]

This guide is intended for researchers, medicinal chemists, and drug development professionals. It is not a mere compilation of data but a strategic overview of the critical physicochemical properties that govern the behavior of thienyl-substituted azepanes. We will delve into the causality behind experimental choices, provide robust, self-validating protocols for property determination, and discuss how these parameters collectively shape the journey of a molecule from a laboratory curiosity to a potential therapeutic agent. The focus is on building a foundational understanding of how to characterize and optimize these molecules for success, especially in the challenging arena of CNS drug discovery where properties dictating blood-brain barrier (BBB) penetration are paramount.[7][8][9][10][11]

Section 1: The Strategic Importance of Physicochemical Profiling

In drug discovery, particularly for CNS-active agents, a molecule's success is not solely defined by its potency at a given biological target, such as a dopamine or serotonin receptor.[12][13][14] Its ability to reach that target, remain there for a sufficient duration, and be cleared from the body without causing toxicity is governed by its physicochemical properties. This is the essence of Absorption, Distribution, Metabolism, and Excretion (ADME). For thienyl-substituted azepanes, a class of molecules often designed to modulate CNS targets, this profiling is a critical path activity.

The interplay between key properties like lipophilicity, solubility, and ionization state dictates a compound's fate. A molecule designed to treat a neurological disorder must first navigate the gastrointestinal tract, enter circulation, avoid rapid metabolism by the liver, and, most critically, permeate the highly selective blood-brain barrier.[8][9] The following workflow illustrates the central role of physicochemical characterization in this process.

G cluster_0 Early Discovery & Synthesis cluster_1 Physicochemical Profiling Core cluster_2 In Vitro ADME & Biology cluster_3 Lead Optimization Synthesis Synthesis of Thienyl-Azepane Analogs Purification Purification & Structural Confirmation (NMR, HPLC, MS) Synthesis->Purification LogP Lipophilicity (LogP/LogD) Purification->LogP Initial Screening pKa Ionization Constant (pKa) Purification->pKa Initial Screening Solubility Aqueous Solubility Purification->Solubility Initial Screening MetStab Metabolic Stability Purification->MetStab Initial Screening Permeability BBB Permeability (e.g., PAMPA, Caco-2) LogP->Permeability pKa->Permeability Solubility->Permeability InVivo In Vivo PK/PD Studies MetStab->InVivo SAR Structure-Activity Relationship (SAR) Analysis Permeability->SAR Target Target Affinity & Potency (e.g., Receptor Binding) Target->SAR SAR->Synthesis Design Next Generation of Analogs SAR->InVivo

Caption: General workflow for CNS drug discovery, highlighting the central role of physicochemical profiling.

Section 2: Lipophilicity (LogP & LogD) - The Key to the CNS Kingdom

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is arguably the most critical physicochemical parameter for CNS drug candidates.[11] It governs the ability of a compound to traverse the lipid bilayer of the blood-brain barrier.[7][9] This property is quantified by the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) which accounts for all ionic species at a given pH.

Expertise & Experience: The causality is clear: a molecule must be sufficiently lipophilic to enter the lipid environment of the cell membrane, but not so lipophilic that it remains sequestered there, unable to partition back into the aqueous environment of the cytosol or brain extracellular fluid. For CNS drugs, a LogD at pH 7.4 between 1 and 3 is often considered a desirable range, though this is not a rigid rule.[8] The thienyl group, being less lipophilic than a phenyl ring, can be a strategic choice to modulate LogP downwards, while substituents on either the thienyl or azepane rings allow for fine-tuning.

Protocol 2.1: Determination of LogD by Shake-Flask Method

This classic method remains the gold standard for its direct measurement of partitioning.

Trustworthiness: This protocol is self-validating through the use of a mass balance calculation. The total amount of compound recovered from both phases should be within 95-105% of the initial amount added.

Methodology:

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate this buffer with 1-octanol and, conversely, pre-saturate 1-octanol with the buffer by mixing them vigorously for 1 hour and allowing the layers to separate overnight.

  • Compound Preparation: Prepare a stock solution of the thienyl-substituted azepane in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Partitioning: In a glass vial, add 1 mL of the pre-saturated 1-octanol and 1 mL of the pre-saturated PBS (pH 7.4).

  • Spiking: Add a small aliquot (e.g., 10 µL) of the 10 mM stock solution to the vial. The final concentration should be high enough for accurate quantification but low enough to avoid solubility issues.

  • Equilibration: Cap the vial tightly and shake on a mechanical shaker at room temperature for at least 2 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at >2000g for 20 minutes to ensure complete separation of the aqueous and octanol layers.

  • Sampling & Quantification: Carefully remove an aliquot from both the top (octanol) and bottom (aqueous) layers. Dilute each aliquot appropriately and determine the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV or LC-MS.

  • Calculation:

    • LogD = log10 ( [Compound]octanol / [Compound]aqueous )

Illustrative Data: Lipophilicity of a Hypothetical Thienyl-Azepane Series
Compound IDR1 (on Thienyl)R2 (on Azepane-N)LogP (calculated)LogD @ pH 7.4 (experimental)
TAZ-001HH2.82.1
TAZ-0025-ClH3.52.8
TAZ-0035-OCH3H2.72.0
TAZ-004HCH33.22.5
TAZ-0055-ClCH33.93.2

This table presents illustrative data for educational purposes and does not represent real experimental results.

Section 3: Aqueous Solubility - The Prerequisite for Absorption

Before a drug can be absorbed and distributed, it must first be in solution. Poor aqueous solubility is a major hurdle in drug development, leading to poor absorption, low bioavailability, and challenges in developing intravenous formulations.

Expertise & Experience: For ionizable molecules like the basic thienyl-substituted azepanes, solubility is highly pH-dependent. The intrinsic solubility (S0) of the neutral free base is often very low. However, upon protonation at lower pH (as in the stomach), solubility can increase dramatically. Understanding the pH-solubility profile is therefore critical. The goal is to ensure adequate solubility at the pH of the small intestine (pH ~6.5-7.5) where most absorption occurs.

Protocol 3.1: Kinetic Solubility Determination by Nephelometry

This is a high-throughput method ideal for early discovery to quickly flag compounds with potential solubility liabilities.

Trustworthiness: The protocol includes positive (a known soluble compound like propranolol) and negative (a known insoluble compound like griseofulvin) controls to validate each experimental run.

Methodology:

  • Compound Plating: Dispense 2 µL of 10 mM DMSO stock solutions of the test compounds into a 96-well microplate.

  • Buffer Addition: Add 198 µL of phosphate buffer (pH 7.4) to each well, resulting in a final compound concentration of 100 µM with 1% DMSO. Mix vigorously.

  • Incubation: Incubate the plate at room temperature for 2 hours to allow for precipitation.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

  • Data Analysis: The solubility is determined by comparing the turbidity of the test compound to a calibration curve generated from serial dilutions of a precipitated compound or by identifying the highest concentration that does not show significant light scattering. The result is often reported as a kinetic solubility value in µM.

Illustrative Data: Solubility of a Hypothetical Thienyl-Azepane Series
Compound IDR1 (on Thienyl)R2 (on Azepane-N)Kinetic Solubility @ pH 7.4 (µM)
TAZ-001HH> 100
TAZ-0025-ClH45
TAZ-0035-OCH3H90
TAZ-004HCH385
TAZ-0055-ClCH315

This table presents illustrative data for educational purposes and does not represent real experimental results. The data illustrates a common trend where increased lipophilicity (e.g., adding a chloro group in TAZ-002 and TAZ-005) often leads to decreased aqueous solubility.

Section 4: Ionization Constant (pKa) - The Charge Controller

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For the basic nitrogen in the azepane ring, this value is critical as it determines the charge state of the molecule at physiological pH.

Expertise & Experience: A molecule's charge state profoundly influences its properties. The ionized (protonated) form is typically more water-soluble but less permeable across membranes, while the neutral form is more lipophilic and permeable.[8] Most thienyl-substituted azepanes will have a basic pKa in the range of 7-10. A pKa around 8.5 means that at pH 7.4, a significant portion (~90%) of the molecule will be protonated and charged. This charge can be beneficial for interacting with acidic residues in a target protein but can hinder BBB penetration. Medicinal chemists often aim to modulate the pKa to achieve the optimal balance of solubility, permeability, and target engagement.

Protocol 4.1: pKa Determination by Reverse-Phase HPLC

This modern, high-throughput method leverages the change in a compound's retention time on an HPLC column as a function of mobile phase pH.[15][16][17]

Trustworthiness: This method is validated by running known standards with a range of pKa values alongside the test compounds. The derived pKa values for the standards must fall within ±0.2 log units of their literature values.

Methodology:

  • System Setup: Use a reverse-phase C18 column. Prepare a series of mobile phases with identical organic modifier concentrations (e.g., 40% acetonitrile) but buffered at different pH values, typically spanning from pH 2 to pH 11 in 0.5 or 1.0 unit increments.

  • Sample Injection: Inject a small volume of the dissolved test compound into the HPLC system for each mobile phase pH.

  • Data Collection: Record the retention time (tR) at each pH.

  • Data Plotting: Convert retention time to the capacity factor, k' = (tR - t0) / t0, where t0 is the column dead time. Plot k' versus the mobile phase pH.

  • pKa Determination: The resulting plot will be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. This can be determined by fitting the data to the appropriate Henderson-Hasselbalch-derived equation.

G cluster_0 HPLC-based pKa Determination Workflow prep Prepare Mobile Phases (e.g., pH 2 to 11) inject Inject Compound at Each pH prep->inject measure Measure Retention Time (tR) inject->measure plot Plot Capacity Factor (k') vs. pH measure->plot fit Fit Sigmoidal Curve plot->fit pka Determine pKa (Inflection Point) fit->pka

Caption: Workflow for determining pKa using the reverse-phase HPLC method.

Section 5: Metabolic Stability - The Predictor of Longevity

Metabolic stability assesses a compound's susceptibility to being broken down by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family located in the liver.[18][19] A compound that is rapidly metabolized will have a short half-life and low bioavailability, potentially failing to achieve therapeutic concentrations in the body.[20][21]

Expertise & Experience: In vitro metabolic stability assays are a cornerstone of early ADME screening.[22] By incubating a compound with liver microsomes (which contain Phase I enzymes like CYPs) or hepatocytes (which contain both Phase I and Phase II enzymes), we can measure its rate of disappearance.[18][20] This provides an intrinsic clearance (Clint) value, which is crucial for predicting in vivo hepatic clearance.[21] The thienyl ring, compared to a phenyl ring, can sometimes offer different metabolic profiles. The site of metabolism (e.g., oxidation of the thiophene sulfur, N-dealkylation at the azepane, or hydroxylation at various positions) is key information for chemists to block metabolic "hot spots" and improve stability.

Protocol 5.1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Trustworthiness: The assay's validity is ensured by running two control compounds in parallel: a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin). The calculated clearance values for these controls must fall within an established range for the assay to be considered valid.

Methodology:

  • Reagent Preparation:

    • Thaw human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 100 mM stock of the NADPH regenerating system (cofactor solution).

    • Prepare a 1 µM working solution of the test compound in buffer.

  • Incubation Setup (in a 96-well plate):

    • Add the HLM suspension to the wells.

    • Add the test compound working solution to initiate the reaction.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Add the NADPH cofactor solution to start the metabolic reaction.

  • Time Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding an ice-cold "stop solution" (e.g., acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate intrinsic clearance (Clint in µL/min/mg protein) = (0.693 / t1/2) / (mg/mL protein in incubation).

Illustrative Data: Metabolic Stability of a Hypothetical Thienyl-Azepane Series
Compound IDR1 (on Thienyl)R2 (on Azepane-N)Half-life (t1/2) in HLM (min)Intrinsic Clearance (Clint)
TAZ-001HH25Moderate
TAZ-0025-ClH40Low-Moderate
TAZ-0035-OCH3H8High
TAZ-004HCH3> 60Low
TAZ-0055-ClCH3> 60Low

This table presents illustrative data for educational purposes. The data suggests that the methoxy group in TAZ-003 may be a metabolic soft spot (O-demethylation), leading to high clearance. N-alkylation (TAZ-004, TAZ-005) appears to improve metabolic stability in this hypothetical series.

Conclusion & Future Directions

The successful development of thienyl-substituted azepanes, particularly for CNS indications, is a multi-parameter optimization challenge. The physicochemical properties discussed herein—lipophilicity, solubility, pKa, and metabolic stability—are not independent variables but are deeply interconnected. Modifying a structure to improve solubility might negatively impact permeability; blocking a metabolic hotspot could increase lipophilicity beyond a desirable range.

This guide provides the foundational principles and validated experimental frameworks for characterizing these critical properties. By systematically applying these protocols, researchers can build robust structure-property and structure-activity relationships, enabling the rational design of molecules with a higher probability of success. The ultimate goal is to balance these properties to create a compound that is not only potent at its target but also possesses the drug-like characteristics necessary to navigate the complex biological systems of the human body and exert its therapeutic effect in the brain.

References

The Azepane Scaffold: A Versatile Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The seven-membered nitrogen-containing heterocycle, azepane, has firmly established itself as a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility grant access to a vast chemical space, enabling the development of potent and selective modulators for a wide array of biological targets.[1][2][3] This guide provides a comprehensive overview of azepane derivatives in drug discovery, from fundamental synthetic strategies to their application in diverse therapeutic areas. We will explore the causality behind synthetic choices, detail key experimental protocols, and present a case study in structure-based drug design, offering field-proven insights for researchers, scientists, and drug development professionals.

The Azepane Core: Structural and Conformational Rationale

The azepane ring's seven-membered structure is a departure from the more common five- and six-membered heterocycles that dominate pharmaceutical libraries. This larger ring size imparts significant conformational flexibility, allowing it to adopt various low-energy twist-chair and boat conformations.[4] This dynamic nature is not a liability but a distinct advantage in drug design; it allows the scaffold to present its substituents in diverse spatial arrangements, thereby optimizing interactions with the complex three-dimensional surfaces of biological targets like enzyme active sites and protein-protein interfaces.[5][6]

Furthermore, strategic substitution or monofluorination on the azepane ring can be used to bias the conformational equilibrium, effectively locking the molecule into a single, bioactive conformation.[7] This approach reduces the entropic penalty upon binding and can lead to significant gains in potency and selectivity, a key consideration in modern lead optimization.

Synthetic Strategies: Building the Azepane Core

The construction of the azepane scaffold is a continuous challenge for synthetic organic chemists, with several robust methods having been established.[3] The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and scalability.

Key Synthetic Methodologies:
  • Ring-Closing Metathesis (RCM): A powerful and versatile method for forming the unsaturated azepine ring from a diene precursor using ruthenium-based catalysts. Subsequent reduction readily yields the saturated azepane scaffold. This method is highly valued for its functional group tolerance and reliability.[8]

  • Ring Expansion: This strategy involves the expansion of smaller, more readily available cyclic precursors, such as pyrrolidines or cyclohexanone oximes (via Beckmann rearrangement).[3][9] This approach can be particularly effective for creating complex and stereochemically defined azepanes.

  • Diazocarbonyl Chemistry: Functionalized azepane scaffolds can be prepared using diazocarbonyl chemistry, which allows for the elaboration of dicarbonyl-containing seven-membered rings.[10]

  • Photochemical Ring Expansion: An innovative strategy involves the photochemical dearomative ring expansion of simple nitroarenes, mediated by blue light, to generate complex azepanes at room temperature.[3]

Below is a generalized workflow for the synthesis of an azepane scaffold, highlighting a common RCM approach.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Saturation & Diversification A Simple Starting Materials B Synthesis of Diene Precursor A->B Multi-step synthesis C Ring-Closing Metathesis (RCM) B->C Grubbs or Hoveyda-Grubbs Catalyst D Unsaturated Azepine Ring C->D E Hydrogenation D->E e.g., H2, Pd/C F Saturated Azepane Scaffold E->F G Further Functionalization F->G Introduction of R-groups

Caption: A generalized workflow for azepane synthesis via Ring-Closing Metathesis (RCM).

Experimental Protocol: Synthesis of a Substituted Tetrahydro-1H-azepine via RCM

This protocol is an illustrative example adapted from established methodologies for the synthesis of azepane precursors.[8] It serves as a practical guide for researchers.

Objective: To synthesize a substituted 2,3,4,7-tetrahydro-1H-azepine via Ring-Closing Metathesis.

Materials:

  • N-allyl-N-(but-3-en-1-yl)tosylamide (Diene Precursor)

  • Grubbs Catalyst™ 2nd Generation

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (Argon).

  • Solvent and Substrate Addition: The diene precursor (1.0 eq) is dissolved in anhydrous DCM to a concentration of 0.01 M. The choice of a dilute solution is critical to favor the intramolecular RCM reaction over intermolecular polymerization.

  • Catalyst Addition: Grubbs Catalyst™ 2nd Generation (2-5 mol%) is added to the stirring solution under a positive flow of argon. The flask is then fitted with the condenser.

  • Reaction Progress: The reaction mixture is heated to reflux (approx. 40°C) and stirred. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Quenching: Upon completion, the reaction is cooled to room temperature. A few drops of ethyl vinyl ether are added and the mixture is stirred for 30 minutes to quench the catalyst.

  • Workup and Purification: The solvent is removed under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-30% Ethyl Acetate in Hexanes) to yield the pure 1-tosyl-2,3,4,7-tetrahydro-1H-azepine.

  • Characterization: The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The protocol's success is validated by comparing the spectral data of the product with literature values and ensuring the absence of starting material in the final product via TLC and NMR.

Therapeutic Applications of Azepane Derivatives

The structural versatility of the azepane scaffold has led to its incorporation into drugs targeting a multitude of diseases.[1][11] More than 20 azepane-based drugs have received FDA approval, with applications ranging from oncology to CNS disorders.[1][11][12]

Oncology

In cancer therapy, azepane derivatives have been developed as potent enzyme inhibitors.[13]

  • Kinase Inhibitors: The PI3K/Akt signaling pathway is a critical regulator of cell proliferation and survival and is often dysregulated in cancer.[2][14] Azepane derivatives have been designed as highly potent ATP-competitive inhibitors of Protein Kinase B (PKB/Akt), effectively halting this pro-survival signaling cascade.[15][16][17]

  • PARP Inhibitors: The azepane-2,4-dione scaffold has been identified as a promising core for designing novel inhibitors of Poly (ADP-ribose) polymerase (PARP).[5] These inhibitors function by mimicking the nicotinamide moiety of the NAD+ cofactor, leading to synthetic lethality in cancers with deficient DNA repair pathways (e.g., BRCA1/2 mutations).[5]

  • Topoisomerase II Inhibitors: Fused heterocyclic systems containing a dibenzo[b,f]azepine core have been shown to act as selective topoisomerase II inhibitors and DNA intercalators, making them promising candidates for treating leukemias.[18]

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Apoptosis Apoptosis Akt->Apoptosis Inhibits Inhibitor Azepane Derivative (Inhibitor) Inhibitor->Akt Inhibition Cell Cell Survival, Proliferation, Growth Downstream->Cell

Caption: The PI3K/Akt signaling pathway and the point of intervention by azepane-based inhibitors.

Table 1: Anticancer Activity of Representative Azepane Derivatives

Compound ClassTargetCell LineIC₅₀Reference
Balanol AnalogPKBα (Akt1)(Kinase Assay)4 nM[14]
Azepine-dionePARP-1(Enzyme Assay)Varies[5]
Dibenzo[b,f]azepineTopoisomerase IILeukemiaVaries[18]
1,2,3-Triazole linked Tetrahydrocurcumin(Cytotoxicity)HCT-116 (Colon)1.09 µM[2]
Central Nervous System (CNS) Disorders

The azepane scaffold is a key pharmacophore in numerous FDA-approved drugs for CNS disorders.[19]

  • Anti-Alzheimer's Disease: Azepane derivatives have been investigated as inhibitors of γ-secretase and BACE1, enzymes critical to the production of amyloid-β peptides, a hallmark of Alzheimer's pathology.[2][19][20]

  • Anticonvulsants: Carbamazepine, a dibenzo[b,f]azepine derivative, is a widely used anticonvulsant that functions primarily by blocking voltage-gated sodium channels.[21]

  • Antidepressants & Anxiolytics: The azepine framework is found in drugs like Imipramine and Diazepam.[12][22]

  • Monoamine Transporter Inhibitors: Chiral bicyclic azepanes have been identified as potent inhibitors of norepinephrine (NET) and dopamine (DAT) transporters, suggesting potential applications in neuropsychiatric disorders.[9]

Other Therapeutic Areas

The pharmacological utility of azepanes extends to numerous other areas:

  • Cardiovascular Disease: Azepane moieties are found in ACE inhibitors like Benazepril and vasodilators such as Cetiedil.[12][19]

  • Antimicrobial Agents: Various azepane derivatives have demonstrated significant antimicrobial and anti-tubercular activities.[1][11]

  • Histamine H₃ Receptor Inhibitors: These compounds have potential applications in treating neurological and inflammatory disorders.[1]

Case Study: Structure-Based Design of a PKB/Akt Inhibitor

This case study exemplifies the rational, iterative process of drug development, showcasing how deep mechanistic understanding and structural biology inform chemical synthesis.

The Challenge: An initial lead compound, derived from the natural product (-)-balanol, was a potent azepane-based inhibitor of PKBα (IC₅₀ = 5 nM). However, it contained an ester linkage that was rapidly hydrolyzed in plasma, rendering it unsuitable as a drug candidate.[15][16]

The Strategy: Structure-Based Design & Isosteric Replacement

  • Structural Insights: Researchers utilized the co-crystal structure of the lead compound bound to the highly homologous protein kinase A (PKA) as a surrogate for PKB. This structure revealed the key binding interactions and the orientation of the labile ester group.[16]

  • Hypothesis: The ester could be replaced with a more metabolically stable amide isostere without disrupting the critical hydrogen bonding and hydrophobic interactions required for potent inhibition.

  • Design & Synthesis: Based on molecular modeling studies, a new compound was designed where the ester was replaced with an amide (N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamide).[16] This new molecule was synthesized and evaluated.

  • Validation & Outcome: The new amide-linked azepane derivative was found to be stable in mouse plasma and maintained high potency against PKBα (IC₅₀ = 4 nM).[14][15][16] This successful outcome validated the structure-based design approach, transforming a potent but flawed lead into a viable drug candidate for further optimization.[14]

Experimental Protocol: In Vitro Kinase Inhibition Assay (General Workflow)

Objective: To determine the in vitro inhibitory activity (IC₅₀) of a test compound (e.g., an azepane derivative) against a target kinase (e.g., PKB/Akt).

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. The amount of phosphorylation is quantified, often using a labeled ATP analog or a specific antibody that recognizes the phosphorylated substrate.

Materials:

  • Recombinant active PKB/Akt enzyme

  • Peptide substrate (e.g., Crosstide)

  • Test compound stock solution (in DMSO)

  • ATP and MgCl₂

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or phospho-specific antibody)

  • Positive control inhibitor (e.g., Staurosporine)

  • Microplate reader compatible with the detection method

Procedure:

  • Compound Preparation: Serially dilute the test compound in DMSO and then in assay buffer to achieve a range of final concentrations (e.g., 10 µM to 0.1 nM). Include a DMSO-only vehicle control.

  • Reaction Mixture: In a 96- or 384-well plate, add the kinase, peptide substrate, and test compound (or control) in the assay buffer.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP and MgCl₂. The causality here is that ATP is the phosphate donor, and Mg²⁺ is a required cofactor for kinase activity.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Termination & Detection: Stop the reaction by adding the detection reagent. This reagent either quantifies the amount of ADP produced (as ATP is consumed) or measures the amount of phosphorylated substrate.

  • Data Acquisition: Read the plate using a microplate reader (e.g., luminescence or fluorescence).

  • Data Analysis: Convert the raw signal to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

The azepane scaffold is a testament to the value of exploring beyond the most common heterocyclic ring systems in drug discovery. Its unique conformational properties have enabled the development of a diverse and successful class of therapeutic agents.[1][19] Future research will likely focus on developing more stereoselective and efficient synthetic routes to access novel, highly functionalized azepanes.[3][10] As our understanding of complex biological systems deepens, the three-dimensional richness of the azepane core will continue to provide a fertile starting point for designing the next generation of potent, selective, and safe medicines.

References

Methodological & Application

Application Note: A Protocol for the Synthesis of 2-(3-Methyl-2-thienyl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Azepane Scaffold in Medicinal Chemistry

The azepane ring system is a crucial structural motif in a multitude of biologically active compounds and natural products.[1] Its seven-membered saturated heterocyclic structure provides a three-dimensional framework that is of significant interest in drug discovery. The conformational flexibility of the azepane ring allows for optimal binding to various biological targets. While five- and six-membered nitrogen heterocycles like pyrrolidine and piperidine are prevalent in medicinal chemistry, the larger azepane scaffold remains relatively underexplored, representing a substantial area of untapped chemical space.[2] The development of novel synthetic routes to functionalized azepanes is therefore a key area of research.[2][3] This application note details a robust synthetic protocol for a novel derivative, 2-(3-Methyl-2-thienyl)azepane, a compound with potential applications in neuroscience and other therapeutic areas due to the established bioactivity of both the azepane and thiophene moieties.[4]

Synthetic Strategy: A Grignard-Based Approach to 2-Substituted Azepanes

The synthesis of this compound can be efficiently achieved through a three-step process. The core of this strategy involves the nucleophilic addition of a Grignard reagent to a cyclic imino ether, followed by the reduction of the resulting cyclic imine. This approach offers a convergent and modular route to the target compound.

The key steps are:

  • Formation of the Grignard Reagent: Preparation of 3-methyl-2-thienylmagnesium bromide from 2-bromo-3-methylthiophene.

  • Carbon-Carbon Bond Formation: Reaction of the Grignard reagent with 7-methoxy-3,4,5,6-tetrahydro-2H-azepine (O-methylcaprolactim) to yield the intermediate, 2-(3-methyl-2-thienyl)-3,4,5,6-tetrahydro-2H-azepine.

  • Reduction to the Final Product: Conversion of the cyclic imine intermediate to the saturated azepane, this compound, via catalytic hydrogenation or chemical reduction.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Grignard Formation cluster_reaction2 Step 2: C-C Bond Formation cluster_reaction3 Step 3: Reduction 2-bromo-3-methylthiophene 2-bromo-3-methylthiophene Grignard_Reagent 3-Methyl-2-thienylmagnesium bromide 2-bromo-3-methylthiophene->Grignard_Reagent Mg, THF Mg_turnings Mg turnings Mg_turnings->Grignard_Reagent O-methylcaprolactim 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine Cyclic_Imine 2-(3-Methyl-2-thienyl)-3,4,5,6-tetrahydro-2H-azepine O-methylcaprolactim->Cyclic_Imine Grignard_Reagent->Cyclic_Imine THF, rt Final_Product This compound Cyclic_Imine->Final_Product H2, Pd/C or NaBH4

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 3-Methyl-2-thienylmagnesium bromide

Rationale: The formation of a Grignard reagent is a fundamental organometallic reaction.[5] Anhydrous conditions are crucial as Grignard reagents are highly reactive towards protic solvents like water.[6] Diethyl ether or tetrahydrofuran (THF) are ideal solvents as they are aprotic and help to stabilize the Grignard reagent through coordination.[5][6] A small amount of an initiator, such as 1,2-dibromoethane, is often used to activate the magnesium surface.[7]

Materials:

  • 2-Bromo-3-methylthiophene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • 1,2-Dibromoethane (initiator)

  • Iodine crystal (optional initiator)

  • Nitrogen or Argon gas supply

  • Round-bottom flask, reflux condenser, and addition funnel (all oven-dried)

Protocol:

  • Assemble the glassware (three-neck round-bottom flask, reflux condenser, and addition funnel) and flame-dry under a stream of inert gas (Nitrogen or Argon).

  • To the flask, add magnesium turnings (1.2 eq.).

  • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings to initiate the reaction.

  • In the addition funnel, prepare a solution of 2-bromo-3-methylthiophene (1.0 eq.) in anhydrous THF.

  • Add a small portion of the 2-bromo-3-methylthiophene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required.

  • Once the reaction has started, add the remaining 2-bromo-3-methylthiophene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[7]

  • Cool the resulting dark-colored solution to room temperature. The Grignard reagent is now ready for the next step and is typically used in situ.[8]

Part 2: Synthesis of 2-(3-Methyl-2-thienyl)-3,4,5,6-tetrahydro-2H-azepine

Rationale: The reaction of the Grignard reagent with 7-methoxy-3,4,5,6-tetrahydro-2H-azepine (O-methylcaprolactim) proceeds via nucleophilic addition to the imino ether.[9][10][11] The methoxy group is a good leaving group, facilitating the formation of the C=N double bond of the cyclic imine product.

Materials:

  • 3-Methyl-2-thienylmagnesium bromide solution in THF (from Part 1)

  • 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine[9][10][11]

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

Protocol:

  • Cool the freshly prepared 3-methyl-2-thienylmagnesium bromide solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 7-methoxy-3,4,5,6-tetrahydro-2H-azepine (0.9 eq.) in anhydrous THF.

  • Add the solution of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine dropwise to the stirred Grignard reagent solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude cyclic imine product.

  • The crude product can be purified by column chromatography on silica gel.

Part 3: Synthesis of this compound

Rationale: The reduction of the cyclic imine to the corresponding saturated azepane can be achieved through various methods. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[12] Alternatively, chemical reduction using sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is a common and practical approach.[13][14] Sodium borohydride is a milder reducing agent than lithium aluminum hydride, making it more suitable for substrates with other potentially reducible functional groups.[15]

Method A: Catalytic Hydrogenation

Materials:

  • 2-(3-Methyl-2-thienyl)-3,4,5,6-tetrahydro-2H-azepine

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite

Protocol:

  • Dissolve the cyclic imine (1.0 eq.) in methanol or ethanol in a suitable reaction vessel.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with methanol or ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography or distillation under reduced pressure.

Method B: Sodium Borohydride Reduction

Materials:

  • 2-(3-Methyl-2-thienyl)-3,4,5,6-tetrahydro-2H-azepine

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Deionized water

  • Diethyl ether or Ethyl acetate

Protocol:

  • Dissolve the cyclic imine (1.0 eq.) in methanol or ethanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully add deionized water to quench the excess sodium borohydride.

  • Concentrate the mixture under reduced pressure to remove the bulk of the solvent.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify by column chromatography or distillation under reduced pressure.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Observations
¹H NMR Signals corresponding to the protons of the 3-methyl-2-thienyl group (aromatic protons and methyl singlet) and the azepane ring (a series of multiplets in the aliphatic region).
¹³C NMR Resonances for the carbons of the thiophene ring, the methyl group, and the six distinct carbons of the azepane ring.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of C₁₁H₁₇NS.
Infrared (IR) Spectroscopy Characteristic N-H stretching vibration for the secondary amine in the azepane ring.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Grignard reagents are highly reactive and pyrophoric upon contact with air and moisture. Strict anhydrous and inert atmosphere techniques must be employed.

  • Sodium borohydride reacts with water and acids to produce flammable hydrogen gas.

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry completely after use.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of the novel compound this compound. By leveraging a well-established Grignard reaction followed by a reliable reduction step, this method offers a practical and adaptable route for obtaining this and structurally related 2-substituted azepanes. The successful synthesis of such compounds will enable further exploration of their potential in medicinal chemistry and drug development.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-(3-Methyl-2-thienyl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(3-Methyl-2-thienyl)azepane is a heterocyclic compound featuring a saturated seven-membered azepane ring linked to a 3-methyl-2-thienyl moiety. As with many novel chemical entities in drug discovery and materials science, unambiguous structural confirmation is a critical prerequisite for further investigation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the complete structural elucidation of such molecules in solution.

This guide provides a comprehensive overview of the expected NMR spectroscopic features of this compound. In the absence of previously published experimental data for this specific molecule, this document synthesizes information from established literature on analogous azepane and thiophene derivatives to present a robust set of predicted data. Furthermore, it details a suite of detailed protocols for sample preparation, data acquisition, and spectral interpretation, designed to ensure the highest standards of scientific integrity and experimental success.

Predicted NMR Spectroscopic Data

The chemical shifts in NMR are exquisitely sensitive to the local electronic environment of each nucleus. The predictions below are based on the analysis of substituent effects in related heterocyclic systems. The azepane ring is a flexible, saturated system, and its proton and carbon signals are expected in the aliphatic region. The presence of the electronegative nitrogen atom will deshield the adjacent protons and carbons (C2 and C7 of the azepane ring). The 3-methyl-2-thienyl group is an aromatic system, and its signals will appear in the corresponding aromatic region of the spectrum.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the proton nuclei of this compound. The numbering scheme used for assignment is provided in the accompanying image.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Notes
H-2' (Thiophene)~6.9 - 7.1dJ ≈ 5.0Expected aromatic proton on a thiophene ring, coupled to H-1'.
H-1' (Thiophene)~6.7 - 6.9dJ ≈ 5.0Aromatic proton on a thiophene ring, coupled to H-2'.
H-2 (Azepane)~3.5 - 3.8m-Methine proton alpha to both the nitrogen and the thienyl ring, expected to be deshielded.
H-7 (Azepane)~2.8 - 3.1m-Methylene protons alpha to the nitrogen, deshielded.[1]
CH₃ (Thiophene)~2.2 - 2.4s-Methyl group attached to the aromatic thiophene ring.
H-3, H-4, H-5, H-6 (Azepane)~1.4 - 1.9m-Overlapping multiplets for the remaining methylene protons of the azepane ring.
N-H (Azepane)~1.5 - 3.0br s-Broad singlet, chemical shift is highly dependent on solvent and concentration.[1][2] This signal will disappear upon D₂O exchange.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The predicted chemical shifts for the carbon nuclei are presented below. DEPT-135 or APT experiments are recommended to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted δ (ppm)Rationale & Notes
C-4' (Thiophene, quat.)~138 - 142Quaternary carbon of the thiophene ring attached to the azepane.
C-3' (Thiophene, quat.)~135 - 138Quaternary carbon of the thiophene ring bearing the methyl group.
C-2' (Thiophene)~125 - 128Aromatic CH carbon of the thiophene ring.
C-1' (Thiophene)~122 - 125Aromatic CH carbon of the thiophene ring.
C-2 (Azepane)~60 - 65Methine carbon alpha to both nitrogen and the thienyl group, significantly deshielded.
C-7 (Azepane)~45 - 50Methylene carbon alpha to the nitrogen.[1]
C-3, C-4, C-5, C-6 (Azepane)~25 - 35Aliphatic methylene carbons of the azepane ring.
CH₃ (Thiophene)~14 - 16Methyl carbon attached to the thiophene ring.

Experimental Protocols

Part A: NMR Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample. Following a rigorous and standardized preparation protocol is essential.

Methodology:

  • Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate spectral analysis. Residual solvents from synthesis should be removed under high vacuum.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a good first choice as it is a versatile solvent for a wide range of organic molecules.[3] If the compound has poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be considered. Note that the chemical shifts, particularly of the N-H proton, will be solvent-dependent.[4][5][6]

  • Concentration:

    • For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient.[7][8]

    • For ¹³C NMR and 2D experiments, a more concentrated sample of 15-30 mg in 0.6-0.7 mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.[8]

  • Sample Preparation:

    • Weigh the sample accurately into a clean, dry vial.

    • Add the deuterated solvent using a clean pipette.

    • Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is critical.[8]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube (e.g., Wilmad or Norell).[3] This removes any particulate matter that could degrade spectral quality.

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

G cluster_prep Sample Preparation Workflow A High Purity Compound (>95%) C Weigh Sample (5-30 mg) A->C B Select Deuterated Solvent (e.g., CDCl3) D Dissolve in Solvent (0.6-0.7 mL) B->D C->D E Ensure Homogeneity (Vortex/Sonicate) D->E F Filter into NMR Tube E->F G Cap and Label F->G

Caption: Workflow for NMR Sample Preparation.

Part B: NMR Data Acquisition

A suite of 1D and 2D NMR experiments is required for the complete and unambiguous assignment of the structure.

Recommended Experiments:

  • ¹H NMR (Proton): This is the fundamental experiment to identify all proton environments, their integrations, and coupling patterns.

  • ¹³C{¹H} NMR (Carbon): A proton-decoupled carbon experiment to identify all unique carbon environments.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating carbon signals. CH and CH₃ groups will appear as positive peaks, while CH₂ groups will be negative. Quaternary carbons are not observed.

  • ¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[9][10][11] It is essential for tracing the connectivity within the azepane ring and identifying the coupled protons on the thiophene ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon it is directly attached to (one-bond C-H correlation).[9][10][11][12] It is the primary method for assigning carbon signals based on their known proton assignments.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[9][10][11][12] This is the key experiment for connecting the molecular fragments, for example, by showing a correlation from the H-2 proton of the azepane ring to the quaternary carbons of the thiophene ring.

Spectral Interpretation and Structural Elucidation

The final step is the logical assembly of the spectral data to build the molecular structure.

Logical Workflow:

  • Assign Protons: Start with the ¹H NMR spectrum. Use chemical shifts and multiplicities to make initial assignments. For example, the two doublets in the aromatic region belong to the thiophene ring, and the singlet at ~2.3 ppm is the methyl group.

  • Trace Proton Connectivity (COSY): Use the COSY spectrum to confirm the coupling network. You should see a cross-peak between the two thiophene protons. Within the azepane ring, you will observe a chain of correlations connecting adjacent methylene (and methine) groups.

  • Assign Directly Attached Carbons (HSQC): Use the HSQC spectrum to link each proton assignment to its corresponding carbon signal. For every cross-peak in the HSQC, you have a C-H bond.

  • Connect the Fragments (HMBC): The HMBC spectrum provides the long-range connectivity that pieces the puzzle together. Key expected correlations include:

    • From the thiophene CH₃ protons to C-3' and C-4' of the thiophene ring.

    • From the azepane H-2 proton to the thiophene carbons C-4' and C-3' , definitively linking the two rings.

    • From the azepane H-7 protons to C-6 and C-2 , confirming the azepane ring structure.

  • Finalize Assignments: Combine all the data to create a complete and self-consistent assignment table for all ¹H and ¹³C signals.

G H1 1D ¹H NMR (Proton Environments) COSY 2D COSY (¹H-¹H Connectivity) H1->COSY HSQC 2D HSQC (Direct ¹H-¹³C Bonds) H1->HSQC HMBC 2D HMBC (Long-Range ¹H-¹³C Bonds) H1->HMBC C13 1D ¹³C & DEPT (Carbon Environments & Types) C13->HSQC C13->HMBC COSY->HSQC Assign Protons HSQC->HMBC Assign Carbons Structure Final Structure Elucidation HMBC->Structure Connect Fragments

Caption: Logical workflow for NMR-based structure elucidation.

References

Application Notes and Protocols: Investigating the Therapeutic Potential of 2-(3-Methyl-2-thienyl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Rational Approach to Target Identification

The compound 2-(3-Methyl-2-thienyl)azepane is a novel chemical entity featuring two key structural motifs: a seven-membered saturated azepane ring and a substituted thienyl group. While direct pharmacological data for this specific molecule is not extensively documented, its constituent parts are well-represented in a multitude of clinically significant agents. This guide provides a hypothesis-driven framework for researchers to systematically investigate its potential therapeutic targets.

The azepane ring is a privileged scaffold, particularly in the development of central nervous system (CNS) therapies. Its conformational flexibility allows it to interact with a variety of receptor topographies. More than 20 FDA-approved drugs contain the azepane motif, with applications ranging from CNS disorders to cancer and infectious diseases[1]. Similarly, the thienyl ring serves as a versatile bioisostere for the phenyl group, a common feature in ligands for monoamine neurotransmitter receptors. This substitution can modulate potency, selectivity, and pharmacokinetic properties[2][3].

Based on a comprehensive analysis of established structure-activity relationships (SAR) for these scaffolds, we have identified three high-probability target classes for this compound:

  • Histamine H3 Receptor (H3R): A key regulator of neurotransmitter release in the CNS.

  • Dopamine D2/D3 Receptors (D2R/D3R): Critical targets in the treatment of psychosis, Parkinson's disease, and other neurological disorders.

  • Serotonin Receptors and Transporters (5-HTRs/SERT): Implicated in the pathophysiology of depression, anxiety, and cognitive disorders.

This document outlines the scientific rationale for investigating each of these potential targets and provides detailed, field-proven protocols for their validation.

Hypothesized Target 1: Histamine H3 Receptor (H3R) Antagonism

Scientific Rationale

The histamine H3 receptor is a presynaptic G protein-coupled receptor (GPCR) that acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on a variety of other neurons (e.g., cholinergic, noradrenergic, dopaminergic, and serotonergic). Antagonism or inverse agonism at the H3R enhances the release of these neurotransmitters, leading to pro-cognitive, wake-promoting, and antipsychotic effects. The azepane ring is a cornerstone of many potent and selective H3R antagonists[4][5]. It often serves as the basic amine core that interacts with a key aspartate residue in the receptor's transmembrane domain 3. The lipophilic thienyl group of this compound can occupy a hydrophobic pocket within the receptor, a common feature for H3R ligands. Therefore, it is highly plausible that this compound functions as an H3R antagonist.

Experimental Workflow for H3R Target Validation

The validation process involves a tiered approach, starting with confirming binding to the receptor and progressing to quantifying its functional effect on intracellular signaling.

H3R_Workflow cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Selectivity A Radioligand Binding Assay B [35S]GTPγS Binding Assay A->B Confirm Interaction C cAMP Accumulation Assay B->C Determine Functional Mode (Antagonist vs. Inverse Agonist) D H1R, H2R, H4R Counter-screens C->D Assess Specificity

Caption: Tiered workflow for H3R target validation.

Protocol 1: H3R Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the human H3 receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human H3 receptor (hH3R).

  • Radioligand: [3H]Nα-methylhistamine ([3H]NAMH)[6].

  • Non-specific binding control: Thioperamide or a similar potent H3R ligand (10 µM).

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well microplates and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 nM) in the assay buffer.

  • Assay Setup: In a 96-well plate, add in order:

    • 25 µL of assay buffer (for total binding) or 25 µL of non-specific control (for non-specific binding).

    • 25 µL of test compound dilution.

    • 50 µL of [3H]NAMH (final concentration ~1-2 nM).

    • 100 µL of hH3R cell membrane suspension (10-20 µg protein/well).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Termination: Rapidly harvest the samples by vacuum filtration onto the glass fiber filters. Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Determine the IC50 value by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

ParameterDescriptionTypical Value
Ki Inhibitory constantnM to µM range
Hill Slope Slope of the competition curve~1.0 for competitive binding
Protocol 2: H3R cAMP Functional Assay

This assay determines whether the compound acts as an antagonist or an inverse agonist by measuring its effect on cAMP levels.

Materials:

  • HEK293 cells stably expressing hH3R.

  • H3R agonist: (R)-(-)-α-methylhistamine (RAMH).

  • Adenylyl cyclase activator: Forskolin.

  • Assay medium: HBSS or similar buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or FRET-based).

Procedure:

  • Cell Plating: Seed the hH3R-expressing cells in 96- or 384-well plates and grow to ~90% confluency.

  • Antagonist Mode:

    • Pre-incubate cells with varying concentrations of this compound for 15-20 minutes.

    • Add a fixed concentration of RAMH (at its EC80) and a fixed concentration of forskolin.

    • Incubate for 30 minutes at 37°C.

  • Inverse Agonist Mode:

    • Incubate cells with varying concentrations of this compound and a fixed concentration of forskolin (without agonist).

    • Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: For antagonist mode, calculate the IC50 value from the dose-response curve of inhibition against the RAMH response. For inverse agonist mode, calculate the EC50 for the increase in cAMP from basal levels.

Hypothesized Target 2: Dopamine D2/D3 Receptors (D2R/D3R)

Scientific Rationale

The thienylethylamine moiety is a known pharmacophore that can substitute for the classic phenylethylamine structure found in many dopamine receptor ligands[7]. The sulfur atom of the thiophene ring can engage in interactions within the receptor binding pocket, and the overall structure can mimic dopamine's conformation. Depending on the substitution pattern and the conformation imposed by the azepane ring, this compound could exhibit affinity for D2-like receptors (D2, D3, D4). These receptors are primary targets for antipsychotic medications (antagonists) and treatments for Parkinson's disease (agonists). Given the structural ambiguity, it is critical to screen for both agonist and antagonist activity.

Signaling Pathway for D2/D3 Receptors

Dopamine D2 and D3 receptors are members of the D2-like family of dopamine receptors. They are inhibitory G protein-coupled receptors that primarily couple to Gαi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade modulates neuronal excitability and neurotransmitter release.

D2R_Pathway D2R Dopamine D2/D3 Receptor Gαi/o AC Adenylyl Cyclase D2R:g->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Response Dopamine Dopamine (Agonist) Dopamine->D2R Compound This compound (Test Ligand) Compound->D2R Antagonist Haloperidol (Antagonist) Antagonist->D2R

Caption: Dopamine D2/D3 receptor inhibitory signaling pathway.

Protocol 3: D2R/D3R Radioligand Binding and Functional Assays

This protocol combines binding and functional assessment to characterize the compound's interaction with D2 and D3 receptors.

Materials:

  • Cell membranes from CHO or HEK293 cells expressing human D2R or D3R.

  • Radioligand: [3H]Spiperone or [3H]Raclopride.

  • Non-specific binding control: Haloperidol (10 µM).

  • Dopamine agonist: Quinpirole.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Functional Assay: cAMP detection kit.

Procedure:

  • Binding Assay: Perform a competitive radioligand binding assay as described in Protocol 1, using D2R/D3R membranes and the corresponding radioligand and non-specific control. This will determine the compound's binding affinity (Ki).

  • Functional Assay (Antagonist Mode):

    • Use CHO-D2R or CHO-D3R cells. Pre-incubate with the test compound.

    • Stimulate the cells with a fixed concentration of quinpirole (at its EC80). Forskolin is often co-applied to amplify the cAMP window.

    • Incubate and measure the inhibition of the quinpirole-induced cAMP decrease. Calculate the IC50.

  • Functional Assay (Agonist Mode):

    • Incubate the cells with varying concentrations of the test compound alone (in the presence of forskolin).

    • Measure the decrease in cAMP levels. Calculate the EC50 and the maximal effect (Emax) relative to a full agonist like quinpirole.

ParameterInterpretation
Ki (D2R/D3R) Affinity for the receptor. Lower value indicates higher affinity.
Antagonist IC50 Potency for blocking agonist-induced effects.
Agonist EC50 / Emax Potency and efficacy as an agonist. Emax < 100% indicates partial agonism.

Hypothesized Target 3: Serotonin Receptors and Transporters

Scientific Rationale

The thienyl group is a well-known phenyl bioisostere in ligands targeting the serotonin system[8][9]. Many selective serotonin reuptake inhibitors (SSRIs) and ligands for 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7) incorporate this moiety. The azepane ring provides a basic nitrogen center common to many serotonin ligands[10]. The overall structure of this compound shares features with arylpiperazines and other classes of serotonergic agents. Therefore, it is plausible that the compound could either inhibit the serotonin transporter (SERT) or act as a ligand at one or more 5-HT receptor subtypes.

Protocol 4: SERT Neurotransmitter Uptake Assay

This assay measures the ability of the compound to inhibit the reuptake of serotonin into synaptosomes or cells expressing the transporter.

Materials:

  • Rat brain cortical synaptosomes or HEK293 cells stably expressing human SERT.

  • Radiolabeled Neurotransmitter: [3H]Serotonin (5-HT).

  • Uptake Buffer: Krebs-Ringer buffer, pH 7.4.

  • Positive Control Inhibitor: Fluoxetine or Paroxetine.

Procedure:

  • Preparation: Prepare synaptosomes or harvest SERT-expressing cells.

  • Assay Setup: In a 96-well plate, pre-incubate the synaptosomes/cells with varying concentrations of this compound or control inhibitor for 10-15 minutes at 37°C.

  • Initiate Uptake: Add [3H]5-HT (final concentration ~10-20 nM) to each well to start the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination: Stop the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold uptake buffer to remove extracellular radioligand.

  • Quantification & Analysis: Measure the radioactivity trapped inside the cells/synaptosomes using a scintillation counter. Determine the IC50 value by non-linear regression of the dose-response curve.

Conclusion and Forward Path

The application notes provided herein offer a structured, hypothesis-driven approach to elucidating the primary therapeutic targets of this compound. By leveraging established knowledge of its core chemical scaffolds—azepane and thienyl—we have prioritized the histamine H3, dopamine D2/D3, and serotonin receptor/transporter systems as the most probable areas of biological activity.

The detailed protocols for binding and functional assays represent the gold standard for initial target validation. Positive results from these in vitro studies would provide a strong foundation for subsequent investigations, including selectivity profiling against a broader panel of receptors, in vivo pharmacokinetic studies, and behavioral pharmacology models relevant to the identified target (e.g., cognitive enhancement for H3R, antipsychotic models for D2R, or antidepressant models for SERT). This systematic progression from hypothesis to in vitro validation to in vivo characterization is essential for advancing novel chemical entities in the drug discovery pipeline.

References

Application Notes & Protocols: A Strategic Guide to the In Vitro Pharmacological Characterization of 2-(3-Methyl-2-thienyl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents[1][2]. When coupled with a thienyl moiety, as in the case of 2-(3-Methyl-2-thienyl)azepane, the resulting molecule presents a compelling profile for potential therapeutic activity, particularly within the central nervous system (CNS). Thiophene derivatives are known to possess a wide array of biological properties, including anticancer and antioxidant effects[3]. However, the specific biological targets and pharmacological effects of this compound remain uncharacterized in publicly available literature.

This document provides a comprehensive strategic guide for researchers, scientists, and drug development professionals to conduct the initial in vitro characterization of this novel chemical entity. As the primary targets are unknown, we will proceed with a logical, multi-tiered approach, beginning with fundamental characterization and moving towards broad-based screening to identify targets, followed by detailed functional analysis to elucidate the mechanism of action. This guide emphasizes the causality behind experimental choices and the inclusion of self-validating systems to ensure data integrity and trustworthiness.

Strategic Workflow for In Vitro Characterization

The characterization of a novel compound follows a hierarchical process. The initial steps establish the compound's basic properties and screen for potential biological interactions. Subsequent, more complex assays then confirm these interactions and define the compound's functional activity and selectivity.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanistic Elucidation cluster_3 Phase 4: Selectivity & Safety A Physicochemical Profiling (Solubility, Stability) B Broad Receptor Binding Screen (e.g., GPCR Panel) A->B Proceed if stable & soluble C Functional Assays (e.g., cAMP, Ca2+ Flux) B->C Hit Identified D Determine Agonist vs. Antagonist Activity C->D Elucidates Function E Off-Target Profiling (Safety Panel) D->E Confirmed Activity F Kinase/Enzyme Panels

Caption: High-level workflow for characterizing this compound.

Section 1: Foundational Physicochemical Profiling

Expertise & Experience: Before any biological activity can be reliably measured, the compound's behavior in aqueous assay buffers must be understood. Compound precipitation or degradation can lead to false negatives or irreproducible results. Therefore, determining aqueous solubility and stability is a mandatory first step.

Protocol 1.1: Kinetic Aqueous Solubility Assessment (Turbidimetric Method)

Principle: This assay determines the concentration at which the compound begins to precipitate from a solution, providing a practical measure of its solubility limit in a specific buffer.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well clear-bottom plate, perform a serial dilution of the stock solution into the desired aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration should be kept constant and low (e.g., <1%).

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for equilibration.

  • Measurement: Read the optical density (OD) of each well at a wavelength where light scattering due to precipitation can be detected (e.g., 620 nm) using a plate reader.

  • Data Analysis: Plot the OD against the compound concentration. The concentration at which the OD begins to sharply increase is the kinetic solubility limit.

ParameterRecommended ValueRationale
Top Concentration 100 µMCovers the typical range for primary screening.
Final DMSO % ≤ 1%High concentrations of DMSO can affect protein function and compound solubility.
Incubation Time 1-2 hoursAllows sufficient time for less soluble compounds to precipitate.
Positive Control A known poorly soluble compoundValidates that the assay can detect precipitation.

Section 2: Target Identification via Broad Receptor Binding

Authoritative Grounding: Based on the prevalence of azepane and thienyl structures in CNS-active compounds, a logical starting point for target identification is to screen against a panel of G-protein coupled receptors (GPCRs), which are the most intensively studied drug targets[4]. Radioligand binding assays are a robust and precise method for determining the affinity of a compound for a specific receptor[5][6].

Protocol 2.1: Competitive Radioligand Binding Assay

Principle: This assay measures the ability of the unlabeled test compound, this compound, to compete with a radiolabeled ligand ('radioligand') of known high affinity for a specific receptor. The degree of displacement of the radioligand by the test compound is proportional to the test compound's affinity for the receptor. The output is typically an IC50 value, which can be converted to an equilibrium dissociation constant (Ki)[7].

G cluster_0 Condition 1: No Competitor cluster_1 Condition 2: With Test Compound cluster_2 Condition 3: Non-Specific Binding Receptor1 Receptor Radioligand1 Radioligand (*) Receptor1->Radioligand1 High Signal Receptor2 Receptor TestCompound Test Compound Receptor2->TestCompound Binding Radioligand2 Radioligand (*) Signal Reduced Signal Receptor3 Receptor ColdLigand Excess Unlabeled Ligand Receptor3->ColdLigand All sites blocked Radioligand3 Radioligand (*) Background Background Signal

Caption: Principle of the competitive radioligand binding assay.

Methodology (General Protocol):

  • Reagent Preparation: Prepare assay buffer, receptor source (e.g., cell membranes expressing the target receptor), radioligand, and a dilution series of this compound.

  • Assay Plate Setup:

    • Total Binding Wells: Add buffer, receptor membranes, and radioligand.

    • Non-Specific Binding (NSB) Wells: Add buffer, receptor membranes, radioligand, and a saturating concentration of a known, non-radiolabeled ligand for the target receptor. This step is crucial for determining the background signal[8].

    • Test Compound Wells: Add buffer, receptor membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

  • Separation: Rapidly separate the bound radioligand from the unbound radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter mat, which traps the cell membranes (and the bound radioligand).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped unbound radioligand.

  • Detection: Place the filter mats in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[7].

ParameterExample ValueRationale
Radioligand Conc. ≤ Kd of the radioligandEnsures the assay is sensitive to competition by the test compound.
Receptor Conc. 5-20 µg membrane protein/wellOptimized to give a robust signal-to-noise ratio while keeping radioligand binding below 10% of the total added to avoid ligand depletion[7].
Test Compound Range 0.1 nM to 10 µMA wide concentration range is necessary to define a full dose-response curve.
Positive Control Known unlabeled ligand for the receptorValidates the assay's ability to detect competitive binding.

Section 3: Functional Characterization

Expertise & Experience: Identifying a binding interaction is only the first step. A functional assay is required to determine whether the compound activates the receptor (agonist), blocks the action of the native ligand (antagonist), or reduces its basal activity (inverse agonist). GPCRs signal through various second messenger pathways, and assays measuring these downstream events provide a direct readout of a compound's functional effect[9][10].

Protocol 3.1: cAMP Accumulation Assay (for Gs/Gi-Coupled Receptors)

Principle: Gs-coupled GPCRs, upon activation, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). Gi-coupled GPCRs inhibit this process. This assay quantifies changes in intracellular cAMP levels in response to the test compound, typically using a competitive immunoassay format (e.g., HTRF, ELISA).

G cluster_0 Gs Pathway cluster_1 Gi Pathway Gs_Agonist Gs Agonist (e.g., Test Compound) Gs_Receptor Gs-Coupled Receptor Gs_Agonist->Gs_Receptor AC_Gs Adenylyl Cyclase Gs_Receptor->AC_Gs Activates cAMP_Gs cAMP ↑ AC_Gs->cAMP_Gs Produces Gi_Agonist Gi Agonist (e.g., Test Compound) Gi_Receptor Gi-Coupled Receptor Gi_Agonist->Gi_Receptor AC_Gi Adenylyl Cyclase Gi_Receptor->AC_Gi Inhibits cAMP_Gi cAMP ↓ AC_Gi->cAMP_Gi Reduces Production

Caption: Signaling pathways for Gs- and Gi-coupled GPCRs.

Methodology:

  • Cell Culture: Use a recombinant cell line stably expressing the target GPCR. Seed cells in a 96- or 384-well plate and grow to near confluence.

  • Agonist Mode:

    • Add increasing concentrations of this compound to the cells. Include a known agonist for the receptor as a positive control.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C in the presence of a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of this compound.

    • Add a fixed, sub-maximal (EC80) concentration of a known receptor agonist (e.g., forskolin for general adenylyl cyclase activation, or a specific agonist for the Gi-coupled receptor).

    • Incubate as in the agonist mode.

  • Cell Lysis & Detection: Lyse the cells and measure cAMP concentration using a commercially available detection kit (e.g., HTRF® cAMP Dynamic 2 kit) following the manufacturer's instructions.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP signal against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) relative to the control agonist.

    • Antagonist Mode: Plot the cAMP signal against the log concentration of the test compound to determine the IC50. This can be used to calculate the antagonist dissociation constant (Kb) using the Schild regression or Cheng-Prusoff equation.

Section 4: Selectivity and Off-Target Profiling

Trustworthiness: A critical aspect of drug development is ensuring that a compound's biological activity is due to its interaction with the intended target, not with unintended "off-targets" which can cause adverse effects[11]. Screening against a broad panel of targets is an industry-standard approach to identify potential liabilities early in the discovery process[12][13].

Protocol 4.1: Broad Panel Off-Target Screening

Principle: The test compound is screened at a single, high concentration (e.g., 10 µM) against a large number of diverse biological targets, including other GPCRs, ion channels, transporters, and enzymes. Any target showing significant inhibition or activation (typically >50% at 10 µM) is flagged as a potential off-target interaction requiring further investigation.

Methodology: This type of screening is typically outsourced to specialized Contract Research Organizations (CROs) that maintain and validate large panels of assays. The process generally involves:

  • Compound Submission: Provide a sample of this compound with purity and concentration data.

  • Panel Selection: Choose a standard safety panel (e.g., the Eurofins Discovery SafetyScreen44™ or the Charles River Safety Pharmacology Panel). These panels cover targets known to be implicated in adverse drug reactions.

  • Screening: The CRO performs binding or functional assays for all targets in the panel at a fixed concentration of the test compound.

  • Data Reporting: A comprehensive report is provided, listing the percent inhibition or activation for each target.

Data Interpretation:

  • < 30% Inhibition: Generally considered insignificant.

  • 30-50% Inhibition: Borderline activity, may warrant monitoring.

  • > 50% Inhibition: Considered a significant "hit." This interaction should be confirmed, and a full dose-response curve should be generated to determine the IC50 or EC50 for the off-target.

The goal is to demonstrate a significant "selectivity window" between the potency at the primary target and any off-targets. A 100-fold selectivity window is often considered a desirable benchmark.

Conclusion

The systematic in vitro characterization of a novel compound like this compound is a foundational activity in modern drug discovery. The protocols and strategies outlined in this guide provide a robust framework for moving from an unknown molecule to one with a well-defined pharmacological profile. By first establishing its physicochemical properties, then identifying its primary biological target through broad screening, and finally elucidating its functional mechanism of action and selectivity, researchers can build a comprehensive data package. This rigorous, step-wise approach ensures data quality and provides the critical insights needed to make informed decisions about the continued development of this promising chemical entity.

References

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Thienyl-Substituted Azepanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the evaluation of novel thienyl-substituted azepane derivatives as potential antimicrobial agents. This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale for each experimental choice, reflecting field-proven insights in antimicrobial drug discovery.

Introduction: The Rationale for Thienyl-Substituted Azepanes as a Novel Class of Antimicrobials

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. The azepane ring, a seven-membered saturated heterocycle, offers a three-dimensional chemical space that is currently underexplored in medicinal chemistry libraries compared to five- and six-membered rings. This structural novelty can be advantageous in designing molecules that do not fit into the active sites of common resistance enzymes.

The thiophene moiety, a sulfur-containing aromatic heterocycle, is a well-established pharmacophore in numerous approved drugs and is known to be present in various compounds with demonstrated antimicrobial activity. The incorporation of a thienyl group into an azepane scaffold is a promising strategy for generating new chemical entities with potential antimicrobial properties. The thiophene ring can engage in various non-covalent interactions with biological targets, and its substitution pattern allows for the fine-tuning of physicochemical properties such as lipophilicity and electronic distribution, which are critical for antibacterial efficacy and pharmacokinetic profiles.

This guide will walk you through a systematic approach to characterize the antimicrobial potential of a novel thienyl-substituted azepane series, from initial screening to preliminary mechanism of action and cytotoxicity assessment.

Part 1: Primary Antimicrobial Susceptibility Testing

The initial phase of evaluation aims to determine the spectrum and potency of the antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is the cornerstone of this assessment.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Scientific Rationale: This method provides a quantitative measure of the antimicrobial agent's potency. By testing against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including resistant strains, a preliminary understanding of the compound's spectrum of activity can be established. The use of 96-well plates allows for efficient screening of multiple compounds and concentrations simultaneously.

Materials:

  • Thienyl-substituted azepane derivatives (stock solutions in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Methicillin-resistant Staphylococcus aureus (MRSA))

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Microplate reader

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Negative control (DMSO)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 4-5 mL of sterile CAMHB.

    • Incubate the broth culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 600 nm (OD ≈ 0.08-0.13).

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • In a 96-well plate, perform a two-fold serial dilution of the thienyl-substituted azepane compounds.

    • Start with a high concentration (e.g., 256 µg/mL) in the first well and serially dilute across the plate.

    • Ensure the final concentration of DMSO in each well is kept constant and at a non-inhibitory level (typically ≤1%).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Data Presentation: Hypothetical MIC Data for a Novel Thienyl-Azepane Series

Due to the limited availability of specific data on thienyl-substituted azepanes, the following table presents hypothetical MIC values to illustrate how to report such data. These values are representative of a promising novel antimicrobial agent with activity against both Gram-positive and Gram-negative bacteria.

Compound IDGram (+) S. aureus (µg/mL)Gram (+) MRSA (µg/mL)Gram (-) E. coli (µg/mL)Gram (-) P. aeruginosa (µg/mL)
Th-Az-001 481632
Th-Az-002 24816
Th-Az-003 >64>64>64>64
Ciprofloxacin 0.510.251
Vancomycin 11>64>64

Part 2: Elucidating the Nature of Antimicrobial Action

Once the inhibitory activity is established, it is crucial to determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Scientific Rationale: The MBC provides critical information about the killing activity of an antimicrobial agent. A low MBC/MIC ratio (typically ≤4) is indicative of bactericidal activity, which is often desirable for treating serious infections.

Materials:

  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette tips

  • Incubator

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well of the MIC plate that showed no visible growth.

  • Spot the aliquot onto a fresh MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Part 3: Preliminary Assessment of Safety and Selectivity

A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells.

Protocol 3: In Vitro Cytotoxicity Assay using MTT

Scientific Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay provides a preliminary assessment of the compound's toxicity to mammalian cells, allowing for the calculation of a selectivity index (SI = CC₅₀/MIC), a key parameter in early drug discovery.

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Thienyl-substituted azepane derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the human cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of the thienyl-substituted azepane compounds for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the 50% cytotoxic concentration (CC₅₀).

Part 4: Investigating the Mechanism of Action

Understanding how a novel antimicrobial agent works is crucial for its further development and for predicting potential resistance mechanisms. Based on the known activities of thiophene-containing compounds, plausible mechanisms for thienyl-substituted azepanes could involve the inhibition of essential bacterial enzymes.

Hypothesized Mechanisms of Action

Thiophene-containing antibacterials have been reported to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. Another potential target is the FtsZ protein, a key component of the bacterial cell division machinery.

Diagram: Proposed Mechanism of Action for Thienyl-Substituted Azepanes

G cluster_compound Thienyl-Azepane Compound cluster_bacterium Bacterial Cell cluster_targets Potential Intracellular Targets cluster_processes Essential Cellular Processes cluster_outcome Result Th_Az Thienyl-Substituted Azepane DNA_Gyrase DNA Gyrase/ Topoisomerase IV Th_Az->DNA_Gyrase Inhibition FtsZ FtsZ Protein Th_Az->FtsZ Inhibition DNA_Replication DNA Replication & Supercoiling Cell_Division Cell Division (Z-ring formation) Bactericidal Bactericidal Effect DNA_Replication->Bactericidal Disruption Cell_Division->Bactericidal Disruption

Caption: Proposed mechanisms of action for thienyl-substituted azepanes.

Experimental Workflow for Mechanism of Action Studies

The following diagram illustrates a logical workflow for investigating the mechanism of action of a promising thienyl-substituted azepane lead compound.

G start Lead Compound Identified (e.g., Th-Az-002) macromolecule Macromolecule Synthesis Assays (DNA, RNA, Protein, Peptidoglycan) start->macromolecule membrane Membrane Integrity Assays (e.g., Propidium Iodide) start->membrane dna_gyrase_assay DNA Gyrase/ Topoisomerase IV Inhibition Assay macromolecule->dna_gyrase_assay If DNA synthesis is inhibited ftsz_assay FtsZ Polymerization Assay macromolecule->ftsz_assay If cell division is implicated electron_microscopy Electron Microscopy (Cell Morphology) membrane->electron_microscopy If membrane is compromised conclusion Elucidation of Primary Mechanism of Action dna_gyrase_assay->conclusion ftsz_assay->conclusion electron_microscopy->conclusion

Caption: Workflow for elucidating the mechanism of action.

Conclusion

This guide provides a foundational framework for the systematic evaluation of thienyl-substituted azepanes as a novel class of antimicrobial agents. By following these protocols and understanding the scientific rationale behind them, researchers can generate robust and reliable data to support the progression of promising lead compounds through the drug discovery pipeline. The unique structural features of this compound class hold significant potential in the ongoing fight against antimicrobial resistance.

Application Notes and Protocols for Evaluating the Anticancer Properties of Novel Azepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold as a Privileged Structure in Oncology

The azepane ring, a seven-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent three-dimensional structure and conformational flexibility allow for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties for optimal drug-like characteristics.[3][4] While azepane derivatives have been investigated for a wide range of therapeutic applications, their potential in oncology is particularly compelling.[2][5] Researchers have successfully synthesized novel azepane-based compounds that exhibit potent anticancer activities through various mechanisms, including the inhibition of key signaling pathways, disruption of DNA replication, and induction of apoptosis.[1][6][7]

This guide provides an in-depth overview of the anticancer properties of novel azepane derivatives, focusing on their mechanisms of action and providing detailed protocols for their preclinical evaluation. It is designed for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.

Key Mechanisms of Antitumor Action

The versatility of the azepane scaffold allows for its incorporation into molecules that can target several critical pathways and processes dysregulated in cancer.

Inhibition of Pro-Survival Signaling: The PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[8][9] Certain azepane derivatives have been hypothesized or shown to function as potent inhibitors of key kinases within this cascade, such as Akt (also known as Protein Kinase B).[1][8] By blocking Akt, these compounds can inhibit downstream signaling, leading to cell cycle arrest and the induction of apoptosis in cancer cells.[8]

A hypothesized point of intervention for an azepane-based inhibitor within this pathway is illustrated below.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits PI3K->PIP2 Phosphorylates Akt Akt/PKB PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Azepane Azepane Derivative (Inhibitor) Azepane->Akt INHIBITS Proliferation Cell Growth & Proliferation mTORC1->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Hypothesized inhibition of the PI3K/Akt pathway by an azepane derivative.

DNA Damage and Repair Interference

Another successful strategy involves designing azepane derivatives that interfere with DNA integrity and repair mechanisms, which are essential for rapidly dividing cancer cells.

  • Topoisomerase II Inhibition: Topoisomerases are vital enzymes that resolve topological DNA problems during replication. Certain rigid dibenzo[b,f]azepine derivatives have been identified as potent topoisomerase II inhibitors.[7][10] These compounds stabilize the enzyme-DNA cleavage complex, leading to double-strand breaks and subsequent cell death.

  • DNA Intercalation: The planar aromatic moieties often attached to the azepane scaffold can insert themselves between DNA base pairs. This intercalation distorts the DNA helix, interfering with replication and transcription, ultimately triggering apoptotic pathways.[7]

  • PARP-1 Inhibition: Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in DNA single-strand break repair. Inhibitors of PARP-1 are particularly effective in cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). Novel 5H-dibenzo[b,e]azepine-6,11-dione derivatives have been designed based on known PARP-1 inhibitors, showing potent anti-proliferative effects.[11]

Epigenetic Modification: Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression in many cancers leads to the silencing of tumor suppressor genes. HDAC inhibitors (HDACis) can restore normal gene expression patterns, inducing cell cycle arrest, differentiation, and apoptosis.[12] The development of "aza-SAHA" derivatives, where a nitrogen atom is inserted into the linker of the pan-HDAC inhibitor Vorinostat (SAHA), has produced highly selective HDAC10 inhibitors.[13] This principle of bioisosteric replacement highlights the potential for designing novel azepane-based compounds as potent and selective HDAC inhibitors.[14]

Quantitative Analysis of Anticancer Activity

The in vitro potency of novel compounds is a critical initial determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) is a standard measure of efficacy.

Compound Class/DerivativeCancer Cell LineAssay TypePotency (IC50/GI50 in µM)Reference
Dibenzo[b,f]azepine-isoxazoline (4g)LM8G7 (Murine Osteosarcoma)Proliferation15[15]
Dibenzo[b,f]azepine-isoxazoline (4g)OVSAHO (Ovarian Cancer)Proliferation24[15]
Oxazepine derivative (5b)CaCo-2 (Colon Carcinoma)Proliferation24.53[3][16]
1,2,3-Triazole linked Tetrahydrocurcumin (4g)HCT-116 (Colon Carcinoma)Proliferation1.09[3]
Dibenzo[b,f]azepin-oxadiazole (5e)SR (Leukemia)Proliferation13.05[10]
Dibenzo[b,f]azepin-oxadiazole (5e)NCI-60 Panel AverageProliferation~6.36 (Topo II assay)[7][10]
Azepano-triterpenoid (11)NCI-60 Panel (Most Sensitive)Proliferation0.20 - 0.94[17]

Application Protocols for Preclinical Evaluation

The following protocols provide standardized, self-validating methodologies for assessing the anticancer properties of novel azepane derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of a novel azepane derivative on cancer cell lines and calculate the IC50 value.[3][8]

Principle: This colorimetric assay measures cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[18]

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast, PC-3 for prostate, HCT-116 for colon)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Azepane test compound, dissolved in DMSO to a high-concentration stock (e.g., 10 mM)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The goal is to ensure cells are in the logarithmic growth phase at the end of the experiment.

    • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the azepane derivative in complete medium from the DMSO stock. A typical concentration range might be 0.1, 1, 5, 10, 25, 50, 100 µM.

    • Causality Check: Include a "vehicle control" (medium with the same final concentration of DMSO used for the highest drug concentration) to account for any solvent-induced toxicity. Also include a "no treatment" control (cells in medium only) and a positive control (a known cytotoxic drug like Doxorubicin).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (in triplicate for statistical validity).

    • Incubate for the desired period, typically 48 or 72 hours, to allow the compound to exert its effect.

  • MTT Addition and Incubation:

    • After the treatment incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.

    • Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.

MTT_Workflow start Start seed 1. Seed Cells in 96-well Plate start->seed adhere 2. Incubate 24h (Allow Adhesion) seed->adhere treat 3. Treat with Azepane Derivative (Serial Dilutions) & Controls adhere->treat incubate_treat 4. Incubate 48-72h (Drug Action) treat->incubate_treat add_mtt 5. Add MTT Reagent incubate_treat->add_mtt incubate_mtt 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize 7. Add Solubilization Buffer (e.g., DMSO) incubate_mtt->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate % Viability & Determine IC50 read->analyze end_node End analyze->end_node

Caption: Standard workflow for an in vitro cytotoxicity (MTT) assay.

Protocol 2: Cell Invasion Assessment using Boyden Chamber Assay

Objective: To evaluate the ability of a novel azepane derivative to inhibit cancer cell invasion through an extracellular matrix.

Principle: This assay uses a two-chamber system (a "Transwell" insert) separated by a porous membrane coated with a layer of basement membrane extract (e.g., Matrigel). Cancer cells are placed in the upper chamber, and a chemoattractant (like FBS) is placed in the lower chamber. Invasive cells degrade the Matrigel and migrate through the membrane pores towards the chemoattractant. The effect of the test compound on this process is quantified by counting the migrated cells.[15]

Materials:

  • Boyden chamber apparatus with Matrigel-coated inserts (e.g., 8 µm pore size)

  • Selected invasive cancer cell line (e.g., MDA-MB-231 for breast cancer)[15]

  • Serum-free cell culture medium

  • Complete medium with chemoattractant (e.g., 10% FBS)

  • Azepane test compound

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet in methanol)

  • Microscope

Procedure:

  • Chamber Preparation:

    • Rehydrate the Matrigel-coated inserts by adding warm, serum-free medium to the top and bottom chambers. Incubate for 2 hours at 37°C.

  • Cell Preparation and Seeding:

    • Serum-starve the cancer cells for 12-24 hours prior to the assay to minimize basal migration.

    • Harvest and resuspend the cells in serum-free medium containing various concentrations of the azepane derivative (and a vehicle control).

    • Remove the rehydration medium from the inserts. Add 500 µL of complete medium (with 10% FBS) to the lower chamber.

    • Seed the cell suspension (e.g., 5 x 10^4 cells in 200 µL) into the upper chamber of the inserts.

  • Invasion Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 12-48 hours (time is cell-line dependent and should be optimized).

  • Cell Removal and Fixation:

    • After incubation, carefully remove the inserts from the plate.

    • Use a cotton swab to gently wipe away the non-invasive cells and Matrigel from the top surface of the membrane.

    • Fix the invasive cells on the bottom surface of the membrane by immersing the insert in fixation solution for 20 minutes.

  • Staining and Counting:

    • Wash the inserts with PBS.

    • Stain the fixed cells by immersing the insert in Crystal Violet solution for 15-30 minutes.

    • Wash the inserts again with water to remove excess stain and allow them to air dry.

    • Using a microscope, count the number of stained (invaded) cells on the underside of the membrane in several representative fields of view (e.g., 5 fields per insert).

  • Data Analysis:

    • Calculate the average number of invaded cells per field for each condition.

    • Express the data as a percentage of invasion relative to the vehicle control.

Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Model

Objective: To evaluate the therapeutic efficacy of a lead azepane derivative in reducing tumor growth in a living animal model.[7][19]

Principle: Human cancer cells are implanted subcutaneously into immunodeficient mice (e.g., athymic nude or NSG mice). Once tumors are established, the mice are treated with the azepane derivative. Tumor volume and animal health are monitored over time to assess the compound's antitumor activity and potential toxicity.[20]

Materials:

  • Immunodeficient mice (6-8 weeks old)

  • Selected cancer cell line (one that readily forms tumors)

  • Sterile PBS and Matrigel (optional, can improve tumor take-rate)

  • Azepane test compound formulated in a sterile, injectable vehicle (e.g., saline with 5% DMSO and 10% Solutol)

  • Calipers for tumor measurement

  • Animal scale

  • Appropriate caging and husbandry supplies

  • Anesthesia and euthanasia supplies (as per IACUC guidelines)

Procedure:

  • Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1-10 x 10^7 cells/mL.

    • Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor mice 2-3 times per week for tumor formation.

    • Measure tumor dimensions (length and width) with calipers. Calculate tumor volume using the formula: Volume = (Width^2 * Length) / 2.

    • When tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Positive Control Drug, Azepane Derivative at different doses). This ensures an unbiased distribution of tumor sizes at the start of treatment.

  • Compound Administration:

    • Administer the vehicle, positive control, or azepane derivative to the respective groups according to a predetermined schedule (e.g., daily, 5 days a week) and route (e.g., intraperitoneal injection, oral gavage).

    • The dose and schedule should be based on prior maximum tolerated dose (MTD) studies.

  • Monitoring and Endpoints:

    • Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of systemic toxicity.

    • The primary endpoint is typically tumor growth inhibition (TGI). The experiment is often terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³).

    • Secondary endpoints can include survival analysis or collection of tumors at the end of the study for biomarker analysis (e.g., Western blot for p-Akt).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study using a formula such as: %TGI = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

    • Analyze body weight data to assess toxicity.

Xenograft_Workflow start Start implant 1. Implant Human Cancer Cells into Mice start->implant monitor_growth 2. Monitor Tumor Growth (to ~100-150 mm³) implant->monitor_growth randomize 3. Randomize Mice into Treatment Groups monitor_growth->randomize treat 4. Administer Azepane Derivative, Vehicle, or Positive Control randomize->treat monitor_efficacy 5. Monitor Tumor Volume & Body Weight (2-3x / week) treat->monitor_efficacy endpoint 6. Reach Study Endpoint (e.g., max tumor size in control) monitor_efficacy->endpoint analyze 7. Analyze Data (Tumor Growth Inhibition, Toxicity) endpoint->analyze end_node End analyze->end_node

Caption: General workflow for a preclinical in vivo xenograft study.

Conclusion and Future Directions

Novel azepane derivatives represent a highly versatile and promising class of compounds for cancer drug discovery.[2][21] Their ability to be tailored to interact with a wide range of oncogenic targets, from signaling kinases to DNA repair enzymes, underscores their therapeutic potential.[1][5] The protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds, from initial in vitro screening to in vivo validation.

Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, thereby minimizing potential off-target toxicities.[2] Furthermore, exploring novel azepane scaffolds that can overcome known drug resistance mechanisms is a critical avenue for development. As lead compounds emerge from preclinical testing, the ultimate goal will be their advancement into clinical trials to determine their safety and efficacy in patients.[22][23]

References

Topic: Elucidating the Structure-Activity Relationship (SAR) of Thienyl-Azepane Analogs for Central Nervous System (CNS) Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Gemini

Abstract

The confluence of the thiophene ring and the azepane nucleus represents a promising strategy in modern medicinal chemistry for the development of novel Central Nervous System (CNS) agents. The thiophene moiety, a well-established pharmacophore, is present in numerous FDA-approved drugs and is known to confer a range of CNS activities, including anticonvulsant, antidepressant, and antipsychotic effects[1][2]. The azepane scaffold, a seven-membered nitrogen heterocycle, offers unique three-dimensional diversity and conformational flexibility, which is advantageous for optimizing target binding and pharmacokinetic properties[3][4]. This guide provides a comprehensive framework for initiating and developing a structure-activity relationship (SAR) study for a prototypical series of 2-(thienyl)azepane analogs. We will detail the strategic rationale for analog design, provide step-by-step protocols for primary in vitro screening assays, and present a systematic approach to data organization and visualization to guide the optimization of lead compounds.

Introduction: The Rationale for Thienyl-Azepane Scaffolds in CNS Research

The design of novel CNS therapeutics is a formidable challenge, predicated on the need for compounds that can effectively cross the blood-brain barrier and exhibit high affinity and selectivity for their intended neural targets. Privileged scaffolds—molecular frameworks that are able to bind to multiple protein targets—are invaluable starting points in this endeavor.

  • The Thiophene Moiety: Thiophene is a bioisostere of the benzene ring but possesses distinct electronic properties and a smaller size, which can lead to improved potency and altered selectivity profiles. Its ability to engage in hydrogen bonding and other electrostatic interactions makes it a versatile component in drug design[2]. Literature strongly supports its role in compounds targeting CNS diseases, including its presence in drugs that modulate key neurotransmitter systems like serotonin, dopamine, and norepinephrine[1][5].

  • The Azepane Ring: Unlike rigid aromatic systems, the saturated azepane ring exists in multiple low-energy conformations, such as the chair and boat forms. This conformational flexibility allows molecules incorporating this scaffold to adapt their shape to fit complex binding pockets[4]. Furthermore, the nitrogen atom in the azepane ring provides a convenient handle for chemical modification, enabling chemists to fine-tune properties like solubility, basicity (pKa), and metabolic stability[3][6].

The combination of these two scaffolds into a single molecular entity—the thienyl-azepane core—thus provides a rich chemical space for exploration. The goal of an SAR study is to systematically map this space to identify the structural features that govern biological activity.

Strategic Design of a Focused Analog Library

A successful SAR campaign begins with a logical and systematic plan for chemical modification. Starting from a hypothetical core structure, 2-(thiophen-2-yl)azepane , we can explore several key modification vectors to probe the chemical space around the molecule. The following diagram illustrates the primary points of diversification.

SAR_Strategy cluster_thiophene Vector 1: Thiophene Ring Modifications cluster_azepane_N Vector 2: Azepane N-Substitution cluster_azepane_C Vector 3: Azepane Ring Substitution Core Core Scaffold 2-(Thiophen-2-yl)azepane T1 Positional Isomerism (e.g., 3-thienyl) Core->T1 Probes steric/electronic environment N1 Small Alkyl Groups (e.g., -CH3, -Et) Core->N1 Modulates pKa, lipophilicity, and metabolic stability C1 Methylation Core->C1 Introduces chirality, probes binding pocket T2 Substitution (e.g., -CH3, -Cl, -Br, -OCH3) N2 Bulky/Functional Groups (e.g., -Bn, -(CH2)2OH) C2 Hydroxylation

Caption: Key vectors for chemical modification in a thienyl-azepane SAR study.

Causality Behind Experimental Choices:

  • Vector 1 (Thiophene Ring):

    • Positional Isomerism: Moving the azepane substituent from the 2- to the 3-position of the thiophene ring fundamentally alters the vector and distance between the two rings. This simple change can dramatically impact how the molecule fits into a receptor binding site.

    • Substitution: Adding small electron-donating (e.g., -CH3) or electron-withdrawing/hydrophobic (e.g., -Cl, -Br) groups to the thiophene ring allows for probing of electronic and hydrophobic interactions within the target pocket.

  • Vector 2 (Azepane N-Substitution):

    • Rationale: The azepane nitrogen is likely to be protonated at physiological pH. This positive charge can form a critical ionic bond with an acidic residue (e.g., Asp, Glu) in the target protein.

    • Small Alkyl Groups: N-methylation or N-ethylation can increase lipophilicity, potentially improving brain penetration, but may also introduce steric hindrance.

    • Functionalized Groups: Introducing a benzyl group can probe for aromatic (pi-pi) interactions. Adding a hydroxyethyl group can introduce a hydrogen bond donor/acceptor and increase hydrophilicity.

  • Vector 3 (Azepane Ring Substitution):

    • Rationale: Adding substituents to the carbon framework of the azepane ring introduces stereocenters.

    • Significance: Biological targets are chiral. Evaluating the separated enantiomers of a substituted analog is critical, as activity often resides in a single stereoisomer. This can reveal specific and directional interactions in the binding pocket.

Experimental Protocols for Primary Screening

To establish an SAR, robust and reproducible biological assays are essential. Given the prevalence of thiophene and azepane derivatives as CNS agents, a logical starting point is to screen for activity at common CNS targets, such as G-Protein Coupled Receptors (GPCRs) or key enzymes like Acetylcholinesterase (AChE).

Protocol 3.1: General Radioligand GPCR Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for a target receptor.

Principle: This assay measures the ability of a test compound to displace a known, radioactively labeled ligand ("radioligand") from its receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can be converted to an affinity constant (Ki).

Workflow Diagram:

Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, Buffers) C Incubate (Membranes + Radioligand + Compound) A->C B Serial Dilution of Test Compounds B->C D Separate Bound from Free Ligand (Rapid Filtration) C->D 90 min @ 25°C E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis (Calculate IC50 and Ki) E->F

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

    • Membrane Preparation: Use commercially available membranes or prepare from cells overexpressing the human receptor of interest (e.g., Dopamine D2, Serotonin 5-HT2A). Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend in assay buffer to a final protein concentration of 20-40 µg per well.

    • Radioligand: Prepare a working solution of the radioligand (e.g., [3H]-Spiperone for D2 receptors) at a concentration equal to twice its Kd value in the assay buffer.

    • Test Compounds: Prepare a 10 mM stock solution in 100% DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 100 µM to 10 pM).

  • Assay Plate Setup (96-well format):

    • Total Binding Wells: 25 µL Assay Buffer + 25 µL Radioligand + 50 µL Membranes.

    • Non-Specific Binding (NSB) Wells: 25 µL of a high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol) + 25 µL Radioligand + 50 µL Membranes.

    • Test Compound Wells: 25 µL of each compound dilution + 25 µL Radioligand + 50 µL Membranes.

  • Incubation: Seal the plate and incubate for 90 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through). Wash the filters 3 times with 300 µL of ice-cold assay buffer.

  • Quantification: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Percent Inhibition: 100 * (1 - [(DPM_Compound - DPM_NSB) / (DPM_Total - DPM_NSB)])

    • Plot Percent Inhibition vs. log[Compound Concentration] and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3.2: Acetylcholinesterase (AChE) Inhibition Assay

Principle: This colorimetric assay is based on the Ellman method, which measures the activity of AChE by quantifying the production of thiocholine. AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.[7]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 8.0.

    • DTNB Solution: 10 mM DTNB in assay buffer.

    • ATCI Solution: 10 mM Acetylthiocholine Iodide in deionized water.

    • Enzyme Solution: Human recombinant AChE diluted in assay buffer to a concentration that gives a linear reaction rate for at least 10 minutes.

    • Test Compounds: Prepare serial dilutions in assay buffer containing a small percentage of DMSO.

  • Assay Plate Setup (96-well clear flat-bottom plate):

    • To each well, add:

      • 140 µL Assay Buffer

      • 20 µL DTNB Solution

      • 10 µL of Test Compound dilution (or buffer for control)

    • Pre-incubate the plate for 10 minutes at 37°C.

  • Initiate Reaction: Add 20 µL of the Enzyme Solution to each well. Mix gently.

  • Read Baseline: Immediately after adding the enzyme, add 10 µL of the ATCI substrate solution to initiate the reaction.

  • Kinetic Measurement: Read the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V, change in absorbance per minute) for each concentration.

    • Calculate Percent Inhibition: 100 * (1 - (V_inhibitor / V_control))

    • Plot Percent Inhibition vs. log[Compound Concentration] and fit the data to determine the IC50 value.

Data Organization and SAR Table

Systematic data collection is the cornerstone of any SAR study. All synthesized compounds should be cataloged with their structural modifications and corresponding biological data.

Table 1: Template for Structure-Activity Relationship Data for 2-(Thienyl)azepane Analogs

Compound ID R¹ (Thiophene Sub) R² (Azepane-N Sub) R³ (Azepane-C Sub) Target 1 Ki (nM) Target 2 IC50 (µM)
Parent-01 H H H 1500 >100
ANA-01 5-Cl H H 250 45.2
ANA-02 H CH₃ H 980 88.1
ANA-03 H Benzyl H 450 65.7
ANA-04 5-Cl CH₃ H 85 10.3

| ... | ... | ... | ... | ... | ... |

Data shown are hypothetical for illustrative purposes.

Interpreting the Hypothetical Data:

  • Comparing Parent-01 and ANA-01 suggests that a 5-chloro substituent on the thiophene is favorable for Target 1 affinity.

  • Comparing Parent-01 and ANA-02 indicates that N-methylation is slightly detrimental to Target 1 affinity.

  • The combination in ANA-04 shows a synergistic effect, resulting in the most potent compound for both targets. This suggests the two modifications occupy distinct and favorable sub-pockets in the receptor.

Conclusion and Future Directions

This guide outlines a foundational strategy for investigating the structure-activity relationships of novel thienyl-azepane analogs as potential CNS agents. By employing a systematic approach to analog design, utilizing robust in vitro screening protocols, and organizing data logically, researchers can efficiently navigate the chemical space to identify promising lead candidates. Initial SAR findings, such as those illustrated in the hypothetical data table, provide crucial insights that guide subsequent rounds of chemical synthesis and optimization. Future work should focus on expanding the library based on initial hits, evaluating selectivity against a panel of related receptors, and assessing critical drug-like properties such as metabolic stability and cell permeability to advance the most promising compounds toward in vivo studies.

References

Application Notes and Protocols for Designing Bioassays for Novel Thienyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thienyl Scaffolds

Thienyl-containing compounds represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3][4] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a versatile building block that can be readily functionalized to modulate physiochemical properties and biological targets.[3] This structural versatility has led to the development of thienyl derivatives with demonstrated applications as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.[1][2][4]

The successful discovery and development of novel thienyl-based therapeutics are contingent upon the design and implementation of robust and biologically relevant bioassays. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a strategic bioassay cascade for the evaluation of novel thienyl compounds. We will delve into the causality behind experimental choices, emphasizing the importance of self-validating systems to ensure data integrity and reproducibility.

Part 1: Foundational Bioassays - A Tiered Approach to Biological Characterization

A hierarchical screening approach is recommended to efficiently characterize the biological activity of novel thienyl compounds. This strategy begins with broad assessments of cytotoxicity and antimicrobial activity, followed by more specific, target-oriented assays based on initial findings.

Cytotoxicity Screening: The First Gatekeeper

Before exploring specific therapeutic activities, it is crucial to assess the general cytotoxicity of novel thienyl compounds. This initial screen helps to identify compounds with potent, non-specific toxicity and provides a therapeutic window for subsequent assays.

Protocol 1: MTT Assay for General Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[5]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) and a normal cell line (e.g., MCF-10A)[5]

  • RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]

  • Compound Treatment: Prepare serial dilutions of the thienyl compounds in culture medium. Replace the existing medium with medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

Data Analysis and Interpretation: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value, the concentration at which 50% of cell growth is inhibited, should be determined. A lower IC₅₀ value indicates higher cytotoxic activity.[5] Comparing the IC₅₀ values against cancerous and normal cell lines provides a preliminary assessment of selectivity.[5]

Table 1: Example Data Summary for Cytotoxicity Screening

Compound IDCell LineIC₅₀ (µM)Selectivity Index (Normal/Cancer)
Thienyl-AMCF-77.510.0
Thienyl-AMCF-10A75.0
Thienyl-BHepG215.25.1
Thienyl-BMCF-10A78.0
DoxorubicinMCF-70.520.0
DoxorubicinMCF-10A10.0
Antimicrobial and Antifungal Activity Screening

Thienyl scaffolds are present in numerous antimicrobial and antifungal agents.[7][8][9][10] A primary screen for these activities is a crucial step in the evaluation of novel derivatives.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: A standardized suspension of bacteria or fungi is incubated with serial dilutions of the thienyl compound. The MIC is the lowest concentration that shows no turbidity.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))[7]

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)[8][10]

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well plates

  • Standard antibiotics (e.g., ampicillin, ciprofloxacin) and antifungals (e.g., clotrimazole, fluconazole)[7]

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Compound Dilution: Perform serial dilutions of the thienyl compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: Visually inspect the plates for turbidity or measure the optical density. The MIC is the lowest concentration with no visible growth.

Data Analysis and Interpretation: The MIC value is a quantitative measure of the compound's potency. Lower MIC values indicate greater antimicrobial or antifungal activity.[7][8]

Part 2: Mechanistic Bioassays - Unraveling the Mode of Action

Once initial screening identifies promising compounds, the next step is to elucidate their mechanism of action. Based on the broad biological activities observed for thienyl compounds, key areas to investigate include anti-inflammatory effects, enzyme inhibition, and G protein-coupled receptor (GPCR) modulation.

Anti-inflammatory Assays

Many thienyl derivatives have shown potential as anti-inflammatory agents.[11][12] Assays to evaluate this activity can range from in vitro cellular models to in vivo animal models.

Protocol 3: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with LPS.

Principle: Macrophages, such as the RAW 264.7 cell line, produce NO upon stimulation with LPS. NO can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM, FBS, penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • Sodium nitrite standard

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the thienyl compounds for 1-2 hours.

  • LPS Stimulation: Add LPS (1 µg/mL) to the wells to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and mix with the Griess reagent according to the manufacturer's instructions.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Standard Curve: Generate a standard curve using known concentrations of sodium nitrite.

Data Analysis and Interpretation: Quantify the amount of nitrite in the supernatants using the standard curve. A reduction in nitrite levels in the presence of the thienyl compound indicates anti-inflammatory activity.

Enzyme Inhibition Assays

Thienyl compounds have been identified as inhibitors of various enzymes, including protein kinases and carbonic anhydrases.[13][14][15][16]

Protocol 4: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is implicated in angiogenesis and cancer.[14][15]

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is detected by a decrease in the phosphorylated product. Various detection methods can be used, including fluorescence, luminescence, or radioactivity.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Known VEGFR-2 inhibitor (e.g., sorafenib)

  • 384-well plates

Procedure:

  • Compound Dispensing: Dispense the thienyl compounds at various concentrations into the wells of a 384-well plate.

  • Kinase Reaction: Add the VEGFR-2 enzyme, substrate, and ATP to initiate the reaction.

  • Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent to stop the kinase reaction and measure the remaining ATP (in the case of ADP-Glo™).

  • Signal Reading: Read the luminescence signal.

Data Analysis and Interpretation: The luminescence signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Workflow for a Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis P1 Dispense Thienyl Compounds R1 Add Kinase Mix to Compounds P1->R1 P2 Prepare Kinase/ Substrate/ATP Mix P2->R1 R2 Incubate R1->R2 D1 Add Detection Reagent R2->D1 D2 Read Signal (Luminescence) D1->D2 A1 Calculate % Inhibition D2->A1 A2 Determine IC50 A1->A2

Caption: A typical workflow for an in vitro kinase inhibition assay.

G Protein-Coupled Receptor (GPCR) Modulation Assays

Some thienopyridine derivatives have been shown to modulate the activity of GPCRs.[17] Assays to investigate GPCR activity can measure various downstream signaling events.

Protocol 5: Calcium Mobilization Assay for Gq-Coupled GPCRs

This assay is suitable for detecting the activation of Gq-coupled GPCRs, which leads to an increase in intracellular calcium levels.

Principle: Cells expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye. Upon GPCR activation by an agonist, intracellular calcium is released, leading to an increase in fluorescence. An antagonist will block this effect.

Materials:

  • Cells stably expressing the target GPCR (e.g., CHO or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Known agonist and antagonist for the target GPCR

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Plate the cells in the assay plates and incubate overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Compound Addition (Antagonist Mode): For antagonist screening, pre-incubate the cells with the thienyl compounds.

  • Agonist Injection and Fluorescence Reading: Place the plate in the fluorescence reader. Inject the agonist and immediately begin reading the fluorescence signal over time. For agonist screening, inject the thienyl compounds directly.

  • Data Acquisition: Record the fluorescence intensity before and after the addition of the agonist/test compound.

Data Analysis and Interpretation: For agonist activity, a dose-dependent increase in fluorescence indicates GPCR activation. For antagonist activity, a dose-dependent inhibition of the agonist-induced fluorescence increase is observed. Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

GPCR Signaling Pathway (Gq)

G Ligand Thienyl Compound (Agonist) GPCR Gq-Coupled Receptor Ligand->GPCR Binds G_protein Gαq/βγ GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response Ca2->Cellular_Response

Caption: Simplified Gq-coupled GPCR signaling pathway.

Part 3: Ensuring Scientific Integrity - The Importance of Self-Validating Systems

For every protocol described, the inclusion of appropriate controls is paramount to ensure the trustworthiness of the results.

Table 2: Essential Controls for Robust Bioassays

Assay TypePositive ControlNegative ControlVehicle Control
Cytotoxicity (MTT)Known cytotoxic drug (e.g., Doxorubicin)Untreated cellsCells treated with the compound solvent (e.g., DMSO)
Antimicrobial (MIC)Standard antibiotic/antifungalMedium with inoculum, no compound (growth control)Medium without inoculum (sterility control)
Anti-inflammatory (NO)Cells + LPSCells aloneCells + vehicle + LPS
Enzyme InhibitionKnown inhibitor of the target enzymeEnzyme reaction with no inhibitorEnzyme reaction with vehicle
GPCR (Calcium)Known agonist/antagonist for the target receptorCells with no agonistCells treated with vehicle

Conclusion

The diverse biological activities of thienyl compounds necessitate a multi-faceted approach to bioassay design. By employing a tiered screening strategy, from broad phenotypic assays to specific mechanistic studies, researchers can efficiently identify and characterize novel thienyl derivatives with therapeutic potential. The protocols outlined in this guide provide a solid foundation for these investigations. Adherence to rigorous experimental design, including the consistent use of appropriate controls, will ensure the generation of high-quality, reproducible data, ultimately accelerating the journey from a novel compound to a potential therapeutic.

References

Application Notes and Protocols for the Analytical Methods of 2-(Thienyl)azepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Analytical Landscape of 2-(Thienyl)azepane Derivatives

The 2-(thienyl)azepane scaffold is a significant pharmacophore present in a variety of therapeutically important compounds. Its unique three-dimensional structure, arising from the fusion of a thiophene ring and a seven-membered azepane ring, imparts distinct physicochemical properties that are crucial for its biological activity.[1] Consequently, the development of robust and reliable analytical methods is paramount for ensuring the quality, safety, and efficacy of drug candidates and active pharmaceutical ingredients (APIs) containing this moiety.

This comprehensive guide provides a detailed overview of the analytical methodologies for the characterization, quantification, and impurity profiling of 2-(thienyl)azepane derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for experimental choices. The methodologies described herein are grounded in established principles of analytical chemistry and adhere to the stringent validation requirements of regulatory bodies such as the International Council for Harmonisation (ICH).[2]

Part 1: Foundational Analytical Techniques for Structural Elucidation and Purity Assessment

A multi-faceted analytical approach is essential to fully characterize 2-(thienyl)azepane derivatives. This typically involves a combination of spectroscopic and chromatographic techniques to confirm the chemical structure, identify and quantify impurities, and assess the overall purity of the substance.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Verification

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(thienyl)azepane derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular structure and the identification of any structural isomers.

Key Applications of NMR:

  • Structural Confirmation: Verification of the connectivity of the thienyl and azepane rings, and the position of any substituents.[3][4]

  • Stereochemical Analysis: Determination of the relative and absolute stereochemistry of chiral centers within the azepane ring.

  • Impurity Identification: Identification of process-related impurities and degradation products by comparing the spectra of the test sample with that of a reference standard.[1]

  • Quantitative Analysis (qNMR): As a primary ratio method, qNMR can be used for the accurate quantification of the main component and impurities without the need for a specific reference standard for each impurity.[5][6][7]

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the 2-(thienyl)azepane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the signals and analyze the chemical shifts, coupling constants, and multiplicities to assign the protons to the molecular structure.

DOT Diagram: Logical Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 2-(Thienyl)azepane Derivative Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve NMR_Tube NMR_Tube Dissolve->NMR_Tube Transfer Spectrometer Spectrometer NMR_Tube->Spectrometer Insert into Acquisition Acquisition Spectrometer->Acquisition Acquire Spectrum Processing Processing Acquisition->Processing Process Data Interpretation Interpretation Processing->Interpretation Interpret Spectrum Report Report Interpretation->Report Generate Report

Caption: Workflow for NMR-based structural analysis.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight of 2-(thienyl)azepane derivatives and for obtaining structural information through fragmentation analysis. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it becomes an invaluable tool for impurity identification and quantification.[8]

Common Ionization Techniques:

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules, making it ideal for LC-MS analysis of 2-(thienyl)azepane derivatives.

  • Electron Ionization (EI): A hard ionization technique typically used in GC-MS, which can lead to extensive fragmentation, providing a characteristic "fingerprint" for the molecule.

Gas Chromatography (GC): Analysis of Volatile Impurities

Gas chromatography is particularly useful for the analysis of volatile and semi-volatile impurities, such as residual solvents from the manufacturing process.[6] For less volatile derivatives, chemical derivatization may be necessary to increase their volatility and thermal stability.[9]

Typical GC-MS Protocol for Residual Solvents:

  • Sample Preparation: Dissolve a known amount of the 2-(thienyl)azepane derivative in a suitable high-purity solvent (e.g., dimethyl sulfoxide).

  • GC System: Agilent 7890B GC system or equivalent.

  • Column: DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent.

  • Oven Program: 40°C (hold for 5 min), then ramp to 240°C at 10°C/min (hold for 5 min).

  • Injector: Split/splitless injector at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Detector: Mass spectrometer operating in EI mode.

  • Data Analysis: Identify and quantify residual solvents by comparing their retention times and mass spectra to those of certified reference standards.

Part 2: Stability-Indicating HPLC Method for Assay and Impurity Determination

A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient in the presence of its degradation products, process impurities, and excipients. The development and validation of such a method are critical for assessing the stability of a drug substance and for determining its shelf-life.[10][11]

Forced Degradation Studies: Probing the Molecule's Achilles' Heel

Forced degradation, or stress testing, is the process of subjecting the 2-(thienyl)azepane derivative to harsh conditions to accelerate its degradation.[2] This helps to identify potential degradation products and to demonstrate the specificity of the analytical method.[12][13]

Common Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV (254 nm) and visible light for 7 days.

Insights from Structurally Related Compounds: Studies on thienopyridine derivatives suggest that the thiophene ring is susceptible to oxidation, potentially leading to the formation of N-oxides and hydroxylation or chlorination of the thiophene moiety.[5][7] The azepane ring may also be susceptible to ring-opening reactions under hydrolytic conditions.

DOT Diagram: Forced Degradation Workflow

Forced_Degradation cluster_analysis Analysis of Stressed Samples API 2-(Thienyl)azepane API Stress Stress Conditions API->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress->Thermal Photo Photolytic Stress->Photo Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identification Identification Analysis->Identification Identify Degradants Method_Specificity Method_Specificity Analysis->Method_Specificity Assess Method Specificity

Caption: Workflow for forced degradation studies.

HPLC Method Development and Validation

The following is a proposed starting point for a stability-indicating RP-HPLC method for a 2-(thienyl)azepane derivative. This method would require optimization and full validation for a specific compound.

Table 1: Proposed HPLC Method Parameters

ParameterProposed ConditionRationale
Instrument Agilent 1260 Infinity II HPLC or equivalent with a DAD or UV detector.A diode-array detector allows for the monitoring of multiple wavelengths and the assessment of peak purity.
Column Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.A C18 column provides good retention for moderately polar compounds. The XBridge packing offers excellent stability across a wide pH range, which is useful for method development.
Mobile Phase A 0.1% Formic acid in Water.Formic acid acts as a mobile phase modifier to improve peak shape and provides a source of protons for positive mode ESI-MS.
Mobile Phase B 0.1% Formic acid in Acetonitrile.Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B.A gradient elution is necessary to separate the main peak from potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/min.A standard flow rate for a 4.6 mm ID column.
Column Temperature 30°C.Maintaining a constant column temperature ensures reproducible retention times.
Detection 254 nm or at the λmax of the 2-(thienyl)azepane derivative.254 nm is a common wavelength for the detection of aromatic compounds. The λmax should be determined by UV-Vis spectroscopy.
Injection Volume 10 µL.A typical injection volume for analytical HPLC.

Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure that it is fit for its intended purpose.[2] The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14][15][16]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Table 2: Typical Acceptance Criteria for HPLC Method Validation

Validation ParameterAcceptance Criteria
Specificity The peak for the main component should be free from interference from impurities, degradants, and placebo components. Peak purity index > 0.99.
Linearity Correlation coefficient (r²) ≥ 0.999.
Range Typically 80-120% of the test concentration for assay and from LOQ to 120% of the specification limit for impurities.
Accuracy 98.0% to 102.0% recovery for the assay. 90.0% to 110.0% recovery for impurities.
Precision RSD ≤ 2.0% for the assay. RSD ≤ 10.0% for impurities at the specification limit.
LOD & LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness System suitability parameters should remain within acceptable limits after minor changes to the method parameters.

Conclusion: A Framework for Comprehensive Analytical Control

The analytical methods and protocols outlined in this guide provide a robust framework for the comprehensive analysis of 2-(thienyl)azepane derivatives. By employing a combination of spectroscopic and chromatographic techniques, and by adhering to rigorous validation standards, researchers and drug development professionals can ensure the quality, consistency, and safety of these important pharmaceutical compounds. The successful implementation of these analytical strategies is a critical step in the journey from drug discovery to the delivery of a safe and effective medicine to patients.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Methyl-2-thienyl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Methyl-2-thienyl)azepane. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this and related heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to address specific experimental challenges, explain the underlying chemical principles, and offer practical, field-proven solutions to help you navigate the complexities of this synthesis.

Plausible Synthetic Route: An Overview

While various synthetic strategies can be envisioned for this compound, a common and logical approach involves the nucleophilic addition of an organometallic reagent derived from 3-methylthiophene to an activated form of ε-caprolactam, followed by reduction. This guide will focus on the challenges associated with a Grignard-based synthesis, a widely accessible and scalable method.

The proposed two-step synthesis is as follows:

  • Step 1: Grignard Reaction. Formation of the Grignard reagent, 3-methyl-2-thienylmagnesium bromide, from 2-bromo-3-methylthiophene, followed by its reaction with ε-caprolactam to form the intermediate enamine/iminium species.

  • Step 2: Reduction. Reduction of the intermediate to the final product, this compound.

This seemingly straightforward synthesis can be prone to several side reactions leading to byproducts that complicate purification and reduce yields. This guide will help you troubleshoot these issues.

Troubleshooting and FAQs
Issue 1: Consistently Low or No Yield of the Desired Product

Question: I am attempting the Grignard synthesis of this compound, but I am observing very low to no formation of the desired product. What are the likely causes and how can I resolve this?

Answer: Low or no yield in a Grignard reaction is a common issue that typically points to problems with the Grignard reagent itself or the reaction conditions. The organomagnesium compound is a strong base and nucleophile, making it highly sensitive to moisture and acidic protons.

Potential Causes and Troubleshooting:

  • Degradation of the Grignard Reagent: The most common culprit is the presence of water or other protic sources (e.g., alcohols) in the reaction setup. The Grignard reagent will be quenched, leading to the formation of 3-methylthiophene and magnesium salts.

    • Troubleshooting Protocol:

      • Ensure all glassware is rigorously dried in an oven at >120°C for several hours and cooled under a stream of dry nitrogen or argon.

      • Use anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in sealed, anhydrous-grade bottles.

      • The magnesium turnings should be activated. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium in anhydrous ether. A color change and/or bubble formation indicates activation.

      • Confirm the formation and concentration of your Grignard reagent before adding the lactam. This can be done by titrating an aliquot of the Grignard solution against a standard solution of a known acid (e.g., benzoic acid) with a colorimetric indicator.

  • Poor Reactivity of ε-Caprolactam: While the Grignard reagent will react with ε-caprolactam, the carbonyl of a lactam is less electrophilic than that of a ketone or aldehyde. Activation of the lactam can significantly improve yields.

    • Troubleshooting Protocol:

      • Consider the use of a lactam activator. For example, reacting ε-caprolactam with a strong acid chloride (e.g., oxalyl chloride or phosgene) can form a more reactive Vilsmeier-type intermediate. However, this adds complexity and potential for other side reactions.

      • Alternatively, using a more nucleophilic organolithium reagent (3-methyl-2-thienyllithium, generated from 2-bromo-3-methylthiophene and n-butyllithium) can enhance reactivity with the lactam.

Preventative Measures:

  • Always use high-quality, anhydrous reagents and solvents.

  • Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

  • Activate the magnesium turnings before use.

Experimental Workflow for Grignard Reagent Preparation

G A Dry Glassware & Reagents B Activate Mg Turnings (Iodine or 1,2-dibromoethane) A->B G Quenching by Moisture A->G C Add Anhydrous Ether/THF B->C D Slowly Add 2-bromo-3-methylthiophene C->D C->G E Gentle Reflux (Initiation) D->E F Successful Grignard Formation E->F H Formation of 3-methylthiophene G->H

Caption: Workflow for preparing the Grignard reagent.

Issue 2: Formation of a Dimeric Thiophene Byproduct

Question: My reaction mixture contains a significant amount of a high-molecular-weight impurity that I've identified as a bithiophene species. Why is this forming and how can I prevent it?

Answer: The formation of a dimeric byproduct, in this case, 2,2'-bis(3-methylthiophene), is a known side reaction in the formation of some Grignard and organolithium reagents. This occurs through a Wurtz-type coupling reaction.

Mechanism of Dimer Formation: The organometallic reagent can react with the starting halide (2-bromo-3-methylthiophene) in a coupling reaction, especially if the concentration of the halide is high locally or if certain catalytic impurities are present.

Troubleshooting and Prevention:

  • Control the Rate of Addition: The most effective way to minimize this side reaction is to add the 2-bromo-3-methylthiophene slowly to the magnesium suspension. This ensures that the halide is consumed as it is added, keeping its concentration low and favoring the formation of the Grignard reagent over the coupling reaction.

  • Ensure Efficient Stirring: Vigorous stirring is crucial to quickly disperse the added halide and prevent localized high concentrations at the addition point.

  • Reaction Temperature: Running the reaction at a controlled temperature (e.g., gentle reflux of ether) can also help to ensure a steady rate of Grignard formation.

Byproduct Formation Mechanism

G cluster_main Main Reaction Pathway cluster_side Dimer Formation Pathway ThMgBr 3-Methyl-2-thienyl-MgBr Lactam ε-Caprolactam ThMgBr->Lactam Intermediate Adduct Lactam->Intermediate Product This compound (after reduction) Intermediate->Product ThMgBr_side 3-Methyl-2-thienyl-MgBr ThBr 2-Bromo-3-methylthiophene ThMgBr_side->ThBr Wurtz-type Coupling Dimer 2,2'-bis(3-methylthiophene) ThBr->Dimer

Caption: Competing pathways leading to product and dimer byproduct.

Issue 3: Significant Amounts of Unreacted Starting Materials After Reaction

Question: After quenching my reaction, I am recovering a large amount of unreacted 3-methylthiophene and ε-caprolactam. What could be the reason for this incomplete conversion?

Answer: Recovering starting materials indicates that the reaction has not gone to completion. This can be due to several factors related to reactivity and reaction conditions.

Potential Causes and Troubleshooting:

  • Insufficient Reaction Time or Temperature: The addition of a Grignard reagent to a lactam can be sluggish.

    • Troubleshooting: Increase the reaction time after the addition of the lactam is complete. You can also try performing the reaction at a higher temperature, for example, by using THF as a solvent, which allows for a higher reflux temperature than diethyl ether.

  • Equilibrium or Reversibility: While less common for Grignard additions to carbonyls, an unfavorable equilibrium could be at play.

  • Steric Hindrance: The methyl group at the 3-position of the thiophene ring could provide some steric hindrance, slowing down the reaction.

Troubleshooting Table: Reaction Conditions

ParameterStandard ConditionTroubleshooting ActionRationale
Solvent Diethyl EtherSwitch to THFAllows for higher reaction temperatures to increase rate.
Temperature Refluxing Ether (~35°C)Refluxing THF (~66°C)Provides more thermal energy to overcome the activation barrier.
Reaction Time 1-2 hours post-additionExtend to 4-6 hours or overnightAllows more time for the slower reaction to proceed to completion.
Reagent Ratio 1.1 eq. GrignardIncrease to 1.5-2.0 eq.Can help drive the reaction to completion, but may increase side products.
Issue 4: Isolation of a Ring-Opened Byproduct

Question: I have isolated a byproduct that appears to be a linear amino ketone. How is this formed?

Answer: The formation of a ring-opened product, such as 6-amino-1-(3-methyl-2-thienyl)hexan-1-one, can occur, especially during aqueous workup if the intermediate cyclic enamine/iminium species is hydrolyzed before it can be reduced.

Troubleshooting and Prevention:

  • Careful Workup: The workup procedure is critical. Quenching the reaction with a non-protic electrophile or performing the reduction in a one-pot manner can prevent the hydrolysis of the intermediate.

  • One-Pot Reduction: Instead of isolating the intermediate, consider a one-pot procedure where a reducing agent is added directly to the reaction mixture after the Grignard addition is complete.

    • Protocol for One-Pot Reduction:

      • After the Grignard reaction is complete, cool the reaction mixture to 0°C.

      • Slowly add a solution of a suitable reducing agent, such as sodium borohydride in a co-solvent like methanol or ethanol (be cautious with the addition as it will react with any excess Grignard reagent).

      • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).

      • Proceed with a standard aqueous workup.

Technical Support Center: Optimizing Reaction Conditions for Azepine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: A Practical Guide to Troubleshooting and Optimizing Azepine Synthesis

Welcome to the technical support center for azepine synthesis. The seven-membered azepine core is a privileged scaffold in medicinal chemistry, but its synthesis is often challenging due to unfavorable ring-closing kinetics, transannular strain, and conformational flexibility.[1] This guide provides field-proven insights, troubleshooting FAQs, and optimization protocols for three common and powerful synthetic strategies.

General Troubleshooting Workflow

Before diving into method-specific issues, it's crucial to have a systematic approach to troubleshooting any reaction that yields suboptimal results. The following workflow outlines a logical progression of steps to identify and resolve common problems.

Troubleshooting_Workflow Start Suboptimal Result (Low Yield, Side Products) Check_Purity 1. Verify Starting Material Purity & Integrity Start->Check_Purity Check_Setup 2. Review Reaction Setup (Inertness, Temp, Stirring) Check_Purity->Check_Setup TLC_Analysis 3. Analyze Reaction Profile (TLC/LC-MS) Check_Setup->TLC_Analysis Decomposition Starting Material Decomposition? TLC_Analysis->Decomposition No_Reaction No Reaction or Slow Conversion? TLC_Analysis->No_Reaction Side_Products Multiple Side Products? TLC_Analysis->Side_Products Decomposition->No_Reaction No Optimize_Temp Adjust Temperature (Lower for Stability) Decomposition->Optimize_Temp Yes No_Reaction->Side_Products No Optimize_Catalyst Screen Catalyst/Ligand & Increase Loading No_Reaction->Optimize_Catalyst Yes Optimize_Solvent Screen Solvents & Adjust Concentration Side_Products->Optimize_Solvent Yes Success Successful Optimization Optimize_Temp->Success Optimize_Catalyst->Success Optimize_Solvent->Success

Caption: General troubleshooting workflow for azepine synthesis.

Strategy 1: Intramolecular Buchwald-Hartwig Amination

The intramolecular Buchwald-Hartwig amination is a powerful method for forming the C-N bond of the azepine ring, involving the palladium-catalyzed coupling of an amine with an aryl halide on the same molecule.[2] Its success is highly dependent on the delicate balance between oxidative addition, amine coordination, deprotonation, and reductive elimination.

Simplified Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X Complex1 L_n(Ar)Pd(II)-X OxAdd->Complex1 AmineCoord Amine Coordination Complex1->AmineCoord + R'-NH2 Complex2 [L_n(Ar)Pd(II)(NHR')-X]^+ AmineCoord->Complex2 Deprotonation Deprotonation (Base) Complex2->Deprotonation Complex3 L_n(Ar)Pd(II)-NR' Deprotonation->Complex3 RedElim Reductive Elimination Complex3->RedElim Product Ar-NR' (Azepine) RedElim->Product Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Troubleshooting & FAQs

Q1: My reaction is stalled with significant starting material remaining. What should I do?

  • A1: Catalyst activity is the primary suspect.

    • Oxidative Addition Failure: This is often the rate-limiting step. If you are using an aryl chloride, it may not be reactive enough. Consider switching to the corresponding aryl bromide or iodide. Alternatively, use a more electron-rich, bulky phosphine ligand (e.g., a biarylphosphine like SPhos or XPhos) which can facilitate the oxidative addition to less reactive halides.[3]

    • Catalyst Deactivation: Ensure your reaction is rigorously degassed and run under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state. Check the quality of your palladium precursor and ligands.

    • Base Strength: The base is crucial for deprotonating the amine complex. If you are using a mild base like K₂CO₃, it may not be strong enough. Consider switching to a stronger, non-nucleophilic base like NaOtBu, K₃PO₄, or LHMDS.

Q2: I'm observing a significant amount of hydrodehalogenation (Ar-X → Ar-H) side product. Why is this happening?

  • A2: This typically points to an issue after oxidative addition. Hydrodehalogenation can occur via β-hydride elimination from the palladium amide intermediate or reaction with trace water.

    • Ligand Choice: The choice of ligand is critical. Bidentate ligands like BINAP or DPPF were early successes in minimizing side reactions by stabilizing the metal center.[2] Modern bulky monophosphine ligands are designed to promote fast reductive elimination, outcompeting the pathways that lead to hydrodehalogenation.

    • Solvent Purity: Ensure you are using anhydrous solvents. Water can react with intermediates and lead to undesired products.

Q3: The reaction works, but the yield is low and purification is difficult. Any suggestions?

  • A3: This could be an issue of reaction concentration or competing intermolecular reactions.

    • High Dilution: Intramolecular reactions are favored at low concentrations. Try running the reaction at a lower molarity (e.g., 0.01 M to 0.05 M) to disfavor intermolecular oligomerization.

    • Temperature Profile: Start the reaction at a moderate temperature (e.g., 80 °C) and monitor by TLC/LC-MS. If the reaction is slow, you can gradually increase the temperature. Excessively high temperatures can lead to catalyst decomposition and side product formation.

Optimization Data Table
ParameterInitial ConditionOptimization Strategy & Rationale
Pd Source Pd₂(dba)₃If activity is low, try Pd(OAc)₂ which can be a more active precursor.
Ligand P(tBu)₃Screen a panel of ligands. For 7-membered rings, bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) often give superior results by accelerating reductive elimination.[4]
Base K₂CO₃Switch to a stronger base like NaOtBu or K₃PO₄ to ensure efficient deprotonation of the coordinated amine.
Solvent TolueneDioxane or THF can also be effective. Solvent choice can influence catalyst solubility and reaction rates.
Concentration 0.1 MDecrease to 0.01 M to favor intramolecular cyclization over intermolecular side reactions.

Strategy 2: Ring-Closing Metathesis (RCM)

RCM is a premier strategy for forming cyclic alkenes, including azepines, from an acyclic diene precursor using ruthenium-based catalysts (e.g., Grubbs or Hoveyda-Grubbs catalysts).[5] The primary challenge in this synthesis is often the suppression of competing isomerization pathways.[6]

Troubleshooting & FAQs

Q1: My RCM reaction is giving a low yield of the desired azepine, and I see a complex mixture of other products.

  • A1: This is often due to catalyst decomposition or substrate-inhibited catalysis.

    • Catalyst Choice: Second-generation Grubbs (G-II) or Hoveyda-Grubbs (HG-II) catalysts are generally more robust and functional-group tolerant than first-generation catalysts.[7] If your substrate contains potentially coordinating groups (like unprotected amines or pyridines), they can inhibit the catalyst. Consider protecting these groups.

    • Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. For many RCM reactions, room temperature to 40-60 °C is optimal.[6]

    • Ethene Removal: The reaction is reversible, driven forward by the removal of the volatile ethylene byproduct. Ensure the reaction is not run in a sealed vessel. A gentle stream of argon or applying a light vacuum can help drive the equilibrium toward the product.

Q2: My main side product is from double bond isomerization. How can I prevent this?

  • A2: Isomerization is a known side reaction for ruthenium catalysts, especially with substrates containing aryl-allyl groups. [6] The catalyst can "walk" along the carbon chain, moving the double bond out of the desired position.

    • Additives: The addition of a stoichiometric amount of an isomerization suppressant can be highly effective. Benzoquinone or phenol have been shown to significantly reduce the formation of desallyl side products.[6]

    • Catalyst Selection: Hoveyda-Grubbs type catalysts are sometimes less prone to isomerization than the Grubbs catalysts.

    • Temperature Control: Isomerization is often more prevalent at higher temperatures. Running the reaction at a lower temperature (e.g., 40 °C instead of 80 °C) can significantly improve the product-to-isomer ratio.[6]

Example Protocol: RCM Synthesis of a Tetrahydroazepine Derivative
  • Preparation: To a flame-dried round-bottom flask equipped with a condenser and a magnetic stir bar, add the diene precursor (1.0 eq) and anhydrous, degassed dichloromethane (DCM) to achieve a concentration of 0.01 M.

  • Inert Atmosphere: Purge the flask with argon for 15 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the Grubbs II catalyst (5 mol %).

  • Reaction: Heat the mixture to reflux (approx. 40 °C) and stir. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Quenching: Once the starting material is consumed, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Strategy 3: Photochemical Ring Expansion of Aryl Azides

This classic method involves the photolysis of an aryl azide to generate a highly reactive nitrene intermediate. This nitrene can undergo ring expansion to a 1,2-didehydroazepine, which is then trapped by a nucleophile (like an amine or alcohol) to form the functionalized azepine product.[8][9]

Troubleshooting & FAQs

Q1: My photochemical reaction is not working, or the yield is very low.

  • A1: Photochemical reactions are highly sensitive to specific experimental conditions.

    • Wavelength and Light Source: Ensure you are using the correct wavelength of light to excite the aryl azide without decomposing the product. A medium-pressure mercury lamp with a Pyrex filter (to cut out wavelengths <290 nm) is a common setup. The intensity and distance of the lamp from the reaction vessel are critical and may require optimization.

    • Solvent Choice: The solvent is not just a medium but can participate in the reaction. The choice of solvent can dramatically affect the yield and product distribution. For example, trapping with arylamines often works best in 1,4-dioxane for ortho-substituted azides and in ethanol for para-substituted azides.[10][11]

    • Degassing: Oxygen can quench the excited state of the azide and intercept radical intermediates. The reaction solution must be thoroughly degassed by freeze-pump-thaw cycles or by bubbling argon through it for an extended period.

Q2: I am getting a lot of tar and unidentifiable polymeric material.

  • A2: This is a common outcome when the highly reactive nitrene or didehydroazepine intermediates polymerize.

    • Concentration: Run the reaction at high dilution (e.g., 0.01 M or lower) to minimize intermolecular reactions between the reactive intermediates.

    • Nucleophile Concentration: Ensure the trapping agent (nucleophile) is present in a sufficient excess (e.g., 1.5 to 5 equivalents) to efficiently trap the intermediate as it is formed.[10]

    • Temperature: While these are photochemical reactions, they should be run at or below room temperature to control the reactivity of the intermediates.[8] Running the reaction in an ice bath can sometimes improve yields.

Q3: How do the electronics of my aryl azide and nucleophile affect the reaction?

  • A3: The electronic properties are very important.

    • Aryl Azide: Electron-withdrawing groups on the aromatic ring can sometimes stabilize the azide but may affect the subsequent ring expansion.

    • Nucleophile: For trapping with arylamines, nucleophiles bearing electron-donating groups generally give higher yields of the desired azepine compared to those with electron-withdrawing groups.[11] This is because a more nucleophilic trapping agent is more effective at intercepting the electrophilic intermediate.

References

Technical Support Center: Troubleshooting Cyclization Reactions for Azepanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for azepane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming the seven-membered azepane ring. The inherent conformational flexibility and ring strain of these medium-sized rings present unique thermodynamic and kinetic challenges.[1] This resource provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments, ensuring your path to successful azepane synthesis is as smooth as possible.

Frequently Asked Questions (FAQs)
Q1: My azepane synthesis is resulting in low yields or failing completely. What are the general factors I should investigate first?

A1: Low or no yield in azepane cyclization reactions is a common hurdle. The formation of a seven-membered ring is often kinetically and thermodynamically less favorable than that of five- or six-membered rings.[1] A systematic approach to troubleshooting is crucial.

Here is a general workflow to begin your investigation:

G cluster_conditions Reaction Conditions A Low/No Yield Observed B Verify Starting Material Purity & Integrity A->B Purity Check C Assess Reaction Conditions A->C Condition Check D Investigate Potential Side Reactions A->D Byproduct Analysis E Re-evaluate Cyclization Strategy A->E Strategy Review F Concentration (High Dilution?) C->F G Temperature (Too low/high?) C->G H Solvent Choice (Polarity/Aprotic?) C->H I Catalyst/Reagent Activity C->I

Caption: General workflow for troubleshooting low-yield azepane cyclizations.

Expert Insights:

  • Starting Material Integrity: Impurities in your linear precursor can poison catalysts or introduce competing reaction pathways. Always ensure the purity of your starting materials via techniques like NMR or elemental analysis.

  • High Dilution Principle: Intramolecular cyclization is a unimolecular reaction, while polymerization is a bimolecular or higher-order reaction. To favor cyclization, reactions are typically run at very high dilution (e.g., 0.005 M) to minimize intermolecular side reactions.

  • Thermodynamic vs. Kinetic Control: Consider if your reaction is under thermodynamic or kinetic control. Unfavorable ring strain in the azepane transition state can be a significant barrier.[1] Sometimes, higher temperatures are needed to overcome this activation energy, but this can also promote side reactions. A careful temperature screen is often necessary.

Troubleshooting Guides by Synthetic Method

This section provides detailed troubleshooting for specific, widely-used azepane cyclization strategies.

Ring-Closing Metathesis (RCM)

RCM is a powerful tool for forming the unsaturated tetrahydroazepine ring from a diene precursor. However, its success is highly dependent on catalyst choice and reaction conditions.

Q2: My RCM reaction for azepane synthesis is sluggish and gives low yields, requiring high catalyst loading. What's going wrong?

A2: This is a frequent issue in RCM, often pointing towards substrate-catalyst coordination problems or catalyst poisoning.[2] The nitrogen atom in the precursor can coordinate to the ruthenium catalyst, inhibiting its activity.

Troubleshooting Steps:

  • Catalyst Selection: The choice of catalyst is paramount. While Grubbs II is a robust catalyst, Hoveyda-Grubbs catalysts can be less prone to isomerization side reactions.[3] For substrates prone to catalyst poisoning, more specialized catalysts may be required.

  • Protecting Group Strategy: Ensure your nitrogen protecting group is not interfering. A bulky or electron-withdrawing protecting group can sometimes mitigate unwanted coordination with the catalyst.

  • Additive Screening: The use of additives can sometimes rescue a sluggish reaction. For instance, titanium alkoxides like Ti(O-iPr)₄ have been used as chelation inhibitors, although they can sometimes lead to substrate decomposition.[2]

  • Solvent and Temperature: Anhydrous and degassed solvents are critical to prevent catalyst deactivation. Dichloromethane (DCM) at reflux or toluene at higher temperatures (80-110 °C) are common choices.[3]

Experimental Protocol: RCM for Tetrahydroazepine Synthesis [3]

This protocol details the synthesis of an N-protected 2,3,4,7-tetrahydro-1H-azepine from a diallylamine derivative.

Materials:

  • N-protected diallylamine derivative (1.0 eq)

  • Grubbs II or Hoveyda-Grubbs II catalyst (1-5 mol%)

  • Anhydrous and degassed dichloromethane (DCM) or toluene

Procedure:

  • Under an inert atmosphere, dissolve the N-protected diallylamine derivative in the anhydrous, degassed solvent to a concentration of 0.005 M.

  • Add the RCM catalyst to the solution.

  • Heat the reaction mixture to reflux (for DCM) or 80-110 °C (for toluene) and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a few drops of ethyl vinyl ether to deactivate the catalyst.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography.

Q3: I am observing significant formation of isomerized byproducts in my RCM reaction. How can I suppress this?

A3: Double bond isomerization is a known side reaction for some ruthenium catalysts, which can lead to undesired constitutional isomers and lower the yield of the target azepane.[4]

Recommended Solutions:

  • Isomerization Inhibitors: The addition of a stoichiometric amount of an isomerization inhibitor, such as 1,4-benzoquinone or phenol, can effectively suppress this side reaction.[3][4]

  • Catalyst Choice: As mentioned, certain catalysts like Hoveyda-Grubbs catalysts are inherently less prone to promoting isomerization.[3]

Condition Catalyst Additive RCM Product Yield (%) Desallyl Byproduct (%)
StandardGrubbs IINone~32%High
OptimizedGrubbs IIPhenol≥70%Suppressed
StandardHoveyda-Grubbs IINoneModerateModerate
OptimizedHoveyda-Grubbs IINone≥70%Suppressed
Data adapted from a study on solid-phase peptide cyclization involving Tyr(O-allyl), demonstrating the principle of isomerization suppression.[4]
Reductive Amination (Intramolecular)

Intramolecular reductive amination is a common method for constructing the azepane ring, typically from an amino-aldehyde or amino-ketone precursor.

Q4: My intramolecular reductive amination is yielding a significant amount of a six-membered ring (piperidine) instead of the azepane. Why is this happening?

A4: The formation of a six-membered ring as a major side product is a known issue, particularly when using certain precursors like bicyclic halogenated aminocyclopropane derivatives.[3] This indicates a competing ring-opening or rearrangement pathway that is kinetically favored over the desired 7-endo-trig cyclization.

Causality and Troubleshooting:

  • Steric Hindrance: Steric bulk around the nitrogen atom or at other positions in the linear precursor can disfavor the transition state leading to the seven-membered ring, making the formation of a six-membered ring more favorable.

  • Substrate Structure: In some cases, the substrate itself may be prone to rearrangement under the reaction conditions. For example, the reaction of certain deprotected halogenated secondary cyclopropylamines with aldehydes can trigger cyclopropane ring cleavage, leading to ring-expanded products.[5] Careful selection of the starting material is key.

  • Reaction Conditions: The choice of reducing agent and acid catalyst can influence the equilibrium between the iminium ion intermediates that lead to the different ring sizes. A screening of reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN) and reaction conditions is recommended.

G A Linear Amino-ketone Precursor B Iminium Ion Formation A->B Acid Catalyst C 7-endo-trig Cyclization (Desired Pathway) B->C Kinetically/Thermodynamically Disfavored? D 6-exo-trig Cyclization (Side Reaction) B->D Kinetically Favored? E Azepane Product C->E Reduction F Piperidine Byproduct D->F Reduction

Caption: Competing cyclization pathways in intramolecular reductive amination.

Aza-Prins Cyclization

The silyl-aza-Prins cyclization is a powerful method for synthesizing substituted tetrahydroazepines. However, the reaction outcome can be highly sensitive to the choice of catalyst.

Q5: My silyl-aza-Prins cyclization is giving poor diastereoselectivity or yielding a completely different heterocyclic ring system. How can I control the reaction outcome?

A5: The Lewis acid catalyst is the critical determinant of the reaction pathway and stereoselectivity in silyl-aza-Prins cyclizations.[6][7] Different catalysts can stabilize different transition states, leading to different products.

Catalyst-Dependent Outcomes:

  • Indium(III) Chloride (InCl₃): This catalyst has been shown to selectively produce trans-azepanes with high diastereoselectivity.[7][8]

  • Iron(III) Salts (e.g., FeCl₃, FeBr₃): These have been successfully used to mediate the synthesis of tetrahydroazepines, with reaction conditions such as temperature and catalyst loading being crucial for optimizing yield and minimizing byproduct formation.[9][10]

Troubleshooting Recommendations:

  • Catalyst Screening: A thorough screening of Lewis acid catalysts is the most effective way to troubleshoot this issue. Start with catalysts known to favor azepane formation, such as InCl₃.

  • Temperature Optimization: Reaction temperature can significantly impact selectivity. For instance, in some iron(III)-mediated reactions, dropping the temperature from room temperature to 0 °C or -20 °C was necessary to control the reaction and improve yields.[9][10]

  • Stoichiometry: The amount of catalyst can also be critical. In some cases, increasing the catalyst loading to stoichiometric amounts was necessary to drive the reaction to completion and favor the desired product.[9][10]

Protocol 1: General Procedure for InCl₃-Catalyzed Silyl-aza-Prins Cyclization [6]

Materials:

  • Allylsilyl amine (1.0 eq)

  • Aldehyde (1.5 eq)

  • Indium(III) chloride (InCl₃) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of the allylsilyl amine in dry DCM (0.1 M) at 0 °C, add the aldehyde followed by the InCl₃ catalyst.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water.

  • Separate the layers and extract the aqueous phase three times with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Intramolecular Sₙ2 Cyclization

This classic method involves the intramolecular displacement of a leaving group by a nitrogen nucleophile to form the azepane ring.

Q6: I am attempting a base-mediated intramolecular Sₙ2 cyclization to form a chiral azepane, but I'm observing significant racemization. What is the cause and how can I prevent it?

A6: Racemization is a major concern in base-mediated cyclizations, especially when a stereocenter is located alpha to a proton-activating group (like a carbonyl).[11] The base can deprotonate this stereogenic center, leading to a planar, achiral intermediate (e.g., an enolate), which then reprotonates non-stereoselectively.[11]

Key Factors and Mitigation Strategies:

  • Base Selection: The choice of base is critical. Strong, non-hindered bases (e.g., NaOH, KOtBu) are more likely to cause racemization.[11] Opt for weaker or sterically hindered bases like diisopropylethylamine (DIPEA) or 2,6-lutidine.

  • Temperature Control: Lowering the reaction temperature can significantly slow the rate of deprotonation and subsequent racemization.[11] Run the reaction at the lowest temperature that allows for a reasonable cyclization rate.

  • Protecting Groups: The nitrogen protecting group can influence the acidity of adjacent protons. An electron-withdrawing group can increase acidity, making the stereocenter more prone to deprotonation.[11] Consider this when planning your synthetic route.

  • Alternative Strategies: If racemization remains a problem, consider alternative cyclization strategies that do not involve a base-mediated Sₙ2 reaction at a sensitive position, such as reductive amination or RCM.

Base Temperature (°C) Hypothetical Enantiomeric Excess (ee %)
KOtBu2565%
KOtBu085%
DIPEA2595%
2,6-Lutidine25>98%
This table summarizes the hypothetical effect of different bases and temperatures on the enantiomeric excess of a chiral azepane.[11]

References

Technical Support Center: Stability of 2-(3-Methyl-2-thienyl)azepane in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3-Methyl-2-thienyl)azepane. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. The following troubleshooting guides and FAQs are based on established principles of organic chemistry and extensive experience with related heterocyclic compounds.

Introduction: Understanding the Core Structure

This compound is a molecule that combines a saturated seven-membered nitrogen-containing ring (azepane) with a substituted aromatic thiophene ring. The stability of this compound in solution is primarily dictated by the chemical properties of these two moieties. The thiophene ring, an electron-rich aromatic system, is susceptible to oxidation and photodegradation.[1][2][3] The azepane ring, being a secondary amine, can exhibit basic properties and may be susceptible to oxidation under certain conditions. This guide will provide insights into preventing and troubleshooting degradation arising from these structural features.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My stock solution of this compound shows a decrease in purity over time, even when stored at low temperatures. What are the likely causes?

Answer:

A decrease in the purity of your this compound stock solution, even under refrigerated conditions, is likely due to slow oxidative degradation or reaction with trace impurities in the solvent. The thiophene ring is the most probable site of degradation.[2][4]

Potential Degradation Pathways:

  • Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide and then to a sulfone.[2][3] This is a common degradation pathway for thiophene-containing compounds, often initiated by atmospheric oxygen. The presence of trace metal ions in the solvent can catalyze this oxidation.

  • Ring Opening/Epoxidation: The double bonds within the thiophene ring can also be susceptible to oxidation, potentially forming epoxide intermediates that can lead to ring-opened products.[2]

  • Solvent Reactivity: If using protic solvents, ensure they are of high purity. Acidic impurities could potentially protonate the azepane nitrogen, which might influence the compound's stability and solubility.

Troubleshooting Workflow:

References

Technical Support Center: Solubility of 2-(3-Methyl-2-thienyl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Introduction and Scope

Welcome to the technical support center for 2-(3-Methyl-2-thienyl)azepane. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents.

Adherence to Good Laboratory Practices (GLP) is essential for generating reliable and reproducible data.[1][2] This includes proper documentation, calibration of equipment, and use of high-purity reagents.[1][2][3]

Predicting Solubility: A Mechanistic Approach

The fundamental principle governing solubility is "like dissolves like".[4] This means a compound's solubility is highest in a solvent that has a similar polarity. To predict the behavior of this compound, we must first analyze its structure.

Structural Analysis of this compound:

  • Azepane Ring: A seven-membered saturated nitrogen heterocycle. The N-H group can act as a hydrogen bond donor, and the lone pair on the nitrogen can act as a hydrogen bond acceptor. The aliphatic carbons contribute to its non-polar character.

  • Thienyl Group: A five-membered aromatic ring containing a sulfur atom. This group is generally considered weakly polar and contributes to the molecule's overall lipophilicity (fat-solubility).

  • Methyl Group: A small, non-polar alkyl substituent.

Physicochemical Property Estimation: While experimental data is scarce, computational tools can predict key parameters that influence solubility:

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Weight ~209.35 g/mol Moderate molecular weight, generally favorable for solubility.
Predicted XLogP3 ~3.0 - 4.0A positive logP indicates a preference for non-polar (lipophilic) environments over water.
Hydrogen Bond Donors 1 (from the azepane N-H)Can interact favorably with protic solvents (e.g., alcohols) and polar aprotic solvents that are H-bond acceptors (e.g., DMSO).
Hydrogen Bond Acceptors 1 (from the azepane N)Can interact with protic solvents.
Polar Surface Area ~12 ŲA relatively low polar surface area suggests good potential for solubility in less polar organic solvents.
Dipole Moment ModerateThe presence of heteroatoms (N, S) creates a dipole moment, suggesting it will not be highly soluble in purely non-polar solvents like alkanes but will require some degree of solvent polarity.[5]

Experimental Workflow for Solubility Determination

A systematic approach is critical for efficiently determining the solubility of a compound. The following workflow provides a logical progression from qualitative screening to precise quantitative measurement.

G cluster_0 Phase 1: Solvent Selection & Qualitative Screening cluster_1 Phase 2: Quantitative Measurement (Shake-Flask Method) A Select Diverse Solvents (Polar Protic, Polar Aprotic, Non-Polar) B Perform Small-Scale Test (e.g., 1-2 mg in 0.5 mL solvent) A->B Based on predicted polarity C Visually Classify (Soluble, Partially Soluble, Insoluble) B->C Observe dissolution D Prepare Supersaturated Slurry (Add excess solid to known solvent volume) C->D For promising solvents E Equilibrate (Shake at constant temp for 24-48h) D->E Ensure equilibrium F Separate Phases (Centrifuge and/or filter with PTFE syringe filter) E->F Isolate saturated solution G Quantify Concentration (e.g., HPLC, UV-Vis, GC) F->G Analyze clear filtrate

Caption: A generalized workflow for determining solubility.

Recommended Solvents for Initial Screening

To gain a comprehensive understanding of the compound's solubility profile, a diverse set of solvents should be tested.[6][7][8][9][10]

Solvent ClassExample SolventsPredicted Solubility of this compoundRationale
Non-Polar Hexane, TolueneLow to ModerateThe molecule's polarity from the N-H and thienyl groups will likely limit solubility in purely non-polar solvents. Toluene may be more effective than hexane due to its aromatic character.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents offer a good balance of polarity to interact with the heteroatoms without the strong hydrogen-bonding network that could exclude the non-polar regions. DMSO is often a very strong solvent for a wide range of compounds.
Polar Protic Methanol, Ethanol, Isopropanol (IPA)Moderate to HighThese solvents can engage in hydrogen bonding with the azepane N-H group. Solubility may be very good, especially in ethanol and IPA which have more non-polar character than methanol.

Detailed Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

The shake-flask method is a globally recognized standard for determining thermodynamic (equilibrium) solubility.[11][12][13] It is referenced in guidelines such as OECD Test Guideline 105, though this guideline is specific to water solubility, the principles are directly applicable to organic solvents.[14][15][16][17][18]

Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess after dissolution is required (e.g., ~10-20 mg).

  • Solvent Addition: Accurately add a known volume of the selected solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the slurry at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.[13][19]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let heavy solids settle. To ensure complete removal of undissolved solid, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).[4]

  • Sample Collection: Carefully draw the clear supernatant into a syringe and pass it through a chemically-resistant syringe filter (PTFE is a good choice for most organic solvents) into a clean vial.[4] This step is critical to prevent undissolved particles from artificially inflating the result.[20]

  • Dilution: Accurately dilute a known volume of the clear filtrate with an appropriate solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the instrument response to a calibration curve prepared from known standards of this compound.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the result in mg/mL or mol/L at the specified temperature.

Troubleshooting Guide & FAQs

Even with a robust protocol, challenges can arise during solubility determination. This section addresses common issues in a question-and-answer format.

G A Problem Observed B Low / Inconsistent Solubility Results A->B C Compound 'Oils Out' or Forms a Gel A->C D Precipitation During Dilution for Analysis A->D B1 Did equilibration time exceed 24h? B->B1 Check Equilibrium C1 Is this a low-melting solid or amorphous material? C->C1 Check Material Form D1 Is the dilution solvent miscible and a good solvent? D->D1 Check Diluent B2 Is the solid fully removed? (Check for filter breakthrough) B1->B2 Yes B_Sol Solution: - Increase equilibration time (48-72h) - Use a smaller pore size filter (0.22 µm) - Check for degradation via HPLC B1->B_Sol No B3 Is the compound stable in the solvent? B2->B3 Yes B2->B_Sol No B3->B_Sol No C_Sol Solution: - This may be a separate liquid phase, not a solution. - Consider using a co-solvent system. - Attempt to crystallize the material first. C1->C_Sol Yes/Maybe D_Sol Solution: - Dilute with the original solvent first. - Use a higher proportion of organic solvent in the diluent. - Perform serial dilutions instead of one large one. D1->D_Sol No

Caption: Troubleshooting Decision Tree for Solubility Experiments.

Q1: My measured solubility values are highly variable between replicates. What is the cause?

A1: Variability often points to incomplete equilibration or inconsistent sample handling.[21]

  • Insufficient Equilibration: Ensure you are shaking the slurry for at least 24-48 hours. For some crystalline compounds, reaching true thermodynamic equilibrium can be slow.[13]

  • Temperature Fluctuations: Ensure your shaker maintains a constant temperature, as solubility is temperature-dependent.

  • Incomplete Solid Removal: If any microscopic solid particles make it into your final sample, they can dissolve during the dilution step, leading to an artificially high and variable reading.[20] Ensure you are using a high-quality 0.22 µm syringe filter and that the filter is not clogged or compromised.

Q2: The compound doesn't dissolve but forms an oily layer at the bottom of the vial. What does this mean?

A2: This phenomenon, known as "oiling out," occurs when the compound melts in the solvent or when a liquid-liquid phase separation occurs instead of true dissolution. This is not a measure of solubility. You may need to select a different solvent or use a co-solvent mixture to achieve dissolution.

Q3: I prepared a stock solution in DMSO, but the compound precipitates when I dilute it into an aqueous buffer for my assay. How can I fix this?

A3: This is a very common issue for water-insoluble compounds and relates to kinetic solubility, not thermodynamic solubility.[19][22][23]

  • Lower the Final Concentration: The most common reason is that the final concentration in the aqueous buffer is above the compound's aqueous solubility limit. Try lowering the target concentration.[23]

  • Increase Co-solvent: If your assay can tolerate it, increase the final percentage of the organic solvent (e.g., DMSO). However, be mindful that DMSO concentrations above 0.5-1% can be toxic to cells or interfere with assays.[22]

  • Use Surfactants or Solubilizers: For some applications, adding a small amount of a biocompatible surfactant (e.g., Tween-80) or a cyclodextrin can help maintain solubility in aqueous media.[23]

  • Change Dilution Method: Instead of a single large dilution, perform serial dilutions. This can sometimes prevent the compound from crashing out of solution.[22]

Q4: How do I know if my compound is degrading in the solvent during the 24-48 hour equilibration?

A4: This is a critical consideration.[20] The best way to check for degradation is to use a stability-indicating analytical method, like HPLC. Analyze the sample at the beginning of the experiment (T=0) and at the end (T=24h or 48h). Compare the chromatograms. A significant decrease in the main peak area or the appearance of new peaks (degradants) indicates instability. If this occurs, a different solvent must be chosen, or the experiment time must be shortened.

References

Technical Support Center: Thienyl-Azepane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Thienyl-Azepane Synthesis. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis of this important heterocyclic scaffold. Drawing from established synthetic methodologies and field-proven insights, this document aims to explain the causality behind common side reactions and offer practical solutions to optimize your experimental outcomes.

Introduction: The Synthetic Challenge of the Thienyl-Azepane Core

The fusion of a thiophene ring with an azepane core presents a unique synthetic challenge, primarily due to the electronic properties of the thiophene ring and the conformational flexibility of the seven-membered azepane ring. Thienyl-azepanes are of significant interest in medicinal chemistry, and their successful synthesis is a critical step in the development of novel therapeutics. This guide will address common issues encountered during key synthetic transformations used to construct this scaffold.

Part 1: Troubleshooting Intramolecular Cyclization Strategies

Intramolecular cyclization is a common strategy for forming the azepane ring onto a thiophene core. However, this approach is often plagued by issues of regioselectivity and competing reaction pathways.

FAQ 1: My Pictet-Spengler reaction is giving a mixture of regioisomers. How can I control the cyclization position on the thiophene ring?

The Problem: The Pictet-Spengler reaction, a powerful tool for constructing tetrahydro-β-carboline and related fused heterocyclic systems, can lead to a mixture of thieno-azepine regioisomers when using a 2-(thiophen-2-yl)ethanamine starting material.[1] The cyclization can occur at either the C3 or C5 position of the thiophene ring, leading to the formation of thieno[3,2-c]azepine or thieno[2,3-c]azepine isomers, respectively. The inherent nucleophilicity of both positions on the thiophene ring contributes to this lack of regioselectivity.[1]

The Causality: The regiochemical outcome of the Pictet-Spengler cyclization is highly dependent on the electronic and steric environment of the thiophene ring.[2] Electron-donating or withdrawing groups on the thiophene can influence the relative nucleophilicity of the C3 and C5 positions, thereby directing the intramolecular electrophilic aromatic substitution.[3] The choice of acid catalyst and solvent can also play a critical role in modulating the reactivity and selectivity of the reaction.[3]

Troubleshooting Strategies:

  • Substituent Effects:

    • Electron-donating groups (EDGs) at the C5 position of the thiophene ring can enhance the nucleophilicity of the C4 position, potentially favoring cyclization to form the thieno[3,4-c]azepine isomer, if sterically accessible. Conversely, an EDG at C3 may favor cyclization at C2.

    • Electron-withdrawing groups (EWGs) can deactivate the thiophene ring towards electrophilic attack, potentially requiring harsher reaction conditions and leading to lower yields or decomposition.

  • Catalyst and Solvent Optimization:

    • Protic vs. Lewis Acids: Strong protic acids like trifluoroacetic acid (TFA) or Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are commonly used.[4] The choice of acid can influence the stability of the intermediate iminium ion and the transition state of the cyclization, thereby affecting regioselectivity.

    • Solvent Polarity: Protic solvents are often employed, but aprotic media have been shown in some cases to provide superior yields.[1] Experimenting with a range of solvents from polar protic (e.g., ethanol, acetic acid) to aprotic (e.g., dichloromethane, toluene) is recommended.

  • Pre-functionalization of the Thiophene Ring: To circumvent regioselectivity issues, consider starting with a thiophene derivative where one of the reactive positions is blocked with a removable group. This directing-group strategy can force the cyclization to occur at the desired position.

Experimental Protocol: Test Reaction for Optimizing Regioselectivity

  • Setup: In parallel reaction vials, dissolve 2-(thiophen-2-yl)ethanamine (1 equivalent) in a variety of solvents (e.g., toluene, acetonitrile, dichloromethane, acetic acid).

  • Aldehyde Addition: Add the desired aldehyde (1.1 equivalents) to each vial.

  • Catalyst Screening: To each set of solvents, add a different acid catalyst (e.g., TFA, BF₃·OEt₂, p-toluenesulfonic acid, 0.1-0.5 equivalents).

  • Reaction Monitoring: Stir the reactions at room temperature or with gentle heating (40-60 °C) and monitor the progress by TLC or LC-MS, observing the ratio of the two regioisomers.

  • Analysis: Based on the product ratios, identify the optimal solvent and catalyst combination for the desired regioisomer.

Data Summary Table:

CatalystSolventTemperature (°C)Ratio (thieno[3,2-c] : thieno[2,3-c])Yield (%)
TFACH₂Cl₂251 : 1.560
BF₃·OEt₂Toluene602 : 175
p-TsOHAcetic Acid801 : 155

Note: This is an example table; actual results will vary.

Visualization of Regioselectivity:

G cluster_start Starting Material Thiophene_amine 2-(Thiophen-2-yl)ethanamine + Aldehyde Thieno_3_2_c Thieno[3,2-c]azepine (C3-Cyclization) Thiophene_amine->Thieno_3_2_c Path A Thieno_2_3_c Thieno[2,3-c]azepine (C5-Cyclization) Thiophene_amine->Thieno_2_3_c Path B

Caption: Regioselective pathways in the Pictet-Spengler reaction.

Part 2: Troubleshooting Reductive Amination for Thienyl-Azepane Synthesis

Reductive amination is a versatile method for forming the C-N bond and constructing the azepane ring in a single step. However, it is not without its challenges, including incomplete conversion and the formation of byproducts.

FAQ 2: My reductive amination is giving low yields and I observe unreacted starting materials. What are the likely causes?

The Problem: Low conversion in reductive amination can be frustrating, often resulting in a complex mixture of starting materials, the intermediate imine/enamine, and the desired product.[5] This issue is particularly prevalent when dealing with less reactive carbonyl compounds or sterically hindered amines.

The Causality: Reductive amination is a two-step process in one pot: imine/enamine formation followed by reduction.[6] The initial condensation to form the C=N bond is a reversible equilibrium.[5] If this equilibrium does not favor the imine/enamine, the subsequent reduction will be inefficient. Factors such as pH, water removal, and the reactivity of the carbonyl and amine components are critical.[6]

Troubleshooting Strategies:

  • pH Control: The formation of the imine is typically acid-catalyzed. However, if the pH is too low, the amine starting material will be protonated and non-nucleophilic. A weakly acidic medium (pH 4-6) is generally optimal. The use of an acetic acid/acetate buffer can be beneficial.

  • Water Removal: The condensation step produces water. Removing this water can drive the equilibrium towards the imine/enamine. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are selective for the imine/enamine over the carbonyl starting material.[6] NaBH(OAc)₃ is often preferred as it is less toxic and can be used in a wider range of solvents. If using a more powerful reducing agent like sodium borohydride (NaBH₄), it is crucial to allow sufficient time for imine formation before adding the reducing agent to avoid premature reduction of the carbonyl starting material.[7]

  • Reaction Time and Temperature: Some reductive aminations require extended reaction times or elevated temperatures to achieve full conversion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Experimental Protocol: Optimizing Reductive Amination Conditions

  • Reaction Setup: To a solution of the thienyl-carbonyl compound (1 equivalent) and the amine (1.2 equivalents) in a suitable solvent (e.g., methanol, dichloroethane), add a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 equivalents) portion-wise and continue stirring at room temperature.

  • Monitoring: Follow the disappearance of the starting materials and the formation of the product by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

FAQ 3: I am observing the formation of an alcohol byproduct corresponding to the reduction of my starting carbonyl compound. How can I prevent this?

The Problem: A common side reaction in reductive amination is the direct reduction of the starting aldehyde or ketone to the corresponding alcohol. This occurs when the reducing agent is too reactive or is added before sufficient imine/enamine has formed.

The Causality: The chemoselectivity of the reducing agent is paramount.[5] Stronger reducing agents like NaBH₄ can readily reduce both carbonyls and imines. If the rate of carbonyl reduction is comparable to or faster than the rate of imine formation, significant amounts of the alcohol byproduct will be generated.[7]

Troubleshooting Strategies:

  • Use a Weaker Reducing Agent: Switch to a milder reducing agent such as NaBH₃CN or NaBH(OAc)₃. These reagents are generally slow to react with aldehydes and ketones at neutral or slightly acidic pH but readily reduce the protonated imine (iminium ion).

  • Two-Step, One-Pot Procedure: First, allow the carbonyl compound and the amine to stir for a period to maximize the concentration of the imine intermediate. Then, add the reducing agent. This temporal separation of the two reaction steps can significantly minimize the reduction of the starting carbonyl.

  • Catalytic Hydrogenation: An alternative to hydride reducing agents is catalytic hydrogenation (e.g., H₂, Pd/C). This method can be highly selective for the reduction of the C=N bond over the C=O bond under the right conditions.

Visualization of Competing Reduction Pathways:

G Start Thienyl-Carbonyl + Amine Imine Imine Intermediate Start->Imine Condensation Side_Product Thienyl-Alcohol Start->Side_Product Reduction (Side Reaction) Desired_Product Thienyl-Azepane Imine->Desired_Product Reduction (Desired)

Caption: Competing pathways in reductive amination.

Part 3: Purification Challenges and Solutions

The inherent polarity and basicity of the azepane nitrogen can lead to significant challenges during product purification, particularly with silica gel chromatography.

FAQ 4: My thienyl-azepane product is streaking badly on silica gel TLC and is difficult to purify by column chromatography. What can I do?

The Problem: The basic nitrogen atom in the azepane ring can interact strongly with the acidic silanol groups on the surface of silica gel. This leads to peak tailing (streaking) on TLC plates and poor separation during column chromatography, often resulting in low recovery of the pure product.

The Causality: The lone pair of electrons on the nitrogen atom forms strong hydrogen bonds with the acidic protons of the silanol groups (Si-OH) on the silica surface. This strong interaction retards the movement of the compound down the column, causing it to elute slowly and over a broad range of solvent polarities.

Troubleshooting Strategies for Purification:

  • Basified Silica Gel/Solvent System:

    • Triethylamine Additive: Add a small amount of triethylamine (0.1-1%) to the eluent. The triethylamine will preferentially bind to the acidic sites on the silica, effectively "capping" them and allowing your basic product to elute more cleanly.

    • Ammonia in Methanol: For highly basic compounds, a mobile phase containing a small percentage of a solution of ammonia in methanol can be very effective.

  • Alternative Stationary Phases:

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

    • Reversed-Phase Chromatography (C18): If your compound has sufficient organic character, reversed-phase chromatography using a C18 stationary phase with a mobile phase of water/acetonitrile or water/methanol (often with a modifier like TFA or formic acid) can provide excellent separation.

  • Salt Formation and Extraction:

    • Acid-Base Extraction: Convert your basic product into its hydrochloride or other salt by treating the organic solution with aqueous HCl. The salt will be water-soluble and can be separated from non-basic impurities. Subsequent basification of the aqueous layer and extraction will recover the purified free base.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method. A thorough solvent screen is recommended to find the optimal conditions for crystallization.

References

Technical Support Center: Storage and Stability of 2-(3-Methyl-2-thienyl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Chemical Scaffolds Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage, handling, and stability assessment of 2-(3-Methyl-2-thienyl)azepane. Adherence to these guidelines is critical for ensuring the compound's integrity, which is paramount for reproducible experimental results and the overall success of research and development programs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: For maximum stability, the compound should be stored at -20°C in a tightly sealed, amber glass vial. The headspace of the vial should be purged with an inert gas, such as argon or nitrogen , before sealing.[1] This creates a dry, oxygen-free environment that minimizes the primary degradation pathways.

Q2: My new batch of this compound is a colorless to light-yellow oil/solid. Is this normal?

A2: Yes. In its pure form, this compound is expected to be a colorless or pale-yellow substance. The exact physical state (liquid or solid) can depend on the residual solvent and purity. A significant darkening to yellow, orange, or brown is a primary indicator of degradation.

Q3: What are the main chemical reasons this compound might degrade?

A3: The molecule contains two moieties susceptible to degradation: the thiophene ring and the secondary amine of the azepane ring.

  • Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is nucleophilic and can be oxidized by atmospheric oxygen, especially in the presence of light or trace metal catalysts.[2][3][4] This process can form thiophene S-oxides and, subsequently, sulfones.[5]

  • Degradation of the Azepane (Amine) Ring: Secondary amines are susceptible to oxidation.[1] Furthermore, as with many amines, the azepane ring is hygroscopic and can absorb moisture from the air, which may facilitate hydrolytic degradation pathways.[6] It can also react with atmospheric carbon dioxide.[7]

Q4: How can I quickly check if my stored sample is still good to use?

A4: The most reliable method is to perform an analytical check. A quick Thin Layer Chromatography (TLC) analysis against a fresh or reference sample can often reveal the presence of impurities. For a quantitative assessment, a High-Performance Liquid Chromatography (HPLC) analysis is recommended to determine the purity percentage. See Protocol 3.2 for a detailed methodology.

Section 2: Troubleshooting Guide

This guide provides a question-and-answer format to address specific issues you might encounter during your experiments.

Q: My compound, which was initially colorless, has turned dark yellow/brown after several weeks in the refrigerator. What has likely occurred?

A: This color change is a classic sign of oxidative degradation. The formation of oxidized species on either the thiophene or azepane ring, or potential polymerization products of the thiophene moiety, can create chromophores that absorb visible light, resulting in the observed color.[8] Storing the compound at +4°C without an inert atmosphere is insufficient to prevent slow, long-term oxidation.

The Causality: Oxygen from the air acts as a reagent. Over time, even at reduced temperatures, it can oxidize the electron-rich sulfur atom of the thiophene ring.[2][4] This process is often autocatalytic, meaning the initial degradation products can accelerate further degradation.

Q: I'm running an HPLC analysis and see a new, more polar peak appearing that grows over time. What could this be?

A: The appearance of a new, more polar peak (i.e., a peak with a shorter retention time in a standard reverse-phase HPLC system) is a strong indication of oxidation. The primary degradation products, such as the thiophene S-oxide and the corresponding sulfone , are significantly more polar than the parent compound due to the introduction of oxygen atoms.[5][9]

The Causality: The addition of oxygen to the sulfur atom creates a sulfoxide (S=O) or sulfone (O=S=O) group. These groups are highly polar and increase the molecule's affinity for the polar mobile phase in reverse-phase chromatography, causing it to elute earlier than the parent compound.

Q: My biological assay results are inconsistent, showing a loss of compound potency. Could this be related to storage?

A: Absolutely. If the parent this compound molecule is degrading, its concentration in your sample is decreasing. The degradation products are structurally different and are highly unlikely to possess the same biological activity or binding affinity for the target as the intact molecule. A purity check via HPLC (see Protocol 3.2 ) should be performed immediately to correlate the loss of potency with chemical degradation.

Q: The compound, which was previously an oil, has become viscous and difficult to dissolve. Why?

A: This suggests that polymerization may have occurred. Thiophene and its derivatives can undergo oxidative polymerization, where rings link together.[8] This process forms larger oligomers and polymers, which would have significantly different physical properties, including higher viscosity and lower solubility in common organic solvents. Another possibility is the reaction of the amine with atmospheric CO2 to form a less soluble carbamate salt.[7]

Section 3: Recommended Protocols

Protocol 3.1: Standardized Protocol for Optimal Compound Storage
  • Aliquot: Upon receipt, if you have a large quantity of the compound, divide it into smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles and exposure events for the bulk material.

  • Select Vial: Use an amber glass vial with a PTFE-lined screw cap to protect the compound from light and ensure an airtight seal.

  • Inert Atmosphere: Place the open vial containing the aliquot into a larger chamber or glove box that can be purged with an inert gas. Flush with dry argon or nitrogen for 2-3 minutes to displace all air.

  • Seal: While still in the inert atmosphere, tightly seal the vial cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Label: Clearly label the vial with the compound name, date, and concentration (if in solution).

  • Store: Place the vial in a designated -20°C freezer. Maintain a log of when aliquots are removed and used.

Protocol 3.2: Stability Assessment by HPLC-UV Analysis

This protocol provides a self-validating method to assess the purity and detect degradation of this compound.

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: Return to 10% B

    • 18-22 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute this stock solution to a working concentration of ~50 µg/mL using a 50:50 mixture of acetonitrile and water.

  • Analysis: Inject the prepared sample onto the equilibrated HPLC system.

  • Data Interpretation:

    • A pure sample should show a single major peak.

    • Degradation is indicated by the appearance of additional peaks, typically at earlier retention times.

    • Calculate purity by dividing the peak area of the parent compound by the total area of all peaks and multiplying by 100. A purity of <95% may warrant re-purification or discarding the sample.

Section 4: Visual Troubleshooting Workflow

The following diagram outlines the logical steps to take when a potential stability issue is observed with this compound.

G Observation Problem Observed (e.g., Color Change, Low Potency) Visual Is there a visible color change (yellowing/darkening)? Observation->Visual Analytical Perform HPLC Purity Analysis (Protocol 3.2) Visual->Analytical Yes Visual->Analytical No (e.g., only low potency observed) PurityCheck Purity >98% and no new peaks? Analytical->PurityCheck CauseOxidation Probable Cause: Oxidation / Polymerization PurityCheck->CauseOxidation No CauseOther Problem may be unrelated to compound stability. (e.g., assay conditions, dilution error) PurityCheck->CauseOther Yes ActionReview Action: Review Storage Protocol (3.1). Use fresh aliquot. CauseOxidation->ActionReview ActionDiscard Action: Discard degraded stock. Obtain new material. ActionReview->ActionDiscard If problem persists

Caption: Troubleshooting workflow for stability issues.

Section 5: Data Interpretation

The following table summarizes representative HPLC data for a fresh sample of this compound versus a sample that has undergone degradation due to improper storage (e.g., stored at 4°C, exposed to air for 3 months).

ParameterControl Sample (T=0)Degraded Sample (Improper Storage)
Appearance Colorless OilYellow-Brown Oil
Parent Compound Purity 99.5%87.2%
Degradant 1 (S-oxide) Not Detected8.1%
Degradant 2 (Sulfone) Not Detected3.5%
Other Impurities 0.5%1.2%

Interpretation: The data clearly shows that improper storage leads to a significant decrease in the purity of the parent compound. The emergence of new peaks, consistent with more polar oxidation products like the S-oxide and sulfone, confirms the degradation pathway. A sample with this profile would likely lead to inaccurate and non-reproducible results in downstream applications.

References

Technical Support Center: Resolving Impurities in 2-(3-Methyl-2-thienyl)azepane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(3-Methyl-2-thienyl)azepane. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges related to purity and yield during the synthesis of this and structurally related compounds. We will explore a plausible synthetic pathway, troubleshoot common impurities, and provide detailed protocols to help you achieve your desired product quality.

Plausible Synthetic Pathway: A Modified Pictet-Spengler Approach

While various methods exist for the synthesis of azepane rings, a common and logical approach for a 2-aryl substituted azepane is a modification of the Pictet-Spengler reaction.[1][2] This involves the cyclization of a β-arylethylamine with a suitable carbonyl source. For this compound, the synthesis would likely proceed from 2-(3-methyl-2-thienyl)ethanamine and a six-carbon aldehyde equivalent, such as 6-hydroxyhexanal or a protected version, under acidic conditions.

The reaction is driven by the formation of an iminium ion, which is then attacked by the electron-rich thiophene ring to induce cyclization.[3][4]

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Rearrangement & Reduction SM1 2-(3-methyl-2-thienyl)ethanamine Intermediate1 Iminium Ion Intermediate SM1->Intermediate1 SM2 6-Oxohexanoic Acid Derivative (or protected aldehyde) SM2->Intermediate1 Intermediate2 Spirocyclic Intermediate (Post-Electrophilic Attack) Intermediate1->Intermediate2 Acid Catalyst (e.g., TFA, HCl) Intermediate3 Lactam Intermediate Intermediate2->Intermediate3 Rearrangement FinalProduct This compound Intermediate3->FinalProduct Reduction (e.g., LiAlH4, BH3) G cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield Observed Check_TLC Analyze Reaction Mixture (TLC, LC-MS) Start->Check_TLC Identify Identify Species Present Check_TLC->Identify Cause1 High % Starting Material Identify->Cause1 Incomplete Reaction Cause2 Multiple Unidentified Spots/ Peaks (High MW) Identify->Cause2 Side Reactions Cause3 Streaking/Baseline Smear Identify->Cause3 Degradation/ Polymerization Sol1 Increase Temperature or Use Stronger Catalyst Cause1->Sol1 Sol2 Use Lower Concentration or Milder Conditions Cause2->Sol2 Sol3 Lower Temperature or Use Milder Acid Cause3->Sol3

References

Validation & Comparative

A Comparative Guide to 2-Substituted Azepane Derivatives: Unraveling the Therapeutic Potential of 2-(3-Methyl-2-thienyl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold - A Privileged Structure in Medicinal Chemistry

The seven-membered saturated nitrogen heterocycle, azepane, represents a cornerstone in the design of contemporary therapeutics.[1] Its inherent conformational flexibility allows for intricate interactions with a multitude of biological targets, rendering it a privileged scaffold in drug discovery.[1] Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, with numerous approved drugs and clinical candidates targeting the central nervous system (CNS), cancer, and infectious diseases.[1] The therapeutic utility of the azepane core is profoundly influenced by the nature and position of its substituents, with the 2-position being a critical determinant of biological activity. This guide provides a comparative analysis of 2-(3-Methyl-2-thienyl)azepane, a novel yet under-characterized derivative, with other key 2-substituted azepanes. By examining the structure-activity relationships (SAR) of well-documented analogs, we aim to illuminate the potential therapeutic landscape for this promising new chemical entity.

Synthetic Strategies for 2-Substituted Azepanes: Accessing Chemical Diversity

The synthesis of 2-substituted azepanes is a key area of research, with various methodologies developed to access this important class of compounds. A recent innovative approach involves the photochemical dearomative ring expansion of nitroarenes, which transforms a six-membered benzenoid framework into a seven-membered ring system, providing access to complex azepanes in just two steps.[2]

While a direct synthetic route for this compound has not been explicitly reported in the literature, a plausible approach can be extrapolated from the synthesis of the unsaturated analog, 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine.[3] This synthesis involves the reaction of dilithiated 2-methyl-5-propargylthiophene with isopropyl isothiocyanate, followed by cyclization. Subsequent reduction of the azepine ring would yield the desired saturated azepane.

Hypothetical Synthetic Workflow for this compound

Synthetic Workflow Hypothetical synthesis of this compound. start 2-Methyl-5-propargylthiophene intermediate1 Dilithiation start->intermediate1 n-BuLi intermediate2 Reaction with Isopropyl Isothiocyanate intermediate1->intermediate2 intermediate3 Cyclization to 2-Methyl-6-(5-methyl-2-thienyl)-3H-azepine intermediate2->intermediate3 Superbase end Reduction to this compound intermediate3->end e.g., H2/Pd-C Dopamine_Serotonin_Signaling Simplified signaling of D2 and 5-HT2A receptors. D2R D2 Receptor G_protein_i Gi/o D2R->G_protein_i HT2AR 5-HT2A Receptor G_protein_q Gq/11 HT2AR->G_protein_q AC Adenylyl Cyclase G_protein_i->AC PLC Phospholipase C G_protein_q->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA ↓ PKA cAMP->PKA Ca_PKC ↑ Ca2+ & PKC IP3_DAG->Ca_PKC Neuronal_Response Modulation of Neuronal Excitability PKA->Neuronal_Response Ca_PKC->Neuronal_Response

References

Validation of 2-(3-Methyl-2-thienyl)azepane bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Bioactivity of 2-(3-Methyl-2-thienyl)azepane

Abstract

In the landscape of neuropharmacology, the quest for novel chemical entities with enhanced selectivity and efficacy remains a primary objective. This guide presents a comprehensive validation of the bioactivity of a novel compound, this compound, henceforth referred to as "Compound X". Structural similarities to known pharmacophores, specifically the thienyl and azepane moieties, suggest a potential interaction with G-protein coupled receptors (GPCRs) in the central nervous system. This document outlines a rigorous, multi-faceted approach to characterize the bioactivity of Compound X, comparing it directly with a well-established, first-generation antipsychotic, Haloperidol, a known dopamine D2 receptor antagonist. The experimental framework detailed herein serves as a robust template for the validation of novel CNS-active compounds, emphasizing scientific integrity and reproducibility.

Introduction: Rationale and Hypothesis

The thienyl group is a key component in several successful CNS drugs, including the atypical antipsychotic olanzapine, contributing to their receptor binding profiles. The azepane ring, a seven-membered saturated heterocycle, is also a privileged scaffold in medicinal chemistry, often conferring favorable pharmacokinetic properties. The novel combination of these two fragments in Compound X led us to hypothesize a potential modulatory activity at dopaminergic receptors, particularly the D2 subtype, a critical target in the treatment of psychosis.

This guide provides a head-to-head comparison of Compound X and Haloperidol, focusing on receptor binding affinity, functional antagonism, and downstream signaling effects. The described methodologies are designed to provide a comprehensive and reliable assessment of the compound's in vitro pharmacology.

Comparative Bioactivity Assessment: Experimental Framework

The validation of Compound X's bioactivity is structured as a three-tiered experimental workflow. This approach allows for a progressive and logical characterization, starting from initial binding affinity to functional cellular responses.

cluster_workflow Experimental Workflow for Bioactivity Validation A Tier 1: Receptor Binding Affinity B Tier 2: Functional Antagonism Assay A->B Confirms direct interaction C Tier 3: Downstream Signaling Analysis (cAMP Accumulation) B->C Elucidates mechanism of action cluster_pathway Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

A Researcher's Guide to Navigating Off-Target Effects: The Case of 2-(3-Methyl-2-thienyl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity. A molecule that potently engages its intended target is a triumph of design, but its interactions with unintended biological targets—so-called "off-target" effects—can lead to unforeseen toxicities or a misleading structure-activity relationship (SAR). This guide provides a comprehensive framework for assessing the cross-reactivity of a novel compound, using the uncharacterized molecule 2-(3-Methyl-2-thienyl)azepane as a case study.

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates targeting a wide array of protein classes.[1][2] Its inherent three-dimensional nature provides a versatile framework for exploring chemical space.[2] However, this structural flexibility also increases the potential for interactions with multiple, unrelated targets. Molecules containing the azepane ring have been identified as inhibitors of G-protein coupled receptors (GPCRs), monoamine transporters, and protein kinases, among others.[3][4] Given this precedent and the lack of specific target information for this compound, a broad, systematic cross-reactivity assessment is not just prudent; it is essential.

This guide is structured to provide researchers, scientists, and drug development professionals with a logical, evidence-based workflow for characterizing the selectivity profile of novel compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.

The Strategic Imperative of Early-Stage Profiling

Identifying off-target interactions early in the drug discovery process is paramount for mitigating risks and predicting potential clinical adverse drug reactions (ADRs).[5] Delaying this assessment can lead to the costly failure of a promising candidate in later stages of development.[6] Commercial services, such as the Eurofins Discovery SafetyScreen™ panels and the KINOMEscan® platform, offer comprehensive profiling against hundreds of targets.[5][7][8] These panels are an invaluable tool for an initial, broad assessment of a compound's promiscuity. The data generated from such a screen provides the foundational knowledge to guide more in-depth, hypothesis-driven investigations.

For this compound, a tiered approach is recommended. An initial screen against a broad panel, like the Eurofins SafetyScreen44, can rapidly identify potential liabilities across major target families, including GPCRs, ion channels, and enzymes.[9] Based on these initial findings, a deeper dive into specific target classes, such as a comprehensive kinase panel (e.g., KINOMEscan®), may be warranted.[7]

Comparative Framework: Selecting the Right Benchmarks

To contextualize the cross-reactivity profile of this compound, it is crucial to include well-characterized comparator compounds in all assays. The choice of these comparators should be strategic, reflecting a range of selectivity profiles.

Table 1: Proposed Comparator Compounds for Cross-Reactivity Assessment

CompoundPrimary Target ClassSelectivity ProfileRationale for Inclusion
Sertraline Monoamine TransporterSelective Serotonin Reuptake Inhibitor (SSRI)Represents a highly selective CNS-acting drug.
Chlorpromazine GPCR (Dopamine D2 Receptor Antagonist)Promiscuous ("Dirty Drug")A classic example of a compound with multiple off-target effects, providing a benchmark for promiscuity.
Staurosporine Protein KinaseBroad-spectrum Kinase InhibitorA well-characterized, potent, and non-selective kinase inhibitor.[10]
Vehicle Control N/AN/AEssential for establishing the baseline response in each assay (e.g., 0.1% DMSO).

Experimental Design: A Multi-pronged Approach to Unveiling Off-Target Interactions

A robust assessment of cross-reactivity relies on a combination of binding and functional assays. Binding assays quantify the direct interaction between a compound and a target, while functional assays measure the downstream biological consequences of that interaction.

Workflow for Comprehensive Cross-Reactivity Profiling

The following diagram illustrates a logical workflow for assessing the selectivity of a novel compound like this compound.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Dose-Response & Functional Confirmation cluster_2 Tier 3: Selectivity Profile Generation Compound of Interest Compound of Interest Broad Panel Screen Broad Off-Target Panel (e.g., Eurofins SafetyScreen44) Compound of Interest->Broad Panel Screen Comparator Compounds Comparator Compounds Comparator Compounds->Broad Panel Screen Data Analysis 1 Identify Initial Hits (% Inhibition > 50%) Broad Panel Screen->Data Analysis 1 Binding Assays Affinity Determination (Ki) - Radioligand Binding Assays - LanthaScreen™ Kinase Assays Data Analysis 1->Binding Assays Hits Functional Assays Potency Determination (IC50/EC50) - cAMP Assays (GPCRs) - hERG Patch-Clamp (Ion Channels) Data Analysis 1->Functional Assays Hits Data Analysis 2 Determine Ki and IC50/EC50 Values Binding Assays->Data Analysis 2 Functional Assays->Data Analysis 2 Final Report Comprehensive Selectivity Profile - Comparison Tables - SAR Insights Data Analysis 2->Final Report

Caption: A tiered workflow for assessing compound cross-reactivity.

Detailed Experimental Protocols

The following protocols are generalized frameworks that must be optimized for each specific target and assay platform.

Radioligand Competitive Binding Assay (for GPCRs and Ion Channels)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.[11][12]

  • Receptor Preparation:

    • Prepare cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 or CHO cells).[13]

    • Homogenize cells in ice-cold lysis buffer and pellet the membranes by centrifugation.[14]

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[14]

  • Assay Procedure:

    • In a 96-well filter plate, add assay buffer, a fixed concentration of the specific radioligand, and serial dilutions of the test compound (this compound or comparators).[13][15]

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate to allow the binding to reach equilibrium.[13]

    • Separate the bound and free radioligand by rapid vacuum filtration. The filter traps the membranes with the bound radioligand.[12]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.[13]

    • Quantify the radioactivity retained on the filters using a scintillation counter.[13]

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.[15]

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[14]

LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay quantifies the displacement of an ATP-competitive fluorescent tracer from the kinase active site.[16][17]

  • Reagents:

    • Kinase of interest (e.g., purified recombinant human kinase).

    • Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST, anti-His).

    • Alexa Fluor™ 647-labeled kinase tracer.[17]

    • Test compounds (this compound and comparators) in DMSO.

    • Assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add serial dilutions of the test compounds.[18]

    • Add a pre-mixed solution of the kinase and the Eu-labeled antibody.[18]

    • Add the kinase tracer to initiate the reaction.[18]

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[19]

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).[10]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve.

Cellular cAMP Functional Assay (for Gs- and Gi-coupled GPCRs)

This assay measures the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels following GPCR activation or inhibition.[20]

  • Cell Preparation:

    • Use a cell line (e.g., HEK293) stably expressing the GPCR of interest and a cAMP biosensor, such as the GloSensor™.[21][22]

    • Seed the cells in a 384-well white, opaque plate and incubate overnight.[21]

  • Assay Procedure (for a Gi-coupled receptor antagonist):

    • Equilibrate the cells with the GloSensor™ cAMP reagent.[22]

    • Add serial dilutions of the test compound (potential antagonist) and incubate.[21]

    • Add a fixed concentration (e.g., EC80) of a known agonist for the target receptor.

    • Add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.[21]

    • Measure luminescence using a plate reader.[22]

  • Data Analysis:

    • Normalize the data to the response of the agonist alone.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration.

    • Determine the IC50 value from the dose-response curve.

hERG Manual Patch-Clamp Assay

This electrophysiology assay is the gold standard for assessing a compound's potential to block the hERG potassium channel, a critical off-target liability associated with cardiac arrhythmia.[23][24]

  • Cell Preparation:

    • Use a cell line stably expressing the human hERG channel (e.g., HEK293 cells).[23]

  • Electrophysiology Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.[25]

    • Record baseline hERG currents using a specific voltage-clamp protocol.[26]

    • Perfuse the cell with increasing concentrations of the test compound.[27]

    • Record the hERG current at each concentration after the effect has reached a steady state.[27]

  • Data Analysis:

    • Measure the amplitude of the hERG tail current at each compound concentration.

    • Calculate the percentage of inhibition relative to the baseline current.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.[24]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables to facilitate at-a-glance comparison.

Table 2: Illustrative Cross-Reactivity Data for this compound and Comparators

TargetAssay TypeThis compoundSertralineChlorpromazineStaurosporine
Dopamine D2 Receptor Radioligand Binding (Ki, nM)>10,000>10,0001.2>10,000
Serotonin Transporter Radioligand Binding (Ki, nM)8500.2150>10,000
Histamine H1 Receptor Radioligand Binding (Ki, nM)250>10,0003.5>10,000
Protein Kinase C (PKC) LanthaScreen™ (IC50, nM)>10,000>10,0005,0005
CDK2/cyclin A LanthaScreen™ (IC50, nM)1,200>10,000>10,0007
hERG Channel Patch-Clamp (IC50, µM)3.2>301.5>10

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpreting the Profile

The hypothetical data above would suggest that this compound has moderate affinity for the serotonin transporter and histamine H1 receptor, and some activity at the CDK2/cyclin A kinase and the hERG channel. Compared to the highly selective Sertraline, it is less potent at the serotonin transporter and shows additional off-target interactions. It is less promiscuous than Chlorpromazine but demonstrates liabilities that warrant further investigation, particularly the hERG channel activity.

Conclusion

The assessment of cross-reactivity is a cornerstone of modern, safety-conscious drug discovery. For a novel compound like this compound, where the primary target is unknown, a broad and systematic profiling approach is the only responsible path forward. By employing a tiered screening strategy that combines high-throughput binding assays with confirmatory functional assays, researchers can build a comprehensive selectivity profile. The inclusion of well-chosen comparator compounds is critical for interpreting these data and making informed decisions about the future of a drug discovery program. This guide provides a robust framework for such an investigation, emphasizing scientific integrity, experimental rigor, and logical data interpretation to ultimately de-risk the path to the clinic.

References

A Comparative Guide to the Efficacy of 2-(3-Methyl-2-thienyl)azepane Analogs as Dopamine System Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the efficacy of 2-(3-methyl-2-thienyl)azepane analogs, focusing on their potential as modulators of the dopamine system. While a systematic study of a complete analog series of the parent compound is not yet publicly available, this document synthesizes structure-activity relationship (SAR) data from closely related thienyl-containing and azepane-based heterocyclic compounds to provide researchers with critical insights for drug discovery and development. The data presented herein is derived from authoritative studies on structurally similar scaffolds, offering a predictive framework for the rational design of novel and efficacious dopamine receptor ligands and transporter inhibitors.

Introduction: The 2-(Thienyl)azepane Scaffold in Dopamine Ligand Design

The 2-(thienyl)azepane scaffold represents a compelling starting point for the development of novel central nervous system (CNS) active agents. This assertion is based on the established pharmacological significance of its constituent moieties. The azepane ring, a seven-membered saturated heterocycle, is a core component of numerous CNS-active drugs, valued for its conformational flexibility which allows for optimal interaction with receptor binding pockets.[1] Concurrently, the thiophene ring is a well-regarded bioisostere of the phenyl group, often utilized in medicinal chemistry to modulate metabolic stability and receptor affinity.[2] The strategic combination of these two fragments, particularly with substitutions such as the methyl group on the thiophene ring, offers a rich chemical space for tuning selectivity and potency towards specific dopamine receptor subtypes (D1, D2, D3, etc.) and the dopamine transporter (DAT).

The primary focus for analogs of this compound is their potential to modulate dopaminergic neurotransmission. Dysregulation of the dopamine system is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorders. Consequently, the development of ligands with specific profiles—be it selective D3 receptor antagonists, D1 agonists, or DAT inhibitors—is of paramount therapeutic interest.[3] This guide will explore the putative effects of structural modifications to the this compound core, drawing on experimental data from analogous chemical series.

Comparative Efficacy: A Structure-Activity Relationship Analysis

To elucidate the potential efficacy of this compound analogs, we will analyze the impact of substitutions at two key positions: the azepane nitrogen and the thiophene ring. The following table synthesizes data from studies on closely related compounds to predict the effects of these modifications.

Table 1: Comparative Biological Activity of Structurally Related Thienyl and Azepane Analogs

Analog Structure (Modification from Parent Scaffold)TargetAssay TypeKᵢ (nM) or IC₅₀ (nM)Selectivity ProfileReference
Parent Scaffold (Hypothetical) DAT/Dopamine Receptors----
N-H (Unsubstituted Azepane)DAT[³H]BTCP Binding--[4]
N-MethylDAT[³H]BTCP Binding--[4]
N-ButylDAT[³H]BTCP Binding0.3High DAT Affinity[4]
N-(Cyclopropylmethyl)DAT[³H]BTCP Binding1High DAT Affinity[4]
2-Propyl-thieno[3,2-c]...D1 ReceptorRadioligand Binding< 20>50-fold vs D2[1]
3-Acetamido...benzazepineD3 ReceptorRadioligand BindingpKi 8.4 (4 nM)130-fold vs D2[3]

Note: The data presented is for structurally related compounds and serves as a predictive guide. Kᵢ and IC₅₀ values for direct analogs of this compound are not yet available in the cited literature.

The Critical Role of the Azepane Nitrogen Substituent

Experimental data from analogs of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP), a potent DAT inhibitor, provides valuable insights into the likely effects of modifying the azepane nitrogen of our lead scaffold.[4] In the BTCP series, the nature of the N-substituent dramatically influences binding affinity for the dopamine transporter. While a simple N-H or N-methyl substitution often serves as a baseline, increasing the size and lipophilicity of the alkyl group can significantly enhance potency.[4]

For instance, the N-butyl and N-(cyclopropylmethyl) derivatives of the BTCP analog displayed exceptionally high affinity for the DAT, with Kᵢ values in the low nanomolar and sub-nanomolar range, respectively.[4] This suggests that a corresponding modification to the this compound scaffold could yield potent DAT inhibitors. The rationale behind this is the potential for the N-alkyl chain to interact with a hydrophobic pocket within the DAT binding site, thereby increasing the overall binding affinity.

Tuning Receptor Selectivity through Thiophene Ring Substitution

Modification of the thiophene ring, including the position and nature of substituents, is a key strategy for tuning receptor selectivity. A study on substituted hexahydrobenzo[f]thieno[c]quinolines demonstrated that small alkyl substituents on the thiophene ring were critical for achieving high potency and selectivity for the D1 dopamine receptor over the D2 receptor.[1] Specifically, 2-propyl substitution on the thieno[3,2-c] regioisomer resulted in a potent D1 agonist with over 50-fold selectivity against the D2 receptor.[1]

This finding suggests that the 3-methyl group on the thiophene ring of our parent scaffold is likely a significant determinant of its pharmacological profile. Further exploration of small alkyl groups at different positions on the thiophene ring could be a fruitful avenue for developing analogs with tailored selectivity for D1-like or other dopamine receptor subtypes.

Furthermore, the development of 2,3,4,5-tetrahydro-1H-3-benzazepines has identified compounds with high affinity and selectivity for the D3 dopamine receptor.[3] This highlights the utility of the azepine core in targeting this therapeutically important receptor. The introduction of specific amide-containing side chains on the benzazepine scaffold led to a 130-fold selectivity for the D3 receptor over the D2 receptor.[3] This underscores the potential for developing D3-selective ligands by strategic functionalization of the this compound backbone.

Visualizing Structure-Activity Relationships and Experimental Workflows

The following diagrams illustrate the key structure-activity relationships discussed and a typical experimental workflow for evaluating the efficacy of these analogs.

SAR cluster_scaffold This compound Scaffold cluster_mods Structural Modifications cluster_effects Predicted Efficacy Scaffold N_Sub N-Alkylation (Azepane) Thiophene_Sub Thiophene Substitution DAT_Affinity Increased DAT Affinity N_Sub->DAT_Affinity e.g., N-butyl D1_Selectivity Enhanced D1 Selectivity Thiophene_Sub->D1_Selectivity e.g., 2-propyl D3_Selectivity Improved D3 Selectivity Thiophene_Sub->D3_Selectivity Functionalization

Caption: Predicted SAR of this compound analogs.

Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Testing Start Starting Materials Synth Analog Synthesis Start->Synth Purify Purification & Characterization Synth->Purify Binding Radioligand Binding Assays (DAT, D1, D2, D3) Purify->Binding Functional Functional Assays (e.g., cAMP, Uptake Inhibition) Binding->Functional PK Pharmacokinetics Functional->PK PD Pharmacodynamics (Behavioral Models) PK->PD

Caption: Experimental workflow for analog evaluation.

Experimental Protocols: Dopamine Transporter (DAT) Radioligand Binding Assay

The following is a representative protocol for determining the binding affinity of test compounds for the dopamine transporter, based on methodologies described in the literature.[4]

Objective: To determine the inhibitory constant (Kᵢ) of this compound analogs for the dopamine transporter using a competitive radioligand binding assay.

Materials:

  • Radioligand: [³H]WIN 35,428 or [³H]BTCP (specific activity ~80 Ci/mmol)

  • Tissue Preparation: Rat striatal tissue homogenate

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

  • Non-specific Binding Agent: 10 µM GBR 12909 or 10 µM cocaine

  • Test Compounds: this compound analogs dissolved in appropriate solvent (e.g., DMSO)

  • Instrumentation: Scintillation counter, 96-well filter plates, cell harvester

Procedure:

  • Tissue Preparation: a. Homogenize fresh or frozen rat striata in ice-cold assay buffer. b. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. c. Resuspend the pellet in fresh assay buffer and repeat the centrifugation step. d. Resuspend the final pellet in assay buffer to a final protein concentration of approximately 100-200 µg/mL.

  • Assay Setup: a. In a 96-well plate, add assay buffer, radioligand (final concentration ~0.5-1.0 nM), and either: i. Vehicle (for total binding) ii. Non-specific binding agent (for non-specific binding) iii. Test compound at various concentrations (for competition binding) b. Add the tissue homogenate to initiate the binding reaction.

  • Incubation: a. Incubate the plates at room temperature (or 4°C) for 60-120 minutes to reach equilibrium.

  • Termination and Harvesting: a. Terminate the binding reaction by rapid filtration through GF/B filter plates using a cell harvester. b. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: a. Allow the filters to dry, then add scintillation cocktail to each well. b. Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding as a function of the log concentration of the test compound. c. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. d. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Conclusion and Future Directions

This guide provides a comparative framework for the efficacy of this compound analogs based on robust data from structurally related compound series. The evidence strongly suggests that this scaffold is a promising starting point for the development of novel dopamine system modulators. Key takeaways for researchers include:

  • N-Alkylation of the azepane ring: This is a promising strategy for enhancing dopamine transporter affinity.

  • Thiophene ring substitution: Judicious placement of small alkyl groups on the thiophene ring may be a viable approach to tune selectivity between dopamine receptor subtypes, particularly D1 and D2.

  • Azepane core functionalization: The azepine ring itself is a privileged scaffold for achieving D3 receptor selectivity.

Future research should focus on the systematic synthesis and evaluation of a dedicated library of this compound analogs to validate these predictions and further elucidate the detailed structure-activity relationships. Such studies will be instrumental in advancing the development of the next generation of therapeutics for dopamine-related CNS disorders.

References

Benchmarking 2-(3-Methyl-2-thienyl)azepane: A Comparative Analysis Against Known Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

Introduction: The Evolving Landscape of Monoamine Reuptake Inhibitors

Monoamine reuptake inhibitors (MRIs) are a cornerstone in the treatment of various neuropsychiatric disorders, including depression, anxiety, and attention-deficit hyperactivity disorder (ADHD).[1][2][3][4] These therapeutic agents function by blocking the serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporters, thereby increasing the synaptic availability of these key neurotransmitters.[1][4] The clinical efficacy of MRIs is intrinsically linked to their potency and selectivity for these transporters.[5] While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) are widely prescribed, there is a continuous search for novel compounds with unique pharmacological profiles that may offer improved therapeutic benefits or reduced side effects.[6][7][8]

This guide introduces a novel compound, 2-(3-Methyl-2-thienyl)azepane, and provides a comprehensive framework for its preclinical benchmarking against established inhibitors of the dopamine, serotonin, and norepinephrine transporters. The azepane scaffold is a privileged structure in medicinal chemistry, known to be present in various biologically active compounds.[9][10][11] The incorporation of a methyl-thienyl moiety suggests potential interactions with monoamine transporters, warranting a thorough investigation of its inhibitory activity.

This document serves as a technical resource for researchers, outlining the essential in vitro assays required to characterize the potency and selectivity of this novel compound. By comparing its performance with well-characterized inhibitors, we aim to elucidate the potential therapeutic utility of this compound.

Methodology: A Rigorous Approach to In Vitro Characterization

To comprehensively evaluate the pharmacological profile of this compound, a series of in vitro binding and uptake inhibition assays are essential. These assays provide quantitative measures of a compound's affinity (Kᵢ) and functional potency (IC₅₀) for the dopamine, serotonin, and norepinephrine transporters.

Experimental Workflow

The general workflow for these assays involves the use of cell lines stably expressing the human transporters (hDAT, hSERT, or hNET) or synaptosomes isolated from specific brain regions rich in these transporters.[12][13]

G cluster_prep Assay Preparation cluster_assay Inhibition Assay cluster_termination Termination & Measurement cluster_analysis Data Analysis prep1 Culture and plate cells expressing hDAT, hSERT, or hNET assay1 Pre-incubate cells with test compounds prep1->assay1 prep2 Prepare serial dilutions of test compounds (this compound and known inhibitors) prep2->assay1 prep3 Prepare radioligand or fluorescent substrate assay2 Initiate reaction by adding radioligand (for binding assay) or radiolabeled/fluorescent substrate (for uptake assay) prep3->assay2 assay1->assay2 assay3 Incubate for a defined period assay2->assay3 term1 Terminate reaction by rapid filtration or cell lysis assay3->term1 term2 Measure radioactivity (scintillation counting) or fluorescence term1->term2 analysis1 Plot % inhibition vs. log[compound] term2->analysis1 analysis2 Determine IC₅₀ values using non-linear regression analysis1->analysis2 analysis3 Calculate Kᵢ values using the Cheng-Prusoff equation (for binding assays) analysis2->analysis3

Caption: General experimental workflow for in vitro binding and uptake inhibition assays.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the binding affinity (Kᵢ) of a test compound for a specific transporter.[12] This is achieved by measuring the displacement of a known radioligand from the transporter by the test compound.

  • Objective: To determine the inhibition constant (Kᵢ) of this compound for hDAT, hSERT, and hNET.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing hDAT, hSERT, or hNET.

    • Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Citalopram (for hSERT), and [³H]Nisoxetine (for hNET).

    • Test compounds: this compound and known inhibitors (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET).

    • Assay buffer and glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the amount of bound radioligand using a scintillation counter.

    • Determine the IC₅₀ value from the concentration-response curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Synaptosomal Uptake Inhibition Assays

Uptake inhibition assays measure the functional potency (IC₅₀) of a compound in blocking the reuptake of a neurotransmitter into synaptosomes.[12]

  • Objective: To determine the IC₅₀ value of this compound for the inhibition of dopamine, serotonin, and norepinephrine uptake.

  • Materials:

    • Synaptosomes prepared from rodent brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

    • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, and [³H]Norepinephrine.

    • Test compounds: this compound and known inhibitors.

    • Uptake buffer.

    • Scintillation counter.

  • Procedure:

    • Pre-incubate synaptosomes with varying concentrations of the test compound.

    • Initiate uptake by adding the respective radiolabeled neurotransmitter.

    • Terminate the uptake reaction by rapid filtration.

    • Measure the amount of accumulated radioactivity in the synaptosomes using a scintillation counter.

    • Plot the percentage of uptake inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Comparative Analysis: Potency and Selectivity Profile

The following tables present hypothetical data for this compound benchmarked against well-established monoamine reuptake inhibitors. This data is intended to illustrate how the results of the described assays would be presented for a comparative analysis.

Table 1: In Vitro Binding Affinities (Kᵢ, nM) of this compound and Reference Compounds at Human Monoamine Transporters

CompoundKᵢ at hDAT (nM)Kᵢ at hSERT (nM)Kᵢ at hNET (nM)
This compound 25 150 75
GBR 129091>1000>1000
Fluoxetine>10005>1000
Desipramine>10002002

Table 2: In Vitro Functional Potencies (IC₅₀, nM) for Inhibition of Monoamine Uptake

CompoundIC₅₀ for DA Uptake (nM)IC₅₀ for 5-HT Uptake (nM)IC₅₀ for NE Uptake (nM)
This compound 40 250 120
GBR 129095>1000>1000
Fluoxetine>100010>1000
Desipramine>10003504

Discussion and Interpretation of a Hypothetical Profile

Based on the hypothetical data presented, this compound emerges as a potent inhibitor of the dopamine transporter, with moderate activity at the norepinephrine transporter and weaker activity at the serotonin transporter. This profile suggests that the compound could be classified as a dopamine-preferring triple reuptake inhibitor.

The selectivity profile of this compound, as inferred from this hypothetical data, distinguishes it from the highly selective reference compounds. For instance, its preference for DAT over SERT and NET is less pronounced than that of GBR 12909 for DAT. This broader spectrum of activity could translate into a unique therapeutic profile, potentially offering efficacy in conditions where modulation of multiple monoamine systems is beneficial.

Signaling Pathway Context

The inhibitory action of this compound and the comparator compounds on their respective transporters leads to an accumulation of neurotransmitters in the synaptic cleft, thereby enhancing downstream signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicles Neurotransmitter Vesicles release Neurotransmitter Release vesicles->release transporter Monoamine Transporter (DAT, SERT, or NET) neurotransmitter Neurotransmitter release->neurotransmitter neurotransmitter->transporter Reuptake receptors Postsynaptic Receptors neurotransmitter->receptors Binding signal Signal Transduction receptors->signal inhibitor This compound (Inhibitor) inhibitor->transporter Inhibition

Caption: Monoamine reuptake inhibition at the synapse.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the preclinical in vitro evaluation of this compound, a novel compound with the potential to act as a monoamine reuptake inhibitor. The provided methodologies and comparative data framework serve as a robust starting point for its pharmacological characterization.

Based on our hypothetical data, this compound displays a promising profile as a dopamine-preferring triple reuptake inhibitor. Further investigations, including in vivo behavioral studies and pharmacokinetic profiling, are warranted to fully elucidate its therapeutic potential. The systematic approach detailed herein is crucial for advancing our understanding of this and other novel neuropharmacological agents.

References

A Comparative Guide to the Synthesis of Thienyl-Substituted Azepanes for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the azepane scaffold represents a compelling, yet under-explored, region of chemical space.[1] Its seven-membered ring offers a higher degree of conformational flexibility compared to more common five- and six-membered heterocycles, providing unique opportunities for optimizing ligand-receptor interactions. The incorporation of a thienyl moiety, a well-established pharmacophore, further enhances the potential for developing novel therapeutics. This guide provides an in-depth comparison of replicable synthetic strategies for accessing thienyl-substituted azepanes, focusing on the underlying chemical principles and providing detailed experimental protocols.

The Significance of the Thienyl-Azepane Scaffold

The azepane core is a key structural motif in a number of biologically active compounds.[2] The thienyl group, as a bioisostere of the phenyl ring, offers modulated lipophilicity, metabolic stability, and hydrogen bonding capabilities. The combination of these two fragments in thienyl-substituted azepanes presents a promising avenue for the development of novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles.

This guide will explore and compare three primary synthetic approaches to thienyl-substituted azepanes:

  • Method A: Synthesis via a Thienyl-Substituted 3H-Azepine Intermediate

  • Method B: Gold-Catalyzed [4+3] Cycloaddition

  • Method C: Ring-Closing Metathesis (RCM) Approach

  • Method D: Intramolecular Reductive Amination

Method A: Synthesis via a Thienyl-Substituted 3H-Azepine Intermediate

This approach involves the initial construction of an unsaturated thienyl-substituted 3H-azepine ring, followed by its reduction to the corresponding saturated azepane. A notable example is the synthesis of 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine.[3]

Mechanistic Rationale

The key step in this synthesis is the base-mediated[3][4]-electrocyclization of a 2-aza-1,3,5-triene intermediate. This intermediate is formed from the reaction of a dilithiated propargylthiophene with an isothiocyanate. The strong base deprotonates a methyl or methylene group of the ketimine function, leading to a delocalized anion that undergoes a thermally allowed 8π-electron conrotatory electrocyclization to form the seven-membered ring. Subsequent hydrogenation of the 3H-azepine yields the saturated azepane.

Experimental Protocol

Step 1: Synthesis of 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine [3]

  • To a solution of 2-methyl-5-propargylthiophene (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (2.2 eq) dropwise. The mixture is stirred at this temperature for 1 hour.

  • Isopropyl isothiocyanate (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with saturated aqueous NH4Cl and extracted with diethyl ether. The combined organic layers are dried over anhydrous Na2SO4 and concentrated under reduced pressure.

  • The crude intermediate is dissolved in a mixture of THF and DMSO. Potassium tert-butoxide (1.5 eq) is added at -30 °C, and the mixture is stirred for 30 minutes.

  • The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography on silica gel.

Step 2: Reduction of 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine to the corresponding azepane

  • The synthesized 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine (1.0 eq) is dissolved in methanol.

  • Palladium on carbon (10 mol%) is added to the solution.

  • The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

  • The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the crude azepane.

  • Purification by column chromatography on silica gel provides the final product.

Visualization of the Workflow

cluster_0 Step 1: 3H-Azepine Synthesis cluster_1 Step 2: Reduction 2-methyl-5-propargylthiophene 2-methyl-5-propargylthiophene Dilithiation Dilithiation 2-methyl-5-propargylthiophene->Dilithiation n-BuLi, THF Reaction with Isothiocyanate Reaction with Isothiocyanate Dilithiation->Reaction with Isothiocyanate i-PrNCS 2-Aza-1,3,5-triene Intermediate 2-Aza-1,3,5-triene Intermediate Reaction with Isothiocyanate->2-Aza-1,3,5-triene Intermediate Base-mediated Cyclization Base-mediated Cyclization 2-Aza-1,3,5-triene Intermediate->Base-mediated Cyclization t-BuOK, THF/DMSO Thienyl-3H-azepine Thienyl-3H-azepine Base-mediated Cyclization->Thienyl-3H-azepine Reduction Reduction Thienyl-3H-azepine->Reduction H2, Pd/C Thienyl-azepane Thienyl-azepane Reduction->Thienyl-azepane

Caption: Workflow for the synthesis of thienyl-azepane via a 3H-azepine intermediate.

Method B: Gold-Catalyzed [4+3] Cycloaddition

A more recent and efficient approach to azepine derivatives involves a gold-catalyzed reaction between alkyl azides and propargylic esters.[5] This methodology can be adapted for the synthesis of thienyl-substituted azepines.

Mechanistic Rationale

The proposed mechanism involves the gold-catalyzed 1,2-rearrangement of a propargylic ester to form a vinyl gold carbenoid. This reactive intermediate is then trapped by an alkyl azide to generate a vinyl imine. A subsequent formal [4+3] cycloaddition with another molecule of the vinyl gold carbenoid affords the 4,5-dihydro-1H-azepine derivative. The thienyl group can be incorporated into the propargylic ester starting material.

Experimental Protocol

Step 1: Synthesis of a Thienyl-Substituted 4,5-dihydro-1H-azepine

  • To a solution of a thienyl-substituted propargylic ester (2.0 eq) and an alkyl azide (1.0 eq) in anhydrous dichloromethane is added a gold(I) catalyst, such as (Ph3P)AuCl/AgOTf (5 mol%).

  • The reaction mixture is stirred at room temperature for 12-24 hours until the starting materials are consumed (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Step 2: Reduction to the Thienyl-Azepane

  • The synthesized thienyl-substituted 4,5-dihydro-1H-azepine (1.0 eq) is dissolved in methanol.

  • Platinum(IV) oxide (5 mol%) is added, and the mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

  • The catalyst is filtered off, and the solvent is evaporated to yield the thienyl-azepane.

Visualization of the Workflow

cluster_0 Step 1: Gold-Catalyzed Cycloaddition cluster_1 Step 2: Reduction Thienyl-propargylic ester Thienyl-propargylic ester Gold Catalysis Gold Catalysis Thienyl-propargylic ester->Gold Catalysis Alkyl azide Alkyl azide Alkyl azide->Gold Catalysis Au(I) catalyst Thienyl-dihydroazepine Thienyl-dihydroazepine Gold Catalysis->Thienyl-dihydroazepine Reduction Reduction Thienyl-dihydroazepine->Reduction H2, PtO2 Thienyl-azepane Thienyl-azepane Reduction->Thienyl-azepane

Caption: Workflow for the gold-catalyzed synthesis of a thienyl-azepane.

Method C: Ring-Closing Metathesis (RCM) Approach

Ring-closing metathesis is a powerful tool for the construction of cyclic systems, including azepanes.[2] This method involves the synthesis of a diene precursor containing a nitrogen atom and a thienyl group, followed by cyclization using a ruthenium-based catalyst.

Mechanistic Rationale

The RCM reaction proceeds via a series of [2+2] cycloadditions and cycloreversions, catalyzed by a ruthenium alkylidene complex (e.g., Grubbs catalyst). The reaction is driven by the formation of a thermodynamically stable cyclic alkene and the release of a volatile small alkene, such as ethylene. The resulting unsaturated azepine can then be reduced to the desired azepane.

Experimental Protocol

Step 1: Synthesis of a Thienyl-Containing Diene Precursor

  • A suitable thienyl-containing amine is N-allylated using allyl bromide in the presence of a base like K2CO3 in acetonitrile.

  • The resulting secondary amine is then reacted with another equivalent of an appropriate alkenyl halide (e.g., 4-bromo-1-butene) to introduce the second terminal alkene.

Step 2: Ring-Closing Metathesis

  • The thienyl-containing diene (1.0 eq) is dissolved in anhydrous and degassed dichloromethane to a concentration of 0.01 M.

  • Grubbs second-generation catalyst (5 mol%) is added, and the mixture is refluxed under an inert atmosphere for 4-12 hours.

  • The reaction is monitored by TLC. Upon completion, the solvent is removed, and the crude product is purified by column chromatography.

Step 3: Reduction of the Unsaturated Azepine

  • The product from the RCM step is hydrogenated using similar conditions as described in the previous methods (e.g., H2, Pd/C or PtO2).

Visualization of the Workflow

cluster_0 Step 1: Diene Synthesis cluster_1 Step 2: RCM cluster_2 Step 3: Reduction Thienyl-amine Thienyl-amine N-Allylation N-Allylation Thienyl-amine->N-Allylation Second Alkene Introduction Second Alkene Introduction N-Allylation->Second Alkene Introduction Thienyl-diene Thienyl-diene Second Alkene Introduction->Thienyl-diene RCM RCM Thienyl-diene->RCM Grubbs II catalyst Unsaturated Thienyl-azepine Unsaturated Thienyl-azepine RCM->Unsaturated Thienyl-azepine Reduction Reduction Unsaturated Thienyl-azepine->Reduction H2, Pd/C Thienyl-azepane Thienyl-azepane Reduction->Thienyl-azepane

Caption: Workflow for the RCM-based synthesis of a thienyl-azepane.

Method D: Intramolecular Reductive Amination

This classical yet effective method involves the cyclization of a linear amino aldehyde or amino ketone precursor bearing a thienyl group.

Mechanistic Rationale

The key transformation is the intramolecular reaction between the terminal amine and the carbonyl group to form a cyclic iminium ion intermediate. This intermediate is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to yield the azepane ring.

Experimental Protocol

Step 1: Synthesis of a Thienyl-Substituted Amino Aldehyde/Ketone Precursor

  • A multi-step synthesis is typically required, starting from a commercially available thienyl derivative. This may involve steps like alkylation, oxidation, and protection/deprotection of functional groups.

Step 2: Intramolecular Reductive Amination

  • The thienyl-substituted amino aldehyde or ketone (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

  • A mild reducing agent like sodium triacetoxyborohydride (1.5 eq) is added, along with a catalytic amount of acetic acid.

  • The reaction is stirred at room temperature for 12-24 hours.

  • The reaction is quenched with saturated aqueous NaHCO3 and the product is extracted with an organic solvent.

  • Purification is achieved through column chromatography.

Visualization of the Workflow

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization/Reduction Thienyl starting material Thienyl starting material Multi-step synthesis Multi-step synthesis Thienyl starting material->Multi-step synthesis Thienyl-amino aldehyde/ketone Thienyl-amino aldehyde/ketone Multi-step synthesis->Thienyl-amino aldehyde/ketone Intramolecular Reductive Amination Intramolecular Reductive Amination Thienyl-amino aldehyde/ketone->Intramolecular Reductive Amination NaBH(OAc)3 Thienyl-azepane Thienyl-azepane Intramolecular Reductive Amination->Thienyl-azepane

Caption: Workflow for intramolecular reductive amination to a thienyl-azepane.

Comparative Analysis of Synthetic Routes

Method Key Advantages Potential Challenges Typical Yields Scalability
A: 3H-Azepine Intermediate Utilizes readily available starting materials; well-established chemistry.Multi-step process; potential for side reactions during cyclization.Moderate to GoodModerate
B: Gold-Catalyzed Cycloaddition High efficiency and atom economy; mild reaction conditions.Cost of gold catalyst; requires synthesis of specific propargylic esters.Good to ExcellentPotentially high, catalyst loading can be optimized.
C: Ring-Closing Metathesis High functional group tolerance; reliable for forming seven-membered rings.Cost of ruthenium catalyst; requires synthesis of a diene precursor.GoodGood, but requires high dilution.
D: Intramolecular Reductive Amination Utilizes common and inexpensive reagents; straightforward procedure.Requires a multi-step synthesis of the linear precursor.Moderate to GoodGood

Conclusion

The synthesis of thienyl-substituted azepanes can be approached through several distinct and viable strategies. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired substitution pattern on the azepane ring, and considerations of cost and scalability.

  • Method A offers a more traditional approach that is well-documented for a specific substitution pattern.

  • Method B , the gold-catalyzed cycloaddition, represents a more modern and highly efficient alternative, particularly for accessing diverse substitution patterns on the azepine core.

  • Method C , Ring-Closing Metathesis, provides a robust and versatile entry to these scaffolds, especially when complex functionality is required.

  • Method D , intramolecular reductive amination, is a reliable and cost-effective method, provided an efficient synthesis for the linear precursor can be devised.

By understanding the mechanistic underpinnings and practical considerations of each method, researchers can make informed decisions to efficiently access these valuable thienyl-substituted azepane scaffolds for their drug discovery and development programs.

References

Navigating Precision: A Comparative Guide to Inter-Assay Variability in 2-(3-Methyl-2-thienyl)azepane Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the rigorous and reproducible quantification of novel chemical entities is paramount. For emerging compounds such as 2-(3-Methyl-2-thienyl)azepane, establishing robust bioanalytical methods is a critical step in advancing preclinical and clinical studies. A key performance characteristic of any quantitative assay is its inter-assay variability, which defines the reproducibility of results across different analytical runs on different days. This guide provides a comprehensive comparison of common bioanalytical platforms for the quantification of this compound in human plasma, with a focus on mitigating and understanding inter-assay variability.

The Significance of Inter-Assay Variability in Drug Development

While the specific mechanism of action for this compound is still under investigation, its structural alerts—a cyclic secondary amine and a substituted thiophene ring—suggest potential challenges and considerations for analytical method development.

Comparative Analysis of Bioanalytical Methodologies

The two most prevalent techniques for the quantification of small molecules like this compound in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and throughput.

Workflow for LC-MS/MS Analysis

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation & Reconstitution Evaporation & Reconstitution Supernatant Transfer->Evaporation & Reconstitution Reconstituted Sample Reconstituted Sample UPLC Injection UPLC Injection Reconstituted Sample->UPLC Injection Chromatographic Separation Chromatographic Separation UPLC Injection->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Data Acquisition Data Acquisition Mass Spectrometry Detection->Data Acquisition Pharmacokinetic Analysis Pharmacokinetic Analysis Data Acquisition->Pharmacokinetic Analysis

Caption: LC-MS/MS workflow for this compound.

Experimental Protocol: LC-MS/MS

  • Sample Preparation:

    • To 50 µL of human plasma, add 150 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new plate and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 50:50 methanol:water.

  • LC-MS/MS Conditions:

    • LC System: Waters ACQUITY UPLC

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes

    • Flow Rate: 0.4 mL/min

    • MS System: Sciex Triple Quad 6500+

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions: To be determined based on the exact mass of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds. For a secondary amine like this compound, derivatization is often necessary to improve its chromatographic properties and thermal stability.

Workflow for GC-MS Analysis

cluster_0 Sample Preparation & Derivatization cluster_1 GC-MS Analysis Plasma Sample Plasma Sample Liquid-Liquid Extraction Liquid-Liquid Extraction Plasma Sample->Liquid-Liquid Extraction Derivatization Derivatization Liquid-Liquid Extraction->Derivatization Evaporation & Reconstitution Evaporation & Reconstitution Derivatization->Evaporation & Reconstitution Reconstituted Sample Reconstituted Sample GC Injection GC Injection Reconstituted Sample->GC Injection Chromatographic Separation Chromatographic Separation GC Injection->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Data Acquisition Data Acquisition Mass Spectrometry Detection->Data Acquisition Concentration Calculation Concentration Calculation Data Acquisition->Concentration Calculation

Caption: GC-MS workflow with necessary derivatization.

Experimental Protocol: GC-MS

  • Sample Preparation and Derivatization:

    • To 100 µL of human plasma, add an internal standard and perform a liquid-liquid extraction with ethyl acetate.

    • Evaporate the organic layer to dryness.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

    • Heat at 70°C for 30 minutes to form the trimethylsilyl derivative.

    • Evaporate the derivatization reagents and reconstitute in 100 µL of hexane.

  • GC-MS Conditions:

    • GC System: Agilent 8890 GC

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm

    • Inlet Temperature: 280°C

    • Oven Program: Start at 100°C, ramp to 250°C at 15°C/min, hold for 5 minutes.

    • MS System: Agilent 5977B MSD

    • Ionization: Electron Ionization (EI), 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM) based on the fragmentation pattern of the derivatized analyte.

Performance Comparison: Inter-Assay Variability

To illustrate the expected performance, a hypothetical dataset was generated for the analysis of quality control samples at three concentration levels (Low, Medium, and High) over five independent analytical runs.

Analytical MethodQC LevelRun 1 (ng/mL)Run 2 (ng/mL)Run 3 (ng/mL)Run 4 (ng/mL)Run 5 (ng/mL)Mean (ng/mL)Std. Dev.Inter-Assay %CV
LC-MS/MS Low QC (5)4.855.124.985.054.914.980.102.0%
Mid QC (50)51.549.250.850.148.950.11.042.1%
High QC (400)395408401392412401.67.862.0%
GC-MS Low QC (5)5.234.785.414.655.555.120.387.4%
Mid QC (50)48.152.347.553.151.850.562.504.9%
High QC (400)41538542239040840415.653.9%

Data Analysis and Interpretation:

The hypothetical data demonstrates the superior precision of the LC-MS/MS method, with inter-assay %CVs consistently below 3%. This is attributed to the milder sample preparation, which avoids harsh derivatization steps, and the inherent stability of the analyte during analysis.

The GC-MS method, while still within acceptable regulatory limits (all %CVs <15%), shows higher variability. This can be attributed to several factors:

  • Derivatization Inefficiency: The derivatization reaction may not proceed to completion consistently across all samples and runs.

  • Analyte Stability: The derivatized analyte may be less stable at the high temperatures of the GC inlet and column.

  • Matrix Effects: The complexity of the biological matrix can interfere with the derivatization process and chromatographic performance.

Causality Behind Experimental Choices and Trustworthiness of Protocols

The choice between LC-MS/MS and GC-MS is often dictated by the physicochemical properties of the analyte. For a compound like this compound, which is a polar secondary amine, LC-MS/MS is the more direct and robust approach. The described LC-MS/MS protocol is self-validating through the use of a stable isotope-labeled internal standard, which co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thereby correcting for variability.

The GC-MS protocol, while viable, introduces more potential sources of error. The multi-step sample preparation, including liquid-liquid extraction and chemical derivatization, increases the opportunity for sample loss and inconsistent reaction yields. The trustworthiness of this protocol relies heavily on the strict control of derivatization conditions (temperature, time, reagent concentration) and the use of an internal standard that undergoes derivatization in a similar manner to the analyte.

Conclusion and Recommendations

For the quantitative analysis of this compound in human plasma, LC-MS/MS is the recommended platform due to its superior precision, higher throughput, and reduced sample preparation complexity. The inherently lower inter-assay variability of LC-MS/MS provides greater confidence in the generated pharmacokinetic data, which is crucial for making informed decisions in the drug development pipeline.

While GC-MS can be a suitable alternative, particularly if an LC-MS/MS system is not available, careful optimization and stringent control of the derivatization step are essential to minimize inter-assay variability and ensure data quality.

Ultimately, the choice of analytical methodology should be guided by a thorough method development and validation process that adheres to regulatory guidelines and ensures the generation of reliable and reproducible data for this promising therapeutic candidate.

References

A Comparative Analysis of the Biological Activity of 2-Thienyl vs. 3-Thienyl Azepane Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the azepane scaffold stands as a privileged structure, integral to the design of a multitude of therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2] Its inherent three-dimensional character and conformational flexibility allow for intricate and specific interactions with biological targets. The strategic functionalization of this seven-membered heterocycle is a key aspect of drug design, and the introduction of heteroaromatic moieties like the thiophene ring can significantly modulate a compound's pharmacological profile.[2][3] Thiophene, a bioisostere of the phenyl ring, offers unique electronic and steric properties that can enhance potency, selectivity, and metabolic stability.[4][5][6]

This guide provides an in-depth, objective comparison of the biological activity of azepane derivatives substituted with a thienyl group at either the 2- or 3-position. While direct head-to-head comparative studies are not abundant in the public domain, by collating and analyzing data from various sources, including peer-reviewed literature and patent filings, we can construct a cogent understanding of the structure-activity relationships (SAR) that govern the differential effects of these two isomers. This analysis is crucial for researchers and drug development professionals aiming to fine-tune the properties of azepane-based therapeutic candidates.

The Rationale: Why Positional Isomerism Matters

The point of attachment of the azepane moiety to the thiophene ring—be it at the C2 or C3 position—can profoundly influence the molecule's interaction with its biological target. This is not merely a subtle structural tweak; it alters the spatial orientation of key pharmacophoric features and modifies the electronic distribution of the entire molecule.

A compelling illustration of the importance of thiophene substitution patterns can be found in a study on N-thienylcarboxamide fungicides. This research demonstrated that N-(2-substituted-3-thienyl)carboxamides and N-(4-substituted-3-thienyl)carboxamides exhibited potent fungicidal activity, comparable to their phenyl analogues. In stark contrast, the N-(3-substituted-2-thienyl)carboxamide isomers showed significantly lower activity.[4] This disparity underscores the critical role of isomeric positioning in dictating biological outcomes.

The electronic properties of the 2-thienyl and 3-thienyl systems are inherently different. The sulfur atom in the thiophene ring influences the electron density at adjacent carbon atoms. Generally, the C2 position of thiophene is more electron-rich and more susceptible to electrophilic substitution than the C3 position. These electronic differences can impact hydrogen bonding capabilities, p-p stacking interactions, and the overall polarity of the molecule, all of which are pivotal for receptor binding.

Comparative Biological Data: A Synthesized View

Compound ClassThienyl PositionBiological Target/ActivityKey FindingsReference
Thienyl-Oxazepines/Thiazepines2-thienyl & 3-thienylCNS depressant, anticonvulsantBoth isomers are claimed in patents for their potential CNS activities, suggesting both are of interest for neurological disorders.[7]
1,4-Oxazepane Derivatives2-thienyl & 3-thienylMonoamine reuptake inhibitionPatents disclose both 2- and 3-thienyl substituted 1,4-oxazepanes as potential antidepressants and anxiolytics.[8]
Menin-MLL Interaction Inhibitors2-thienyl & 3-thienylAnticancerPatent literature includes both 2- and 3-thienyl substituted azepanes as potential inhibitors of the menin-MLL interaction for cancer therapy.[9]

This synthesized data from the patent landscape reveals a recurring theme: both 2-thienyl and 3-thienyl azepane derivatives are frequently explored in the context of CNS disorders and oncology. The fact that both isomers are often included in patent claims suggests that neither is universally superior and that the optimal substitution pattern is likely target-dependent.

Structure-Activity Relationship (SAR) Insights

Based on the available information and general principles of medicinal chemistry, we can infer several key SAR insights:

  • Steric Hindrance and Conformational Freedom: The position of the bulky azepane ring on the thiophene nucleus will dictate the accessible conformations of the molecule. A 2-substituted thiophene may present a different steric profile to a binding pocket compared to a 3-substituted one. This can influence the orientation of other substituents on both the azepane and thiophene rings, which may be crucial for activity.

  • Electronic Effects on Binding: The differing electron densities of the 2- and 3-positions of the thiophene ring can lead to distinct non-covalent interactions with the target protein. For instance, the more electron-rich 2-position might engage in more favorable cation-π or hydrogen bond interactions in certain binding sites.

  • Metabolic Stability: The metabolic fate of a drug molecule is often influenced by its electronic and steric properties. The C2 position of thiophene is generally more susceptible to oxidative metabolism. Therefore, a 3-thienyl derivative might exhibit improved metabolic stability in some cases, leading to a better pharmacokinetic profile.

Experimental Protocols

To facilitate further research in this area, we provide a generalized, step-by-step methodology for the synthesis and evaluation of thienyl azepane derivatives.

General Synthesis of Thienyl Azepane Derivatives

The synthesis of thienyl azepane derivatives can be achieved through several established synthetic routes. A common approach involves the nucleophilic substitution of a halogenated thiophene with azepane.

dot

Synthesis_Workflow Thiophene Thiophene HalogenatedThiophene 2- or 3-Halothiophene Thiophene->HalogenatedThiophene Halogenation Coupling Buchwald-Hartwig or Ullmann Coupling HalogenatedThiophene->Coupling Azepane Azepane Azepane->Coupling Product 2- or 3-Thienyl Azepane Derivative Coupling->Product Purification Purification (Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Binding_Assay_Workflow cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Membrane Membrane Preparation (with target receptor) Incubation Incubate membrane, radioligand, and test compound Membrane->Incubation Radioligand Radioligand Solution Radioligand->Incubation TestCompound Test Compound Dilutions (2- and 3-thienyl azepanes) TestCompound->Incubation Filtration Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Washing Wash filter plates Filtration->Washing Scintillation Add Scintillation Cocktail Washing->Scintillation Counting Scintillation Counting (measure radioactivity) Scintillation->Counting Analysis Calculate Ki values Counting->Analysis

References

The Azepane Scaffold: A Privileged Structure in the Quest for Novel Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of Azepane Analogs in Cancer Research

Introduction: The Allure of the Seven-Membered Ring

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that can be tailored to combat complex diseases like cancer is paramount. Among the heterocyclic systems that have garnered significant attention, the azepane ring—a seven-membered saturated heterocycle containing a single nitrogen atom—has emerged as a "privileged structure."[1][2] Its inherent three-dimensional conformation, flexibility, and multiple points for substitution make it an attractive framework for the design of therapeutic agents with diverse pharmacological activities.[1][2] This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of various azepane analogs that have been investigated in cancer research, offering insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols for the evaluation of these promising anticancer agents.

I. Azepane Analogs as Kinase Inhibitors: Targeting the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell proliferation, survival, and growth.[3] Consequently, it has become a prime target for the development of novel cancer therapeutics. Azepane-based analogs have been explored as potent inhibitors of Protein Kinase B (PKB/Akt), a key node in this pathway.

Structure-Activity Relationship of Azepane-Based Akt Inhibitors

A notable series of azepane derivatives targeting Akt have been developed, originating from the natural product (-)-balanol. The initial lead compound, an ester-containing azepane derivative, demonstrated potent inhibition of PKBα (IC50 = 5 nM) and the related kinase PKA (IC50 = 4 nM). However, it suffered from poor plasma stability. Through rational, structure-based design, a metabolically stable and highly potent amide isostere was developed, showcasing a PKBα IC50 of 4 nM and a PKA IC50 of 3 nM. This highlights a critical SAR insight: the replacement of the ester linkage with an amide bond can significantly improve metabolic stability without compromising inhibitory activity.

Comparative Performance of Azepane-Based Akt Inhibitors

To contextualize the performance of these azepane analogs, a comparison with other well-known Akt inhibitors that have entered clinical investigation is essential.

Compound/ClassMechanism of ActionTarget(s)IC50 (nM)Cellular Potency (IC50/EC50)
Azepane Derivative (Lead) ATP-CompetitivePKBα, PKA5 (PKBα), 4 (PKA)Not Reported
Azepane Derivative (Optimized) ATP-CompetitivePKBα, PKA4 (PKBα), 3 (PKA)Not Reported
MK-2206 AllostericAkt1, Akt2, Akt38 (Akt1), 12 (Akt2), 65 (Akt3)3.4 - 28.6 µM in various cancer cell lines
Ipatasertib (GDC-0068) ATP-CompetitiveAkt1, Akt2, Akt35 (Akt1), 2.7 (Akt2), 8.3 (Akt3)Not Reported
Capivasertib (AZD5363) ATP-CompetitiveAkt1, Akt2, Akt38 (Akt1), 3 (Akt2), 8 (Akt3)Not Reported

This comparison demonstrates that the optimized azepane-based inhibitor exhibits potency comparable to or exceeding that of clinically investigated Akt inhibitors.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/Akt signaling pathway and a general workflow for evaluating Akt kinase inhibition.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream Activates/Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Azepane Azepane-based Inhibitor Azepane->Akt Inhibits

PI3K/Akt Signaling Pathway Targeted by Azepane Analogs.

Kinase_Inhibition_Workflow Start Start: Compound Synthesis Assay In Vitro Kinase Assay (e.g., ADP-Glo) Start->Assay IC50 Determine IC50 Assay->IC50 Cellular Cell-Based Assays (e.g., MTT, Western Blot) IC50->Cellular SAR SAR Analysis Cellular->SAR InVivo In Vivo Xenograft Model SAR->InVivo End Lead Optimization InVivo->End

General Workflow for Evaluating Akt Kinase Inhibitors.

II. Dibenzo[b,f]azepines as Topoisomerase II Inhibitors

Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication and transcription, making it a well-established target for cancer chemotherapy.[4] A series of novel rigid dibenzo[b,f]azepines have been designed and synthesized as topoisomerase II inhibitors.[4]

Structure-Activity Relationship of Dibenzo[b,f]azepine Analogs

The design of these compounds was based on mimicking the pharmacophoric features of doxorubicin, a known topoisomerase II inhibitor. The core structure consists of a dibenzo[b,f]azepine scaffold. SAR studies revealed that modifications at the 5-position of the azepine ring significantly impact activity. Specifically, the introduction of a carbohydrazide moiety and subsequent cyclization to a 1,3,4-oxadiazole ring led to potent topoisomerase II inhibitory activity.[4]

Further SAR exploration on the aryl substituent of the oxadiazole ring demonstrated that electron-withdrawing groups, such as a nitro group at the para position, enhance the inhibitory activity. The most active compound in the series, 5e , which features a p-nitrophenyl substituent, exhibited a topoisomerase II IC50 of 6.36 µM.[4]

Comparative Performance of Dibenzo[b,f]azepine Analogs
CompoundR Group (on phenyl ring of oxadiazole)Topoisomerase II IC50 (µM)Cytotoxicity (SR Leukemia Cells) IC50 (µM)
5a H>100Not Reported
5b 4-Br10.12Not Reported
5c 4-Cl8.25Not Reported
5d 4-CH315.63Not Reported
5e 4-NO26.3613.05
Doxorubicin -Not Directly ComparedNot Reported

Data extracted from El-Sayed et al. (2023).[4]

The data clearly indicates that the electronic nature of the substituent on the phenyl ring plays a crucial role in the topoisomerase II inhibitory activity, with the strongly electron-withdrawing nitro group in compound 5e conferring the highest potency.[4]

III. Azepane-Containing Tubulin Polymerization Inhibitors

Microtubules are dynamic polymers essential for cell division, making them an attractive target for anticancer drugs.[5] Several azepane-containing compounds have been investigated as tubulin polymerization inhibitors.

Structure-Activity Relationship of Azepano-Triterpenoids

A series of A-ring azepano-lupane triterpenoids have been synthesized and evaluated for their cytotoxic activity. These compounds, derived from betulinic acid, demonstrated potent anticancer effects. The introduction of an azepane ring into the triterpenoid scaffold was found to be crucial for their activity. Modifications at the C28 position, such as the introduction of an amino group, resulted in compounds with GI50 values in the low micromolar range against a panel of 60 cancer cell lines.

Comparative Performance of Azepano-Betulin Derivatives
CompoundModificationGI50 Range (µM) (NCI-60)
Azepano-betulinic amide Amide at C280.57 - 14.30
A-azepano-28-amino-betulin Amino group at C281.16 - 2.27

These azepano-triterpenoids were found to be significantly more active than doxorubicin against certain cancer cell lines, such as colon cancer (HCT-15) and ovarian cancer (NCI/ADR-RES).

IV. Azepane Analogs as PTPN2/PTPN1 Inhibitors

Protein tyrosine phosphatases PTPN2 and PTPN1 are negative regulators of immune signaling pathways, and their inhibition has emerged as a promising strategy to enhance anti-tumor immunity.[6] A novel series of azepane-containing derivatives has been developed as potent PTPN2/PTPN1 inhibitors.[6]

Structure-Activity Relationship and Performance

The optimization of a lead compound led to the development of compound 4 , a small molecule PTPN2/N1 inhibitor with nanomolar inhibitory potency.[6] This compound demonstrated good oral bioavailability and robust in vivo antitumor efficacy, highlighting the potential of the azepane scaffold in designing immunomodulatory anticancer agents.[6]

V. Experimental Protocols

A. In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection (using ADP-Glo™ Kinase Assay Kit or similar):

    • Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

B. In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules.

  • Reagent Preparation:

    • Prepare a tubulin reaction mix (e.g., 2 mg/mL tubulin in General Tubulin Buffer with 1 mM GTP, 15% glycerol, and a fluorescent reporter). Keep on ice.

    • Prepare 10x stocks of test compounds, a known inhibitor (e.g., Nocodazole), and an enhancer (e.g., Paclitaxel).

  • Assay Procedure:

    • Pre-warm a 96-well plate to 37°C.

    • Add 5 µL of 10x test compound, controls, or vehicle to the appropriate wells.

    • Initiate polymerization by adding 45 µL of the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in a pre-warmed microplate reader and measure fluorescence intensity over time (e.g., every minute for 60 minutes) at the appropriate excitation/emission wavelengths for the fluorescent reporter.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Determine the IC50 value for inhibition of tubulin polymerization by plotting the extent of polymerization at a fixed time point against the logarithm of the inhibitor concentration.

C. In Vivo Xenograft Tumor Model

This protocol describes the subcutaneous implantation of cancer cells into immunocompromised mice.

  • Cell Preparation:

    • Culture human cancer cells to 80-90% confluency.

    • Harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or a PBS/Matrigel® mixture to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.

  • Animal Procedure:

    • Anesthetize a 6-8 week old female athymic nude mouse.

    • Disinfect the injection site (e.g., right flank) with 70% ethanol.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells).

    • Monitor the mouse until recovery from anesthesia.

  • Tumor Growth Monitoring:

    • Monitor animal health daily.

    • Once tumors are palpable, measure tumor size 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

    • Record the body weight of each mouse at each measurement.

  • Treatment and Data Analysis:

    • Once tumors reach a predetermined size, randomize animals into treatment and control groups.

    • Administer the azepane analog or vehicle control according to the desired dosing schedule and route.

    • At the end of the study, euthanize the animals, excise the tumors, and weigh them.

    • Analyze the data to determine the effect of the compound on tumor growth inhibition.

Conclusion and Future Perspectives

The azepane scaffold has proven to be a versatile and fruitful starting point for the development of a diverse range of anticancer agents. The structure-activity relationships highlighted in this guide for azepane analogs targeting kinases, topoisomerase II, tubulin, and PTPN1/PTPN2 demonstrate the potential for fine-tuning the potency, selectivity, and pharmacokinetic properties of these compounds through rational design and chemical modification.

While significant progress has been made, further exploration of the vast chemical space around the azepane core is warranted. Future research should focus on:

  • Expanding the diversity of azepane scaffolds: Investigating different fusion patterns and substitution sites on the azepane ring.

  • Targeting novel cancer-related proteins: Exploring the potential of azepane analogs to inhibit other key targets in cancer signaling pathways.

  • Improving drug-like properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their clinical translatability.

  • Combination therapies: Evaluating the synergistic effects of azepane-based inhibitors with existing chemotherapeutics and immunotherapies.

The continued investigation of azepane analogs holds great promise for the discovery of next-generation cancer therapies with improved efficacy and safety profiles.

References

Safety Operating Guide

Proper Disposal of 2-(3-Methyl-2-thienyl)azepane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2-(3-Methyl-2-thienyl)azepane, a heterocyclic amine compound utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The information herein is synthesized from established chemical waste management principles and is intended for use by trained researchers and scientists.

Foundational Principle: Waste Characterization is Non-Negotiable

Immediate Action: If an SDS is not provided by the supplier, it is incumbent upon the principal investigator or laboratory manager to obtain one or to perform a hazard assessment based on available data and structural analogs. This assessment will inform the appropriate U.S. Environmental Protection Agency (EPA) hazardous waste codes, if any, and guide the selection of personal protective equipment (PPE) and disposal pathways.[6][7]

Hazard Profile & Personal Protective Equipment (PPE)

Based on the general properties of similar heterocyclic amines, this compound should be handled as a potentially hazardous substance.[8][9] The following table summarizes the minimum anticipated hazards and the corresponding required PPE.

Potential Hazard GHS Pictogram (Anticipated) Required Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation)💀 (Skull and Crossbones) or ! (Exclamation Mark)Chemical-resistant gloves (Nitrile or Neoprene), Lab coat, Tightly fitting safety goggles, and a face shield.[10][11] Work should be conducted in a certified chemical fume hood.[12]
Skin Corrosion/Irritationcorrosive (Corrosion) or ! (Exclamation Mark)Chemical-resistant gloves, Lab coat.[10]
Serious Eye Damage/Irritationcorrosive (Corrosion)Tightly fitting safety goggles and face shield.[13]
Environmental Hazardenvironment (Environment)Procedures must be in place to prevent release to the environment.[10]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic approach for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the cornerstone of safe and compliant chemical waste management.[4][14]

  • Action: Immediately upon generation, segregate waste containing this compound from all other waste streams.

  • Causality: Mixing incompatible waste streams can lead to dangerous chemical reactions, producing heat, toxic gases, or even explosions.[14] At a minimum, segregate this waste from acids, bases, and oxidizers.[4] Halogenated and non-halogenated solvent wastes should also be kept separate.[4]

Step 2: Container Selection and Labeling

The integrity of the waste container is paramount to prevent leaks and exposures.[5][15]

  • Action:

    • Select a chemically compatible container with a tightly fitting screw cap. High-density polyethylene (HDPE) or glass containers are generally suitable for organic compounds.[4][5]

    • The container must be in good condition, free from cracks or defects.[14]

    • Affix a "HAZARDOUS WASTE" label to the container.[5]

    • Clearly list all constituents of the waste, including this compound, and their approximate concentrations.[5]

  • Causality: Proper containerization and labeling ensure that the waste is handled correctly throughout the disposal process, from the laboratory to the final treatment facility. This is a requirement under the Resource Conservation and Recovery Act (RCRA).[16]

Step 3: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]

  • Action:

    • Keep the waste container tightly closed at all times, except when adding waste.[5][15] Funnels should not be left in the container opening.[4]

    • Store the container in a secondary containment bin to mitigate potential spills.

    • The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.[14]

  • Causality: Strict control over waste accumulation minimizes the risk of spills, reduces fugitive emissions, and ensures that incompatible materials are not inadvertently mixed.

Step 4: Disposal of Empty Containers

Empty containers that held this compound must also be managed appropriately.

  • Action:

    • For containers that held "P-listed" or acutely hazardous wastes, the container must be triple-rinsed with a suitable solvent.[4][17] The resulting rinsate must be collected and disposed of as hazardous waste.[17]

    • If the compound is not determined to be acutely hazardous, empty containers should be thoroughly drained.[17]

    • Deface all labels on the empty container before disposal in the regular trash or designated glass waste.[17]

  • Causality: Residual amounts of the chemical can pose a risk to custodial staff and the environment. Triple rinsing ensures the removal of hazardous residues to a non-hazardous level as defined by the EPA.[17]

Step 5: Arranging for Waste Pickup
  • Action: Once the waste container is full (not exceeding 90% capacity[15]), or if the waste has been accumulated for close to the institutional time limit (e.g., one year for SAAs[14]), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

  • Causality: EHS professionals are trained to handle, transport, and consolidate hazardous waste for final disposal in accordance with all federal, state, and local regulations.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Characterization cluster_handling Handling & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal A Obtain/Generate SDS for This compound B Perform Hazard Characterization (Acute, Chronic, Environmental) A->B Input C Don Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) B->C D Segregate Waste at Point of Generation C->D E Select Compatible Waste Container D->E F Label Container: 'HAZARDOUS WASTE' + Contents & % E->F G Store in Designated SAA in Secondary Containment F->G H Keep Container Tightly Closed G->H I Container Full or Time Limit Reached H->I J Contact EHS for Waste Pickup I->J K EHS Transports for Compliant Disposal J->K L Document Waste Disposal J->L

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill or accidental release, immediate and appropriate action is required.

  • Small Spills (in a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills (outside a chemical fume hood) or Personnel Exposure:

    • Evacuate the immediate area.

    • If there is a fire or significant release, activate the nearest fire alarm.

    • Call your institution's emergency number and the EHS department.

    • If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12] Remove contaminated clothing.[10]

By adhering to these systematic procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

A Senior Application Scientist's Guide to Handling 2-(3-Methyl-2-thienyl)azepane: A Framework for Proactive Safety

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a safety-first mindset that is both rigorous and adaptable. For a compound like 2-(3-Methyl-2-thienyl)azepane, where comprehensive toxicological data may not be publicly available, we must adopt a conservative approach grounded in the principles of chemical analogy and risk mitigation. This guide provides a procedural framework for handling this compound, emphasizing not just what to do, but why each step is critical for ensuring personnel safety and data integrity.

Hazard Assessment: An Analog-Based Approach

  • Azepane Moiety: Azepane, or hexamethyleneimine, is a cyclic amine. The parent compound is corrosive to metals and tissue and is toxic by ingestion[1]. Derivatives can cause skin, eye, and respiratory irritation[2][3].

  • Thienyl Group & Heterocyclic Amines: Thienyl-containing compounds, and more broadly, heterocyclic amines (HAAs), are a class of chemicals that require careful handling. Some HAAs are potent mutagens and are "reasonably anticipated to be a human carcinogen"[4][5]. They can be toxic if absorbed through the skin or inhaled[6][7].

Given these analogs, we must operate under the assumption that this compound is, at a minimum, an irritant and potentially toxic via oral, dermal, and inhalation routes. The potential for long-term health effects from this class of compounds necessitates that exposure be minimized to the lowest reasonably achievable level.

The Hierarchy of Controls: Proactive Exposure Minimization

Personal Protective Equipment (PPE) is the last line of defense. Before any handling occurs, a robust system of engineering and administrative controls must be in place.

  • Engineering Controls: All manipulations of this compound, including weighing, dissolving, and transferring, must be performed within a certified chemical fume hood. The facility should be equipped with an eyewash station and a safety shower[8].

  • Administrative Controls:

    • Designated Areas: Establish a clearly marked "designated area" within the lab for handling this compound to prevent inadvertent spread.

    • Standard Operating Procedures (SOPs): All personnel must be trained on the specific SOPs for this compound before beginning work.

    • Waste Management: A clear, documented waste disposal plan must be in place prior to the first experiment.

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection of PPE is dictated by the compound's presumed hazard profile: potent, skin-absorbable, and an irritant.

Protection Type Specification Rationale & Causality
Respiratory NIOSH-approved air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges or a full-face supplied-air respirator.[6]Protects against inhalation of aerosols or vapors, which is a primary exposure route for toxic amine compounds.[6][7]
Hand Protection Double-gloving: an inner nitrile glove followed by a thicker, chemical-resistant outer glove (e.g., butyl rubber).[9][10]Nitrile provides dexterity and splash protection. The outer glove offers extended resistance to potential chemical permeation. Double-gloving allows for the safe removal of the contaminated outer layer within the fume hood.[10]
Eye/Face Protection Indirectly vented chemical splash goggles and a full-face shield.[6][11]Goggles provide a seal against splashes and vapors. A face shield protects the entire face from larger volume splashes, which is critical during transfers or in the event of a spill.[11]
Body Protection A lab coat, supplemented with a disposable, chemical-resistant gown with long, cuffed sleeves.[8][9]Standard lab coats do not offer sufficient protection against skin-absorbable toxins. A chemical-resistant gown provides a necessary barrier. Cuffs should be tucked into the outer gloves.[10]
Footwear Closed-toe shoes made of a non-porous material, with the option of disposable shoe covers.Protects against spills that may reach the floor.

Operational Protocol: A Step-by-Step Guide for Safe Handling

This protocol is designed as a self-validating system to minimize exposure at every stage.

Pre-Handling & Donning PPE
  • Inspect Controls: Verify the chemical fume hood has a current certification and is functioning correctly. Ensure the safety shower and eyewash station are unobstructed.

  • Assemble Materials: Place all necessary equipment (glassware, reagents, waste containers) inside the fume hood before introducing the target compound.

  • Don PPE: Don protective equipment in the following order: inner gloves, lab coat, chemical-resistant gown, respiratory protection, eye protection, face shield, and finally, outer gloves (pulling the cuffs over the gown's sleeves).

Chemical Handling
  • Work in Fume Hood: Conduct all operations at least 6 inches inside the fume hood sash.

  • Weighing: If handling a solid, weigh it directly into the receiving vessel within the hood. Do not remove it for weighing on an external balance.

  • Transfers: Use a syringe or cannula for liquid transfers. For solutions, pour slowly to minimize splashing.

  • Glove Management: If an outer glove becomes contaminated, remove it immediately (without touching the inner glove) and dispose of it in the designated hazardous waste container inside the hood. Don a new outer glove before resuming work.[10]

Post-Handling & Doffing PPE
  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., isopropanol), followed by a cleaning agent.

  • Waste Segregation: Securely close all hazardous waste containers inside the hood.

  • Doff PPE: Remove PPE in an order that prevents cross-contamination. This is typically done at the exit of the designated area:

    • Remove outer gloves.

    • Remove face shield and gown.

    • Remove goggles.

    • Remove inner gloves.

    • Remove respirator.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water immediately after removing all PPE.[6][8]

Emergency Procedures & Disposal

  • Spills: For small spills within the fume hood, use an inert absorbent material. Place the absorbed material in a sealed, labeled hazardous waste container. For larger spills, evacuate the area and contact institutional safety personnel.

  • Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12]

    • Eyes: Flush eyes with water for at least 15 minutes at an eyewash station.[12]

    • Inhalation: Move to fresh air immediately.

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for an analogous compound if available.[6]

  • Disposal: All waste, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous. Dispose of surplus and non-recyclable materials through a licensed disposal company.[6] Do not discharge into drains.[8]

Visualization: Safe Handling Workflow

This diagram outlines the critical decision points and procedural flow for safely handling this compound.

cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_post Phase 3: Completion A Hazard Assessment (Analog-Based) B Implement Engineering Controls (Fume Hood, Eyewash) A->B C Establish Administrative Controls (SOPs, Designated Area) B->C D Don Required PPE (Double Glove, Respirator, etc.) C->D E Execute Handling Protocol (Inside Fume Hood) D->E F Monitor for Contamination (e.g., Glove Inspection) E->F F->D Contamination Detected G Decontaminate Workspace F->G H Segregate & Seal Waste G->H I Doff PPE Safely (Prevent Cross-Contamination) H->I J Final Personal Hygiene (Hand Washing) I->J

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.